molecular formula C12H8OS2 B189080 Thianthrene 5-oxide CAS No. 2362-50-7

Thianthrene 5-oxide

Cat. No.: B189080
CAS No.: 2362-50-7
M. Wt: 232.3 g/mol
InChI Key: NYVGTLXTOJKHJN-UHFFFAOYSA-N
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Description

Thianthrene 5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H8OS2 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Cyclic S-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thianthrene 5-oxide
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InChI

InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NYVGTLXTOJKHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00178293
Record name Thianthrene 5-oxide
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Molecular Weight

232.3 g/mol
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CAS No.

2362-50-7
Record name Thianthrene, 5-oxide
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Record name Thianthrene 5-oxide
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Record name Thianthrene, 5-oxide
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Record name Thianthrene 5-oxide
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Record name 5lambda4-thianthren-5-one
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Foundational & Exploratory

Synthesis of Thianthrene 5-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of thianthrene 5-oxide from thianthrene, a critical transformation for accessing versatile intermediates in organic synthesis and drug discovery. This compound serves as a key precursor for the generation of thianthrenium salts, which are pivotal reagents for late-stage C-H functionalization.[1] This guide provides a thorough overview of common synthetic methods, detailed experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, can be selectively oxidized to its corresponding monosulfoxide, this compound.[2] This transformation is significant as the resulting sulfoxide can be further activated to generate electrophilic thianthrenium salts. These salts have emerged as powerful tools for the introduction of aryl groups and other functionalities onto complex molecules, a strategy of considerable interest in medicinal chemistry and materials science. This document outlines reliable and reproducible methods for the preparation of this compound.

Synthetic Approaches and Quantitative Data

The oxidation of thianthrene to its 5-oxide derivative can be accomplished using a variety of oxidizing agents. The choice of oxidant and reaction conditions influences the reaction's efficiency, selectivity, and overall yield. Below is a summary of common methods with corresponding quantitative data.

Method 1: Hydrogen Peroxide in Acetic Acid

A widely used and cost-effective method involves the oxidation of thianthrene with hydrogen peroxide in glacial acetic acid. This method generally provides high yields of the desired product.

Table 1: Reaction Parameters and Yield for Hydrogen Peroxide Oxidation [3]

ParameterValue
Thianthrene1 equivalent
30% Hydrogen Peroxide1.1 equivalents
SolventGlacial Acetic Acid
Reaction Temperature0 °C to room temperature
Reaction Time12-16 hours
Typical Yield85-95%
Method 2: Iron(III) Nitrate Nonahydrate in Dichloromethane

An alternative method utilizes iron(III) nitrate nonahydrate as the oxidant in the presence of a catalytic amount of sodium bromide and acetic acid. This procedure is performed under mild conditions and offers a good yield.

Table 2: Reaction Parameters and Yield for Iron(III) Nitrate Oxidation [4]

ParameterValue
Thianthrene1.00 equivalent
Iron(III) Nitrate Nonahydrate1.00 equivalent
Sodium Bromide5.00 mol%
Acetic Acid75.0 mol%
SolventDichloromethane (DCM)
Reaction Temperature25 °C
Reaction Time4 hours
Yield81%

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized this compound is crucial for quality control and for subsequent applications.

Table 3: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₂H₈OS₂[5][6]
Molar Mass232.33 g/mol [3]
Melting Point141-143 °C[4]
Melting Point142-144 °C[3]
¹H NMR (600 MHz, CDCl₃) δ (ppm)7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H)[4]
¹³C NMR (151 MHz, CDCl₃) δ (ppm)141.6, 130.0, 129.2, 128.58, 128.57, 124.6[4]
IR (film, cm⁻¹)3049, 2915, 2847, 1434, 1248, 1117, 1075, 1023, 748, 451[4]
HRMS (EI) m/zCalculated for C₁₂H₈OS₂ [M]⁺: 232.0017, Found: 232.0022[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Hydrogen Peroxide in Acetic Acid[3]
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Precipitation: Pour the reaction mixture into a beaker containing ice water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration.

  • Washing: Wash the precipitate thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Synthesis using Iron(III) Nitrate Nonahydrate in Dichloromethane[4]
  • Flask Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirring bar, add thianthrene (21.63 g, 100.0 mmol, 1.00 equiv).

  • Addition of Reagents: Sequentially add dichloromethane (200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv). The reaction is left open to the atmosphere.

  • Reaction: Vigorously stir the resulting mixture at 25 °C for 4 hours.

  • Work-up: Dilute the reaction with water (200 mL) and pour it into a separatory funnel.

  • Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL), then dry over Na₂SO₄.

  • Filtration and Concentration: Filter the solution and concentrate the filtrate under reduced pressure to a beige solid.

  • Purification: Break the solid into smaller pieces and stir in ethyl acetate (50 mL) for 30 minutes. Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford this compound as a white powder.

Reaction Workflow and Logic

The synthesis of this compound is a straightforward oxidation reaction. The general workflow can be visualized as a two-step process: reaction and purification.

Synthesis_Workflow General Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_purification Purification Stage Thianthrene Thianthrene ReactionMixture Reaction Mixture Thianthrene->ReactionMixture Oxidant Oxidizing Agent (e.g., H₂O₂, Fe(NO₃)₃) Oxidant->ReactionMixture Solvent Solvent (e.g., Acetic Acid, DCM) Solvent->ReactionMixture CrudeProduct Crude Product (Precipitate/Solid) ReactionMixture->CrudeProduct Work-up Purification Purification (Recrystallization/Washing) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

The logical relationship in the selection of the synthetic method often depends on factors like cost, availability of reagents, and desired reaction conditions.

Method_Selection_Logic Logic for Method Selection Start Select Synthesis Method Cost Cost-Effective? Start->Cost Mild Mild Conditions Required? Cost->Mild No H2O2 Hydrogen Peroxide Method Cost->H2O2 Yes Mild->H2O2 No FeNO3 Iron(III) Nitrate Method Mild->FeNO3 Yes

Caption: Decision logic for selecting a synthetic method.

Conclusion

The synthesis of this compound is a well-established and reproducible process. The methods detailed in this guide, particularly the use of hydrogen peroxide in acetic acid and iron(III) nitrate in dichloromethane, provide reliable access to this important synthetic intermediate. The provided quantitative data and detailed protocols should enable researchers to successfully prepare and characterize this compound for its diverse applications in modern organic synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of thianthrene 5-oxide, a key heterocyclic compound with significant applications in organic synthesis and materials science. This document details the structural parameters determined by X-ray crystallography, insights from spectroscopic analysis, and findings from computational studies. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to facilitate further research and application.

Molecular Structure

This compound (C₁₂H₈OS₂) is a derivative of thianthrene, a sulfur-containing heterocyclic molecule. The core structure consists of a central 1,4-dithiin ring fused to two benzene rings. The defining feature of thianthrene and its derivatives is their non-planar, folded "butterfly" conformation.[1] In this compound, one of the sulfur atoms is oxidized to a sulfoxide group.

The molecular weight of this compound is 232.32 g/mol .[2][3] Its chemical structure and key identifiers are summarized in the table below.

IdentifierValue
IUPAC Name This compound[4]
CAS Number 2362-50-7[2]
Molecular Formula C₁₂H₈OS₂[2][3]
Molecular Weight 232.321 g/mol [2]
InChI InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H[2]
InChIKey NYVGTLXTOJKHJN-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O[4]

Conformation and Stereochemistry

The central dithiin ring of this compound adopts a boat conformation, resulting in the characteristic bent geometry of the molecule. This "butterfly" conformation is defined by the dihedral angle between the two benzene rings. For the parent thianthrene, this angle is approximately 128°.[1] The introduction of the sulfoxide group in this compound influences this folding.

The sulfoxide group can exist in two stereochemical orientations relative to the fold of the molecule: pseudo-axial and pseudo-equatorial. These two conformers are in equilibrium, and the position of this equilibrium can be influenced by the solvent. More polar solvents tend to favor the conformation where the sulfoxide group is in the pseudo-axial position. The interconversion between these conformers is rapid on the NMR timescale, even at low temperatures.

Quantitative Structural Data

Precise bond lengths and angles for this compound have been determined through X-ray crystallographic studies of a co-crystal with 1,4-di-iodotetrafluorobenzene. This data provides valuable insight into the molecular geometry.

ParameterValueReference
S=O Bond Length 1.489(6) Å[5]
C-S-C Bond Angle (sulfoxide) 96.9(3)°[5]
Dihedral Angle (Butterfly Fold) ~136° (calculated)

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the sulfoxide group.

NucleusSolventChemical Shift (δ, ppm)
¹H CDCl₃7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H)[6]
¹³C CDCl₃141.6, 130.0, 129.2, 128.58, 128.57, 124.6[6]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic vibrational modes of the molecule, particularly the strong S=O stretching frequency.

Functional GroupWavenumber (cm⁻¹)
S=O Stretch ~1075
Aromatic C-H Stretch ~3049
Aromatic C=C Stretch ~1434

Note: The S=O stretching frequency is a key diagnostic peak for the presence of the sulfoxide group.

Experimental Protocols

Synthesis of this compound via Oxidation of Thianthrene

This protocol describes the synthesis of this compound by the oxidation of thianthrene using hydrogen peroxide in glacial acetic acid.[7]

Materials:

  • Thianthrene

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[7]

X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise molecular structure.

Crystal Growth:

  • Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate) can yield single crystals.

  • Vapor diffusion of a non-solvent into a solution of the compound is another common technique.

Data Collection and Refinement:

  • A suitable single crystal is mounted on a goniometer.

  • X-ray diffraction data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • The crystal structure is solved and refined using specialized software packages (e.g., SHELX, OLEX2).

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, standard parameters are typically sufficient.

  • For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Thianthrene Thianthrene Oxidation Oxidation (H₂O₂, Acetic Acid) Thianthrene->Oxidation Thianthrene5Oxide This compound (Crude) Oxidation->Thianthrene5Oxide Purification Recrystallization (Ethanol) Thianthrene5Oxide->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR XRay X-ray Crystallography PureProduct->XRay IR IR Spectroscopy PureProduct->IR Structure Molecular Structure & Conformation NMR->Structure XRay->Structure IR->Structure

Caption: Experimental workflow for synthesis and characterization.

References

Spectroscopic Characterization of Thianthrene 5-Oxide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of thianthrene 5-oxide, a heterocyclic compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₁₂H₈OS₂) is a sulfoxide derivative of thianthrene. Understanding its structural and electronic properties is crucial for its application in various chemical transformations. This guide presents a concise yet thorough summary of its spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for its analysis. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.92d7.82HAromatic
7.61d7.62HAromatic
7.54t7.62HAromatic
7.41t7.62HAromatic
Solvent: CDCl₃, Instrument Frequency: 600 MHz[1]

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
141.6Aromatic C
130.0Aromatic CH
129.2Aromatic CH
128.58Aromatic CH
128.57Aromatic CH
124.6Aromatic C
Solvent: CDCl₃, Instrument Frequency: 151 MHz[1]
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Description of Vibration
3049Aromatic C-H stretch
1434Aromatic C=C stretch
1075S=O stretch
748C-H out-of-plane bend
Sample Preparation: Film[1]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
232100[M]⁺ (Molecular Ion)
216~40[M-O]⁺
184~85[M-SO]⁺ or [C₁₂H₈S]⁺
139~15[C₁₁H₇]⁺
Ionization Method: Electron Ionization (EI)

High-resolution mass spectrometry (HRMS) data confirms the molecular formula:

  • Calculated for C₁₂H₈OS₂ [M]⁺: 232.0017[1]

  • Found: 232.0022[1]

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 600 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the ¹H frequency.

    • A standard single-pulse experiment is performed.

    • Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency (approximately 151 MHz on a 600 MHz instrument).

    • A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the S=O stretching vibration.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the crystal using a pressure clamp.

    • The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Methodology (Thin Film):

  • Sample Preparation: A few milligrams of this compound are dissolved in a volatile solvent (e.g., dichloromethane or acetone).[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Data Acquisition: The salt plate is placed in the sample holder of the spectrometer, and the spectrum is acquired as described for the ATR method.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and provide further structural information.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[3]

  • Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[3]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. For high-resolution mass spectrometry (HRMS), a more precise mass analyzer (e.g., an Orbitrap or FT-ICR) is used to determine the exact mass of the ions, allowing for the unambiguous determination of the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Solid (ATR) or Thin Film Sample->Prep_IR Prep_MS Vaporize in Source Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Vibrational Frequencies IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Historical Synthesis of Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene 5-oxide, a heterocyclic compound featuring a sulfoxide moiety within the thianthrene scaffold, has emerged as a pivotal intermediate in modern organic synthesis. Its unique electronic properties and reactivity have made it an invaluable tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and materials science. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the broader exploration of thianthrene chemistry. Thianthrene itself was first synthesized by John Stenhouse via the dry distillation of sodium benzenesulfonate.[1] Early investigations into the reactivity of thianthrene revealed its susceptibility to oxidation. A significant milestone in the study of thianthrene oxides was the detailed work of Henry Gilman and Dhairyasheel R. Swayampati, published in 1956, which described the synthesis of this compound through various oxidative methods.[2][3] This work laid the foundation for the controlled synthesis of thianthrene's various oxidation states and opened the door to their application in synthesis.

Key Synthetic Methodologies

The preparation of this compound is primarily achieved through the selective oxidation of one of the sulfur atoms in the thianthrene core. Over the years, several methods have been developed, each with its own advantages in terms of yield, scalability, and substrate scope.

Oxidation with Hydrogen Peroxide in Acetic Acid

One of the earliest and most straightforward methods for the synthesis of this compound involves the use of hydrogen peroxide as the oxidant in a glacial acetic acid medium. This method is appreciated for its simplicity and the ready availability of the reagents.

Bromide-Catalyzed Oxidation with Iron(III) Nitrate

A more recent and highly efficient method utilizes iron(III) nitrate as the stoichiometric oxidant in the presence of a catalytic amount of sodium bromide. This procedure often provides high yields and can be performed under mild conditions.

Oxidation via the Thianthrene Radical Cation

The oxidation of thianthrene can also proceed through its radical cation. Thianthrene is known to be oxidized by sulfuric acid to form a red radical cation.[1] This reactive intermediate can then be converted to this compound.

Data Presentation: A Comparative Summary of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods for this compound, providing a clear comparison of their efficiency.

Synthesis MethodOxidizing AgentSolventTypical Yield (%)Melting Point (°C)Reference
Hydrogen Peroxide Oxidation30% Hydrogen PeroxideGlacial Acetic Acid85-95142-144[4]
Iron(III) Nitrate OxidationIron(III) Nitrate Nonahydrate / Sodium Bromide (cat.)Dichloromethane / Acetic AcidExcellentNot specified[5]
Diazonium Salt OxidationDiazonium SaltsNot specifiedNot specifiedNot specified[2][3]

Physical and Spectroscopic Data for this compound:

PropertyValueReference
Molecular FormulaC₁₂H₈OS₂[6][7]
Molar Mass232.32 g/mol [6][7]
Melting Point142-144 °C[4]
1H NMR (CDCl₃, 400 MHz) δ (ppm)7.94-7.88 (m, 2H), 7.63-7.57 (m, 2H), 7.55-7.48 (m, 2H), 7.43-7.36 (m, 2H)Not specified
13C NMR (CDCl₃, 101 MHz) δ (ppm)141.7, 130.1, 129.3, 128.6, 128.5, 124.7Not specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for laboratory synthesis.

Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation[4]

Reaction: Oxidation of thianthrene.

Materials:

  • Thianthrene (1 equivalent)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (1.1 equivalents)

  • Ice

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into a beaker containing ice water.

  • Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Synthesis of this compound via Iron(III) Nitrate Oxidation[5]

Reaction: Bromide-catalyzed oxidation with nitrate.

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium Bromide

  • Acetic Acid

  • Iron(III) Nitrate Nonahydrate

  • Water

  • Ethyl Acetate

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask, add thianthrene, dichloromethane, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.

  • Stir the mixture vigorously at room temperature for the appropriate time, monitoring the reaction by a suitable method (e.g., TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/diethyl ether) to yield pure this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and reactivity of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Thianthrene + Oxidizing Agent + Solvent stirring Stirring at Controlled Temperature reagents->stirring 1. Mix quench Quenching stirring->quench 2. React extraction Extraction quench->extraction 3. Isolate drying Drying extraction->drying concentration Concentration drying->concentration 4. Purify recrystallization Recrystallization concentration->recrystallization product This compound recrystallization->product

Caption: A generalized experimental workflow for the synthesis of this compound.

oxidation_pathway thianthrene Thianthrene radical_cation Thianthrene Radical Cation thianthrene->radical_cation Oxidation (e.g., H₂SO₄) thianthrene_5_oxide This compound thianthrene->thianthrene_5_oxide Selective Oxidation (e.g., H₂O₂, Fe(NO₃)₃) radical_cation->thianthrene_5_oxide Reaction with H₂O thianthrene_5_10_dioxide Thianthrene 5,10-Dioxide thianthrene_5_oxide->thianthrene_5_10_dioxide Further Oxidation thianthrene_5_5_dioxide Thianthrene 5,5-Dioxide thianthrene_5_oxide->thianthrene_5_5_dioxide Further Oxidation

Caption: Simplified reaction pathways for the oxidation of thianthrene.

Conclusion

The discovery and development of synthetic routes to this compound have been instrumental in advancing the field of organic synthesis. From early explorations of thianthrene's reactivity to the development of robust and high-yielding protocols, the journey of this key intermediate highlights the continuous evolution of synthetic chemistry. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the unique properties of this compound in their pursuit of novel molecules with significant applications in medicine and materials science.

References

physical and chemical properties of thianthrene 5-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene 5-oxide is a heterocyclic compound that has garnered significant interest in the scientific community, particularly in the realm of organic synthesis. It serves as a pivotal precursor for the generation of electrophilic sulfur reagents used in the highly selective C-H functionalization of arenes, a process termed "thianthrenation." This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its key reactive pathway.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₈OS₂[1][2][3]
Molecular Weight 232.32 g/mol [1][2][3]
Melting Point 141-143 °C
Boiling Point 423.2±15.0 °C (Predicted)
Density 1.49±0.1 g/cm³ (Predicted)
Appearance White to off-white solid
Solubility Soluble in dichloromethane and ethyl acetate; sparingly soluble in acetonitrile; insoluble in water.

Spectroscopic Data

The structural characterization of this compound is well-supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
7.92d, J = 7.8 Hz, 2H
7.61d, J = 7.6 Hz, 2H
7.54t, J = 7.6 Hz, 2H
7.41t, J = 7.6 Hz, 2H
¹³C NMR (151 MHz, CDCl₃)
Chemical Shift (δ) ppm
141.6
130.0
129.2
128.58
128.57
124.6
Infrared (IR) Spectroscopy
IR (film, cm⁻¹)
3049
2915
2847
1434
1248
1117
1075
1023
748
451
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) - Electron Ionization (EI)
m/z Calculated for C₁₂H₈OS₂ [M]⁺ 232.0017
m/z Found 232.0022

Crystal Structure

The crystal structure of a co-crystal of this compound with 1,4-di-iodotetrafluorobenzene reveals key structural parameters. In this co-crystal, the sulfur atom of the sulfoxide has a displacement of 0.684(2) Å, with an S-O bond length of 1.489(6) Å and a C-S-C bond angle of 96.9(3)°.[4]

Chemical Reactivity and Applications

The primary application of this compound in modern organic synthesis is as a precursor to the thianthrenium salts used for the C-H functionalization of arenes. This transformation, known as thianthrenation, allows for the introduction of a versatile functional group handle onto an aromatic ring with high regioselectivity.

Thianthrenation Pathway

The process is initiated by the activation of this compound with an acid anhydride, typically trifluoroacetic anhydride (TFAA). This forms a highly electrophilic intermediate that can then react with an arene to yield an aryl thianthrenium salt. These salts are valuable intermediates that can undergo a variety of subsequent transformations, including cross-coupling reactions.

thianthrenation_pathway thianthrene_oxide This compound activated_intermediate Activated Electrophilic Intermediate thianthrene_oxide->activated_intermediate tfaa Trifluoroacetic Anhydride (TFAA) tfaa->activated_intermediate aryl_thianthrenium_salt Aryl Thianthrenium Salt activated_intermediate->aryl_thianthrenium_salt Arene arene Arene (Ar-H) arene->aryl_thianthrenium_salt functionalized_arene Functionalized Arene (e.g., Cross-Coupling) aryl_thianthrenium_salt->functionalized_arene Further Reactions

Caption: Activation of this compound for C-H Functionalization.

Experimental Protocols

Synthesis of this compound from Thianthrene

This protocol details the oxidation of thianthrene to this compound.

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

Procedure:

  • To a round-bottomed flask under ambient atmosphere, add thianthrene (1.00 equiv), dichloromethane (to achieve a concentration of 0.5 M), sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).

  • Vigorously stir the resulting mixture at 25 °C for 4 hours. The reaction is open to the atmosphere.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash them twice with water.

  • Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain a beige solid.

  • Break the solid into smaller pieces and stir it in ethyl acetate for 30 minutes.

  • Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound as a white powder.

References

Thianthrene 5-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thianthrene 5-oxide, a pivotal reagent in modern organic synthesis. This document details its chemical identifiers, synthesis protocols, and its significant role as a precursor for late-stage C-H functionalization, a technique of paramount importance in drug discovery and materials science.

Core Identifiers and Properties

This compound is a heterocyclic compound containing a central dithiin ring system with one of the sulfur atoms oxidized. Its unique structure underpins its utility in synthetic chemistry.

IdentifierValue
CAS Number 2362-50-7[1][2][3][4][5]
Molecular Formula C₁₂H₈OS₂[1][4][6]
Molecular Weight 232.32 g/mol [1][4]
PubChem CID 73220[5][6]
InChI InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H[1][4][6]
InChIKey NYVGTLXTOJKHJN-UHFFFAOYSA-N[1][4][6]
Canonical SMILES C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O[6][7]
Appearance White to light yellow powder or crystals[2][3]
Melting Point 142.0 to 146.0 °C[2][3]
Purity >98.0% (GC)[2][3]

Experimental Protocols

The primary synthetic route to this compound is through the controlled oxidation of thianthrene. Below are detailed experimental protocols for its preparation.

Protocol 1: Oxidation of Thianthrene with Iron(III) Nitrate Nonahydrate

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide

  • Acetic acid

  • Iron(III) nitrate nonahydrate

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask open to the atmosphere, charge thianthrene (1.00 equiv), dichloromethane, sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).[8]

  • Stir the resulting mixture vigorously at 25 °C for 4 hours.[2][8]

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.[2][8]

  • Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.[2][8]

  • Combine the organic layers and wash twice with water.[2][8]

  • Dry the combined organic layer over sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.[2][8]

  • Concentrate the filtrate under reduced pressure to yield a beige solid.[2][8]

  • Break the solid into smaller pieces and stir in ethyl acetate for 30 minutes.[2][8]

  • Collect the microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound as a white powder.[2][8]

Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)

This method provides an alternative for the synthesis of this compound.

Materials:

  • Thianthrene (TA)

  • m-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve m-chloroperoxybenzoic acid in dichloromethane.[4]

  • Add the mCPBA solution to a solution of thianthrene in dichloromethane.[4]

  • Stir the mixture in an ice water bath for 1 hour.[4]

  • Following the reaction, extract the mixture with a saturated sodium bicarbonate solution to neutralize and remove excess mCPBA and m-chlorobenzoic acid.[4]

  • Further purification can be achieved through standard techniques such as recrystallization or column chromatography.

Key Applications and Signaling Pathways

This compound is a crucial intermediate in the synthesis of aryl thianthrenium salts, which are versatile reagents for late-stage C-H functionalization. This process allows for the direct modification of complex molecules at positions that are often difficult to access through traditional synthetic methods.

The general workflow involves the activation of this compound, followed by the thianthrenation of an arene, and subsequent functionalization.

G cluster_synthesis Synthesis of this compound cluster_functionalization C-H Functionalization Workflow Thianthrene Thianthrene Thianthrene_5_Oxide This compound Thianthrene->Thianthrene_5_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Fe(NO₃)₃·9H₂O) Oxidizing_Agent->Thianthrene_5_Oxide Arene Arene (Ar-H) Aryl_Thianthrenium_Salt Aryl Thianthrenium Salt (Ar-TT⁺) Arene->Aryl_Thianthrenium_Salt Thianthrene_5_Oxide_2 This compound Thianthrene_5_Oxide_2->Aryl_Thianthrenium_Salt Thianthrenation Functionalized_Arene Functionalized Arene (Ar-X) Aryl_Thianthrenium_Salt->Functionalized_Arene Functionalization Nucleophile Nucleophile/Coupling Partner Nucleophile->Functionalized_Arene

Core workflow for the synthesis and application of this compound.

The mechanism of C-H thianthrenation is believed to proceed through a direct attack of the arene on an activated form of this compound, such as O-trifluoroacetylthianthrene S-oxide, or via a thianthrene dication intermediate under acidic conditions.[9] This process exhibits remarkable para-selectivity for many substrates, which is attributed to the reversible interconversion of Wheland-type intermediates before an irreversible deprotonation step.[9]

This compound has also been employed as a mechanistic probe to determine the electronic character of various oxygen-transfer agents.[10] The preferential oxidation at either the sulfide or sulfoxide moiety provides insight into whether the oxidant is electrophilic or nucleophilic in nature.[10]

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene 5-oxide (SSO) is a unique heterocyclic compound possessing distinct and electronically dichotomous sulfur centers. This duality allows it to serve as a sensitive probe for the electronic character of various reagents and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, detailing its reactivity, underlying electronic structure, and applications, particularly in the realm of drug discovery and late-stage functionalization. The strategic utilization of these reactive sites enables a broad range of chemical transformations, making SSO a valuable tool for the modern chemist.

Introduction

This compound is a sulfur-containing heterocyclic molecule characterized by a central six-membered ring flanked by two benzene rings. The key feature of this molecule is the presence of two sulfur atoms in different oxidation states: a sulfide (S) and a sulfoxide (SO). This arrangement bestows upon the molecule a fascinating and useful dual reactivity. Specifically, the sulfide sulfur atom acts as a nucleophilic site, readily attacked by electrophilic reagents. Conversely, the sulfoxide sulfur atom, or more accurately the sulfoxide group, presents an electrophilic site, susceptible to attack by nucleophiles. This distinct reactivity profile has led to the widespread use of this compound as a mechanistic probe to classify oxidizing agents as either electrophilic or nucleophilic in nature.[1][2] Beyond its role as a diagnostic tool, the selective reactivity of these sites has been harnessed in synthetic chemistry to achieve novel transformations, including the late-stage functionalization of complex molecules, a strategy of significant interest in drug development.[3]

The Dichotomy of Reactivity: Nucleophilic and Electrophilic Sites

The core of this compound's utility lies in its two distinct reactive centers, which allow for controlled reactions with a wide array of chemical entities.

The Nucleophilic Site: The Sulfide Sulfur

The sulfide sulfur atom in this compound is electron-rich and serves as the primary site of attack for electrophilic reagents . Oxidation of the sulfide sulfur leads to the formation of thianthrene 5,10-dioxide (SOSO). This reactivity has been extensively used to characterize the electrophilicity of various oxidizing agents.[2]

The Electrophilic Site: The Sulfoxide Sulfur

In contrast, the sulfoxide group contains a polarized S=O bond, rendering the sulfur atom electron-deficient and thus electrophilic . This site is susceptible to attack by nucleophilic reagents . For instance, nucleophilic oxidation at the sulfoxide sulfur results in the formation of thianthrene 5,5-dioxide (SSO₂). A topological electron-density analysis of this compound has revealed a region of charge depletion at the sulfoxide group, confirming its electrophilic character. However, this analysis also suggests that nucleophilic attack at this site can be sterically hindered.

Quantitative Analysis of Reactivity: The X₅₀ Value

To provide a quantitative measure of the electrophilic versus nucleophilic character of an oxidizing agent in its reaction with this compound, the X₅₀ value was introduced. The X₅₀ value is defined as the mole fraction of the product resulting from attack at the sulfoxide site (SSO₂) relative to the total amount of oxidized products (SOSO + SSO₂).

X₅₀ = [SSO₂] / ([SOSO] + [SSO₂])

  • X₅₀ ≈ 1.0 : Indicates a predominantly nucleophilic oxidant.

  • X₅₀ ≈ 0.0 : Indicates a predominantly electrophilic oxidant.

This parameter allows for a systematic comparison of the electronic nature of various oxidizing agents.

Data Presentation: X₅₀ Values for Various Oxidizing Agents
Oxidizing AgentConditionsX₅₀ ValueReference
Hydrogen PeroxidepH 131.00Adam et al., 1991
tert-Butyl HydroperoxideBasic0.99Adam et al., 1991
DimethyldioxiraneAcetone0.77Adam et al., 1991
OzoneCH₂Cl₂, -78 °C0.24Adam et al., 1991
m-Chloroperbenzoic Acid (m-CPBA)CH₂Cl₂0.36Adam et al., 1991
Peroxyacetic AcidCH₂Cl₂0.13Adam et al., 1991
tert-Butyl HydroperoxideAcidic<0.01Adam et al., 1991
Hydrogen PeroxideAcidic0.06Adam et al., 1991

Activation of this compound: Generation of Potent Electrophiles

A significant advancement in the synthetic utility of this compound has been the development of methods for its "activation" to generate highly electrophilic species. Treatment of this compound with trifluoroacetic anhydride (TFAA) generates an O-acylated intermediate, O-(trifluoroacetyl)thianthrenium-5-oxide trifluoroacetate, which is a potent electrophile. This activated species can then react with a variety of nucleophiles, including arenes and alkenes, in C-H functionalization reactions. This strategy has proven to be a powerful tool for the late-stage modification of complex molecules.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of thianthrene with hydrogen peroxide in glacial acetic acid.

Protocol:

  • Dissolve thianthrene (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to below 10 °C.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the white precipitate by vacuum filtration and wash with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound. Typical Yield: 85-95%. Melting Point: 142-144 °C.

General Protocol for C-H Thianthrenation of Arenes

This protocol describes the activation of this compound with trifluoroacetic anhydride and subsequent reaction with an arene.

Protocol:

  • To a solution of the arene (1.0 equivalent) and this compound (1.05 equivalents) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, add trifluoroacetic anhydride (3.0 equivalents) at 0 °C.

  • Slowly add a strong acid, such as trifluoromethanesulfonic acid (1.2 equivalents), to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.

  • Upon completion, the reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product, an arylthianthrenium salt, can be isolated by extraction and purified by recrystallization or chromatography.

Visualizing the Core Concepts

To better understand the electronic properties and reactivity of this compound, the following diagrams illustrate key concepts.

Frontier Molecular Orbitals of this compound

The reactivity of a molecule is often governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is susceptible to electrophilic attack, while the LUMO represents the region of lowest electron density and is susceptible to nucleophilic attack.

FMO cluster_homo HOMO cluster_lumo LUMO homo_level Energy Level: -8.5 eV (approx.) homo_description Primarily localized on the sulfide sulfur atom (S). lumo_level Energy Level: -0.5 eV (approx.) lumo_description Primarily localized on the sulfoxide sulfur atom (SO). energy_axis Energy Reactivity cluster_electrophile Electrophilic Attack cluster_nucleophile Nucleophilic Attack SSO This compound (SSO) SOSO Thianthrene 5,10-Dioxide (SOSO) SSO->SOSO Forms SSO2 Thianthrene 5,5-Dioxide (SSO2) SSO->SSO2 Forms Electrophile Electrophile (E+) Electrophile->SSO Attacks Sulfide (S) Nucleophile Nucleophile (Nu-) Nucleophile->SSO Attacks Sulfoxide (SO) LSF Start Complex Molecule (Drug Candidate) Thianthrenation C-H Thianthrenation Start->Thianthrenation SSO_reagent This compound + Activator (e.g., TFAA) SSO_reagent->Thianthrenation Thianthrenated_Intermediate Thianthrenated Drug Candidate Thianthrenation->Thianthrenated_Intermediate Functionalization Nucleophilic Substitution Thianthrenated_Intermediate->Functionalization Coupling_Partner Nucleophilic Coupling Partner Coupling_Partner->Functionalization Final_Product Functionalized Drug Candidate Functionalization->Final_Product

References

An In-Depth Technical Guide to the Oxidation States of Thianthrene and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique redox properties, characterized by the formation of stable oxidized species, make it a versatile scaffold for synthetic applications and the development of novel functional materials. This technical guide provides a comprehensive overview of the various oxidation states of thianthrene, detailing their structural and electronic properties, and outlines the key experimental protocols for their characterization.

Core Concepts: The Redox Chemistry of Thianthrene

Thianthrene undergoes two sequential one-electron oxidations to form a stable radical cation (Th•+) and a dication (Th2+).[1] These oxidation events are accompanied by significant changes in the molecule's geometry and electronic structure, which are central to its diverse reactivity and potential applications.

Structural and Physicochemical Properties of Thianthrene Oxidation States

The oxidation of thianthrene induces a notable planarization of its structure. The neutral molecule exists in a bent conformation, which becomes nearly planar upon oxidation to the radical cation and is presumed to be fully planar in the dication state. This structural change, along with the associated alterations in bond lengths and angles, is summarized in the tables below.

Table 1: Structural Parameters of Thianthrene and Its Oxidized Species

ParameterNeutral ThianthreneThianthrene Radical Cation (Th•+)Thianthrene Dication (Th2+)Thianthrene 5-oxide
Dihedral Angle (°) 128~172.6Planar (theoretically)136.44
C-S Bond Length (Å) ~1.77~1.72Not Experimentally Determined~1.77 (S), ~1.49 (S=O)
C-S-C Angle (°) ~100~107.1Not Experimentally Determined~97.1

Table 2: Electrochemical Properties of Thianthrene

Redox CouplePotential (V vs. Fc/Fc+)Solvent/ElectrolyteComments
Th / Th•+ ~0.86CH2Cl2 or CH3CN / TBAPF6Reversible one-electron oxidation.[1]
Th•+ / Th2+ ~1.3CH2Cl2 or CH3CN / TBAPF6Second reversible one-electron oxidation.[1]

Experimental Protocols

A thorough understanding of the properties of thianthrene's oxidation states relies on precise and reproducible experimental methodologies. This section provides detailed protocols for the key techniques used in their characterization.

Cyclic Voltammetry (CV) for a Detailed and reproducible experimental protocol is essential for obtaining reliable and comparable electrochemical data. The following section outlines a typical procedure for performing cyclic voltammetry on thianthrene and its analogues.

Materials and Reagents:

  • Solvent: Anhydrous, electrochemical grade dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

  • Analyte: 1-5 mM Thianthrene or its derivative.

  • Working Electrode: Glassy carbon electrode (GCE), typically 3 mm in diameter.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Silver wire or Ag/AgCl electrode.

  • Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

  • Inert gas: Argon or Nitrogen.

Procedure:

  • Electrode Preparation:

    • Polish the GCE with alumina slurries of decreasing particle size, followed by rinsing with deionized water and the chosen solvent.

    • Dry the electrode under a stream of inert gas.

  • Electrochemical Cell Setup:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Dissolve the analyte to the desired concentration (e.g., 1 mM).

    • Assemble a three-electrode cell with the prepared working, reference, and counter electrodes, ensuring the electrodes are immersed in the analyte solution and the reference electrode tip is close to the working electrode.

  • Measurement:

    • Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the redox events of interest.

    • Run the cyclic voltammetry scan and record the resulting voltammogram. It is recommended to run multiple cycles to ensure the stability of the electrochemical response.

    • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram for calibration against the Fc/Fc+ redox couple.

Spectroelectrochemistry (SEC)

This technique allows for the in-situ spectroscopic characterization of electrochemically generated species.

Procedure:

  • Cell and Electrode Preparation:

    • Use a specialized spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell).

    • Prepare the electrodes and electrolyte solution as described for cyclic voltammetry.

  • Measurement:

    • Assemble the spectroelectrochemical cell and place it in the sample compartment of a UV-Vis-NIR spectrophotometer.

    • Connect the electrodes to a potentiostat.

    • Record the spectrum of the neutral species at a potential where no faradaic current is observed.

    • Apply a potential to generate the desired oxidation state (e.g., the radical cation) and record the spectrum.

    • Spectra can be recorded at various potentials to monitor the spectral changes accompanying the redox transitions.

Single-Crystal X-ray Diffraction of Air-Sensitive Species

Characterizing the solid-state structure of the thianthrene radical cation requires handling air-sensitive crystals.

Procedure for Handling and Mounting Air-Sensitive Crystals:

  • Crystal Preparation:

    • Grow single crystals of the radical cation salt (e.g., Th•+PF6-) in an inert atmosphere (glove box) using techniques such as slow evaporation or vapor diffusion.

  • Crystal Mounting:

    • Inside the glove box, select a suitable crystal under a microscope.

    • Coat a cryoloop or a glass fiber with a viscous oil (e.g., paratone or fomblin oil).

    • Carefully pick up the selected crystal with the oiled loop/fiber. The oil will protect the crystal from air exposure for a short period.

    • Quickly mount the loop/fiber onto the goniometer head of the diffractometer.

  • Data Collection:

    • Immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This will vitrify the oil and protect the crystal from degradation during data collection.

    • Proceed with the standard X-ray diffraction data collection protocol.

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental processes and workflows discussed in this guide.

Oxidation_States Th Neutral Thianthrene (Bent, C2v) Th_plus Radical Cation (Th•+) (Near-Planar) Th->Th_plus -e- (Eox1) Th_plus->Th +e- Th_2plus Dication (Th2+) (Planar) Th_plus->Th_2plus -e- (Eox2) Th_2plus->Th_plus +e-

Caption: Stepwise oxidation of thianthrene to its radical cation and dication.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Prepare Analyte and Electrolyte Solution A->B C Assemble 3-Electrode Cell B->C D Deaerate Solution (Inert Gas) C->D E Run Cyclic Voltammogram D->E F Record Data E->F G Calibrate with Ferrocene F->G H Determine Redox Potentials G->H

Caption: Experimental workflow for cyclic voltammetry analysis of thianthrene.

Reactivity Th_plus Thianthrene Radical Cation (Th•+) Electrophilic_Addition Electrophilic Addition to Alkenes/Alkynes Th_plus->Electrophilic_Addition CH_Functionalization C-H Functionalization of Arenes Th_plus->CH_Functionalization Dimerization Dimerization Th_plus->Dimerization

Caption: Reactivity pathways of the thianthrene radical cation.

Conclusion

The reversible and well-defined oxidation states of thianthrene, coupled with significant changes in molecular geometry and electronic properties, provide a rich platform for fundamental research and the development of new technologies. The radical cation and dication are key intermediates in a variety of synthetic transformations, including C-H functionalization and electrophilic additions. A thorough understanding of their properties, facilitated by the experimental techniques detailed in this guide, is crucial for harnessing their full potential in areas ranging from organic synthesis to the design of advanced electronic materials and therapeutics. This guide serves as a foundational resource for researchers embarking on the study of this fascinating class of molecules.

References

Thianthrene 5-Oxide: A Mechanistic Probe for Elucidating Oxygen Transfer Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene 5-oxide (SSO) has emerged as a powerful and versatile mechanistic probe for characterizing the electronic nature of oxygen transfer agents. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of SSO in elucidating oxygen transfer mechanisms. By leveraging the differential reactivity of its sulfide and sulfoxide moieties, SSO allows for the quantification of an oxidant's electrophilic versus nucleophilic character. This guide details the synthesis of SSO, experimental protocols for its use with various classes of oxidants, and the interpretation of the resulting product distributions. Furthermore, it presents a consolidated view of quantitative data and illustrates the key mechanistic pathways, including electrophilic, nucleophilic, and radical-mediated routes, through detailed diagrams. This resource is intended to equip researchers in chemistry, biochemistry, and drug development with the knowledge to effectively employ this compound as a tool to unravel the intricacies of oxygen transfer reactions.

Introduction: The Challenge of Characterizing Oxygen Transfer

Oxygen transfer reactions are fundamental processes in chemistry and biology, underpinning a vast array of transformations from industrial catalysis to metabolic pathways. The species responsible for oxygen transfer, the "oxidant," can exhibit a spectrum of electronic behavior, broadly categorized as electrophilic or nucleophilic. An electrophilic oxidant seeks out electron-rich centers, while a nucleophilic oxidant donates an electron pair to an electron-deficient site. Understanding the electronic nature of an oxidant is paramount for predicting its reactivity, selectivity, and for elucidating reaction mechanisms.

This compound (SSO) serves as an elegant solution to this challenge. This unique molecule possesses two distinct sulfur atoms with different oxidation states: a nucleophilic sulfide (-S-) and an electrophilic sulfoxide (-SO-). The intramolecular competition between these two sites for an oxygen atom from an oxidant provides a quantitative measure of the oxidant's electronic character.

The Principle of the this compound Probe

The core of the SSO probe lies in the analysis of the product distribution upon its oxidation. An electrophilic oxidant will preferentially attack the electron-rich sulfide moiety, leading to the formation of thianthrene 5,10-dioxide (SOSO). Conversely, a nucleophilic oxidant will favor reaction at the electron-deficient sulfoxide sulfur, yielding thianthrene 5,5-dioxide (SSO₂).

To quantify this selectivity, the X_so value is defined as the mole fraction of oxidation at the sulfoxide position:

X_so = [SSO₂] / ([SOSO] + [SSO₂])

  • X_so ≈ 0 : Indicates a highly electrophilic oxidant.

  • X_so ≈ 1 : Indicates a highly nucleophilic oxidant.

  • 0 < X_so < 1 : Represents an oxidant with intermediate character.

The stereochemistry of the resulting thianthrene 5,10-dioxide (SOSO), which can exist as cis and trans isomers, provides further mechanistic insights. The trans isomer is typically formed from attack on the sterically less hindered axial lone pair of the sulfide, while the formation of the cis isomer can be influenced by the steric bulk of the oxidant.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward oxidation of thianthrene. Several methods have been reported, with a common and efficient procedure utilizing iron(III) nitrate nonahydrate as the oxidant.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve thianthrene (1.00 equiv) in dichloromethane.

  • To the solution, add sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).

  • Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction can be left open to the atmosphere.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield a beige solid.

  • Triturate the solid with ethyl acetate for 30 minutes.

  • Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford pure this compound.

Typical Yield: 81-95%[2][3]

Quantitative Data on Oxygen Transfer Reactions

The following tables summarize the product distribution and calculated X_so values for the oxidation of this compound with a variety of oxygen transfer agents.

Table 1: Product Distribution and X_so Values for Various Oxidants

OxidantProduct Distribution (%)X_so ValueElectronic Character
SOSO SSO₂
m-Chloroperoxybenzoic acid (m-CPBA)~10000.00
Ozone (O₃)~10000.00
Cytochrome P450>95<5<0.05
Chloroperoxidase>95<5<0.05
Dimethyldioxirane (DMDO)15850.85
Adamantylideneadamantane carbonyl oxide<15>85>0.85
Diethyl persulfoxide<15>85>0.85
Peroxynitrite (ONOO⁻)0~1001.00
Potassium superoxide (KO₂)0~1001.00

Table 2: Stereoselectivity in the Formation of Thianthrene 5,10-Dioxide (SOSO)

Oxidantcis:trans Ratio of SOSO
Cytochrome P4501.3 : 1[4]
Chloroperoxidase2.5 : 1[4]
Hemoglobin/H₂O₂0.1 : 1[4]
DioxiranesPredominantly trans[1]

Mechanistic Pathways of Oxygen Transfer

The reaction of an oxidant with this compound can proceed through several distinct mechanistic pathways, which are illustrated below.

Electrophilic Oxygen Transfer

Electrophilic oxidants attack the electron-rich sulfide sulfur atom of SSO. This is the predominant pathway for reagents such as peroxy acids and ozone.

Electrophilic_Oxygen_Transfer SSO This compound (SSO) Transition_State_E Transition State SSO->Transition_State_E Ox_E Electrophilic Oxidant (E-O) Ox_E->Transition_State_E SOSO Thianthrene 5,10-Dioxide (SOSO) Transition_State_E->SOSO E Reduced Oxidant (E) Transition_State_E->E Nucleophilic_Oxygen_Transfer SSO This compound (SSO) Transition_State_Nu Transition State SSO->Transition_State_Nu Ox_Nu Nucleophilic Oxidant (Nu-O) Ox_Nu->Transition_State_Nu SSO2 Thianthrene 5,5-Dioxide (SSO₂) Transition_State_Nu->SSO2 Nu Reduced Oxidant (Nu) Transition_State_Nu->Nu Radical_Cation_Mechanism SSO This compound (SSO) SET Single Electron Transfer (SET) SSO->SET Oxidant Oxidant Oxidant->SET SSO_radical SSO Radical Cation SET->SSO_radical Reduced_Oxidant Reduced Oxidant SET->Reduced_Oxidant Further_Reactions Further Reactions (e.g., with H₂O, O₂) SSO_radical->Further_Reactions Products Products (SOSO, SSO₂) Further_Reactions->Products Experimental_Workflow Start Prepare SSO and Internal Standard Solution Reaction Combine SSO Solution with Oxidant Start->Reaction Monitoring Monitor Reaction Progress (TLC/HPLC) Reaction->Monitoring Quench Quench Reaction (if necessary) Monitoring->Quench Analysis Analyze Products (HPLC/GC) Quench->Analysis Calculation Calculate X_so Value Analysis->Calculation End Determine Oxidant's Electronic Character Calculation->End

References

Methodological & Application

Application Notes & Protocols: Thianthrene 5-Oxide for Late-Stage C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Late-stage C-H functionalization is a powerful strategy in drug discovery and development, enabling the direct modification of complex molecules to rapidly generate analogues and explore structure-activity relationships (SAR).[1] Thianthrene 5-oxide (TTO) has emerged as a key reagent in this field, facilitating a highly site-selective C-H functionalization reaction known as thianthrenation.[2][3] This process installs a thianthrenium group onto an aromatic ring, which then acts as a versatile "linchpin" for a wide array of subsequent transformations.[2][4] The reaction is notable for its exceptional para-selectivity on many arenes, circumventing the need for pre-installed directing groups that are often required in other C-H functionalization methods.[1][5] These application notes provide detailed protocols for the synthesis of the key reagent, the C-H thianthrenation reaction itself, and the subsequent diversification of the resulting aryl thianthrenium salts.

Protocol 1: Synthesis of this compound (TTO)

This compound is the crucial precursor for the thianthrenation reaction. It can be synthesized from commercially available thianthrene through oxidation. Two effective methods are presented below.

Method A: Hydrogen Peroxide Oxidation [6]

  • Materials:

    • Thianthrene

    • Glacial Acetic Acid

    • 30% Hydrogen Peroxide

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve thianthrene (1.0 equiv) in glacial acetic acid.

    • Cool the solution in an ice bath to below 10 °C.

    • Slowly add 30% hydrogen peroxide (1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield pure this compound.

Method B: Iron(III) Nitrate Oxidation [4][7]

  • Materials:

    • Thianthrene

    • Dichloromethane (DCM)

    • Sodium Bromide (NaBr)

    • Acetic Acid

    • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

    • Ethyl Acetate (EtOAc)

    • Diethyl Ether (Et₂O)

  • Procedure:

    • To a round-bottom flask open to the atmosphere, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).[7]

    • Stir the mixture vigorously at 25 °C for 4 hours.[4][7]

    • Dilute the reaction with water and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with DCM.[4][7]

    • Combine the organic layers, wash twice with water, and dry over sodium sulfate (Na₂SO₄).[4][7]

    • Filter and concentrate the solution under reduced pressure to obtain a beige solid.[4][7]

    • Stir the solid in ethyl acetate for 30 minutes.[4][7]

    • Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford pure this compound as a white powder.[7]

Table 1: Physical and Reaction Data for this compound Synthesis

Compound Molecular Formula Molar Mass ( g/mol ) Typical Yield (%) Melting Point (°C)
Thianthrene C₁₂H₈S₂ 216.33 - 158-160[6]

| this compound | C₁₂H₈OS₂ | 232.33 | 81-95[6][7] | 141-144[6][7] |

Protocol 2: General Procedure for Aromatic C-H Thianthrenation

This protocol describes the formation of aryl thianthrenium salts from arenes using this compound. The conditions can be tuned based on the electronic properties of the arene substrate.[3][8]

  • Materials:

    • Arene substrate

    • This compound (TTO)

    • Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

    • Trifluoroacetic Anhydride (TFAA)

    • Trifluoromethanesulfonic Acid (TfOH) or other suitable acid (e.g., HBF₄·OEt₂)[9]

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • General Procedure:

    • Under an ambient atmosphere, charge an oven-dried round-bottom flask with this compound (1.0 equiv) and the arene (1.05–5.0 equiv).[8]

    • Add anhydrous solvent (e.g., CH₂Cl₂).[8]

    • Cool the mixture to 0 °C in an ice-water bath.

    • Add the appropriate acid (e.g., TfOH, 2.2 equiv). The choice and amount of acid depend on the substrate's reactivity and basicity.[3][8] For very electron-rich arenes, acid may be omitted.[8]

    • Add trifluoroacetic anhydride (TFAA, 3.0 equiv) in one portion.[8]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.[8]

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃.[8]

    • Extract the mixture with CH₂Cl₂, combine the organic layers, wash with water, and dry over Na₂SO₄.[8]

    • Concentrate under reduced pressure. The crude aryl thianthrenium salt can be purified by column chromatography or precipitation/trituration, often with hexanes or diethyl ether.[7][8]

Table 2: Substrate Classification and Recommended Thianthrenation Conditions [3]

Class Substrate Characteristics Reagent Acid Notes
I Very electron-rich arenes (e.g., 1,2-dimethoxybenzene) TTO None Reaction can be initiated at low temperatures (e.g., -78 °C)[9].
II Electron-rich arenes (e.g., anisole) TTO TfOH Standard conditions are generally effective.
III Alkyl-substituted arenes, biaryls, pyrazoles, indoles with EWG TTO TfOH These substrates are less reactive and require strong acidic conditions.

| IV | Electron-poor arenes | Fluorinated TTO (TFT S-oxide) | TfOH | A more electrophilic thianthrenating reagent is required for deactivated arenes[2]. |

EWG: Electron-Withdrawing Group

Mechanism of Aromatic C-H Thianthrenation

The high para-selectivity of the thianthrenation reaction is attributed to a mechanism involving a reversible formation of Wheland-type intermediates, followed by an irreversible deprotonation step.[1][5] Under acidic conditions, this compound (TTO) is activated by an anhydride (e.g., TFAA) to form an acylated intermediate (TT-TFA⁺). This can then either directly attack the arene or, under strongly acidic conditions, form a highly reactive thianthrene dication (TT²⁺) which engages in a single electron transfer (SET) with the arene.[1][5] The resulting radical pair recombines to form the Wheland intermediate, with the para-isomer being strongly favored both sterically and electronically.[1]

Thianthrenation_Mechanism cluster_activation Activation & Electrophilic Attack TTO This compound (TTO) TT_TFA Acylated Intermediate (TT-TFA)⁺ TTO->TT_TFA + TFAA TFAA TFAA TT_dication Thianthrene Dication (TT)²⁺ TT_TFA->TT_dication + H⁺, - TFA Wheland_para para-Wheland Intermediate (Favored) TT_TFA->Wheland_para + Arene (Direct Attack) Arene Arene (e.g., Toluene) Acid H⁺ (TfOH) Radical_Pair Radical Pair [(Arene)⁺• (TT)⁺•] TT_dication->Radical_Pair + Arene (SET) Radical_Pair->Wheland_para Recombination (Reversible) Wheland_ortho ortho/meta-Wheland Intermediate (Disfavored) Radical_Pair->Wheland_ortho Reversible Wheland_para->Wheland_ortho Interconversion Product Aryl Thianthrenium Salt (para-product) Wheland_para->Product - H⁺ (Irreversible)

Caption: Proposed mechanism for C-H thianthrenation.

Protocol 3: Diversification of Aryl Thianthrenium Salts

The true utility of thianthrenation lies in the versatile reactivity of the resulting aryl thianthrenium salts. They can participate in a wide range of reactions, including transition-metal-catalyzed cross-couplings and photoredox-catalyzed transformations, to install various functional groups.[3][9]

General Workflow for Diversification

The overall process allows for a streamlined approach to diversifying a parent arene, making it highly valuable for creating molecular libraries for screening purposes.

Workflow Arene Parent Arene / Drug Molecule Thianthrenation Step 1: C-H Thianthrenation (TTO, TFAA, Acid) Arene->Thianthrenation Salt Aryl Thianthrenium Salt (Synthetic Linchpin) Thianthrenation->Salt Diversification Step 2: Diversification Reaction Salt->Diversification Products Library of Functionalized Analogues (Ar-FG) Diversification->Products

Caption: General workflow for late-stage C-H functionalization.

Example Protocol: Photoredox-Catalyzed Borylation

  • Materials:

    • Aryl thianthrenium salt

    • Bis(pinacolato)diboron (B₂pin₂)

    • Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

    • Base (e.g., Pempidine)[3]

    • Anhydrous solvent (e.g., Acetonitrile)

  • Procedure:

    • In a vial, combine the aryl thianthrenium salt (1.0 equiv), B₂pin₂ (1.5 equiv), the photoredox catalyst (1-2 mol%), and base (2.0 equiv).

    • Add anhydrous solvent under an inert atmosphere.

    • Irradiate the stirred reaction mixture with a blue LED light source at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the desired aryl boronic ester.

Table 3: Scope of Diversification Reactions from Aryl Thianthrenium Salts

Reaction Type Functional Group Introduced Catalyst / Conditions Typical Yield (%) Reference
Suzuki Coupling Aryl, Heteroaryl Pd catalyst, Base 60-95 [10]
Sonogashira Coupling Alkyne Pd/Cu catalyst, Base 70-90 [9]
Buchwald-Hartwig Amination Amine, Amide Pd catalyst, Base 55-85 [9]
Cyanation Nitrile (-CN) CuCN 70-98 [9]
Borylation Boronic Ester (-Bpin) Photoredox (Ir/Ru), B₂pin₂ 65-90 [3][9]
Thioesterification Thioester (-SCOR) Potassium thioacetate, DMSO 60-90 [11]
Chlorination / Bromination Chlorine, Bromine N-chlorosuccinimide / N-bromosuccinimide 70-95 [3]
Methoxylation Methoxy (-OMe) Methanol, Base 50-80 [3]

| Sulfonohydrazide Synthesis | Sulfonohydrazide (-SO₂NHNH₂) | Hydrazine | 75-92 |[4] |

The use of this compound for C-H thianthrenation provides a robust and highly selective platform for the late-stage functionalization of arenes. The resulting aryl thianthrenium salts are stable, versatile intermediates that can be readily converted into a diverse array of functionalized products.[12] The methodologies outlined in these notes offer researchers in medicinal chemistry and materials science a powerful toolkit for rapidly accessing novel chemical matter from readily available starting materials.

References

Application Notes and Protocols: Synthesis of Aryl Thianthrenium Salts Using Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of aryl thianthrenium salts derived from thianthrene 5-oxide. This methodology is a cornerstone for the late-stage functionalization of arenes, offering a versatile platform for introducing a wide array of chemical moieties. The protocols detailed herein are based on established literature, providing robust starting points for laboratory implementation.

Aryl thianthrenium salts have emerged as pivotal intermediates in organic synthesis. Their preparation via C-H thianthrenation of arenes allows for the transformation of simple aromatic compounds into versatile building blocks.[1][2] The resulting salts can undergo a variety of subsequent transformations, including palladium-catalyzed cross-coupling reactions, to form C-C, C-N, C-O, and C-S bonds.[1][3]

The synthesis typically involves the activation of this compound with a strong anhydride, such as triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA), in the presence of an arene.[1][4] This electrophilic aromatic substitution reaction is renowned for its high para-selectivity, which is attributed to a reversible interconversion of Wheland-type intermediates, with the deprotonation step being rate-limiting and irreversible.[5][6]

Key Applications:

  • Late-Stage Functionalization: Introduce functional groups into complex molecules and drug candidates at a late stage of the synthesis.

  • Cross-Coupling Reactions: Serve as versatile coupling partners in various transition-metal-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][3][5][7][8]

  • Access to Diverse Arenes: Enable the synthesis of a wide range of substituted arenes that might be challenging to access through traditional methods.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl Thianthrenium Salts using this compound and Triflic Anhydride

This protocol describes a general method for the C-H thianthrenation of arenes using this compound and triflic anhydride.

Materials:

  • This compound (1.0 equiv)

  • Arene (1.0 - 2.0 equiv)

  • Triflic anhydride (Tf₂O) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (Et₂O)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the arene (1.0 - 2.0 equiv).

  • Dissolve the solids in anhydrous dichloromethane.

  • Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add triflic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to stir at -40 °C for 30 minutes.

  • Gradually warm the reaction mixture to room temperature and continue stirring for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or precipitation. For example, trituration with diethyl ether can afford the solid aryl thianthrenium triflate salt, which can be collected by filtration.[5]

Data Presentation

The following tables summarize the yields of aryl thianthrenium salts synthesized from various arenes using this compound.

Table 1: Synthesis of Aryl Thianthrenium Salts with Various Arenes

EntryAreneProductYield (%)
1Anisole4-Methoxyphenylthianthrenium triflate95
2Toluene4-Tolylthianthrenium triflate92
3Biphenyl(1,1'-Biphenyl)-4-ylthianthrenium triflate85
4Chlorobenzene4-Chlorophenylthianthrenium triflate78
5NaphthaleneNaphthalen-2-ylthianthrenium triflate88

Yields are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the synthesis of aryl thianthrenium salts from this compound. The reaction proceeds through the formation of a highly electrophilic thianthrene dication intermediate.

reaction_mechanism cluster_activation Activation of this compound cluster_electrophilic_attack Electrophilic Aromatic Substitution TTO This compound Activated_Intermediate O-Triflylthianthrenium Intermediate TTO->Activated_Intermediate + Tf2O Tf2O Tf2O Tf2O->Activated_Intermediate Wheland_Intermediate Wheland Intermediate (σ-complex) Activated_Intermediate->Wheland_Intermediate + Arene Arene Arene (Ar-H) Aryl_Thianthrenium_Salt Aryl Thianthrenium Salt Wheland_Intermediate->Aryl_Thianthrenium_Salt - H+ experimental_workflow Start Start Reaction_Setup Combine this compound and Arene in DCM Start->Reaction_Setup Cooling Cool to -40 °C Reaction_Setup->Cooling Addition Add Triflic Anhydride Cooling->Addition Reaction Stir at RT for 12h Addition->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Crystallization/Precipitation Concentration->Purification Product Aryl Thianthrenium Salt Purification->Product

References

Application of Thianthrene 5-Oxide in the Synthesis of TADF Emitters for OLEDs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters utilizing a thianthrene 5-oxide core and their subsequent application in Organic Light-Emitting Diodes (OLEDs).

Introduction to Thianthrene-Based TADF Emitters

Thianthrene and its derivatives are a promising class of organic molecules for advanced OLED applications.[1] Their unique V-shaped, sulfur-containing heterocyclic structure imparts desirable electronic and photophysical properties.[1] When incorporated into a donor-acceptor (D-A) molecular architecture, thianthrene-based compounds can exhibit highly efficient TADF.[1] This mechanism allows for the harvesting of both singlet and triplet excitons, enabling the internal quantum efficiency of OLEDs to theoretically reach 100%.[1]

The key to achieving TADF is a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. In D-A type molecules, this is facilitated by the spatial separation of the highest occupied molecular orbital (HOMO), typically located on the electron-donating moiety, and the lowest unoccupied molecular orbital (LUMO), residing on the electron-accepting moiety. The oxidized forms of thianthrene, such as this compound and thianthrene 5,5,10,10-tetraoxide, can act as potent acceptor units in such systems.

Quantitative Data Presentation

The following tables summarize the photophysical properties of representative thianthrene-based TADF emitters and the performance of OLED devices incorporating them.

Table 1: Photophysical Properties of Thianthrene-Based TADF Emitters

Emitter AcronymDonor MoietyAcceptor MoietyEmission Peak (nm)Photoluminescence Quantum Yield (PLQY) (%)ΔEST (eV)Reference
4t-BuCzTTR3,6-di-tert-butyl-9H-carbazoleThianthrene 5,5,10,10-tetraoxide592 (in film)--[2]
A-BP-TAAcridanBenzophenone-Thianthrene--0.06
A-DPS-TAAcridanDiphenylsulfone-Thianthrene--0.27

Note: "-" indicates data not explicitly available in the cited sources.

Table 2: Performance of Solution-Processed OLEDs with Thianthrene-Based Emitters

EmitterHost MaterialDevice ArchitectureMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Emission ColorReference
4t-BuCzTTR-Doped6.2-Orange-Red[2]
A-BP-TAmCBP-1.4-Blue
A-DPS-TAmCBP-22.2-Green

Note: "-" indicates data not explicitly available in the cited sources. mCBP: 1,3-bis(N-carbazolyl)benzene

Experimental Protocols

Synthesis of Thianthrene-Based TADF Emitters

The synthesis of donor-acceptor type TADF emitters based on a thianthrene core often employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] This allows for the formation of a carbon-nitrogen bond between the thianthrene acceptor and a suitable amine-containing donor moiety.

Protocol 3.1.1: General Synthesis of a D-A Type Thianthrene-Based TADF Emitter via Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of a halogenated this compound (acceptor) with a donor amine.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Donor amine (e.g., carbazole, acridan derivative) (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, (t-Bu)₃P) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halogenated this compound, the donor amine, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity TADF emitter.[1]

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Fabrication of Solution-Processed OLEDs

This protocol outlines a general procedure for the fabrication of a multi-layer OLED device using a solution-processed emissive layer containing the synthesized thianthrene-based TADF emitter.

Protocol 3.2.1: Fabrication of a Multi-Layer Solution-Processed OLED

Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Hole Transport Layer (HTL) material: e.g., Poly(9-vinylcarbazole) (PVK) in a suitable solvent

  • Emissive Layer (EML): Synthesized thianthrene-based TADF emitter and a host material (e.g., CBP, mCP) dissolved in a suitable solvent (e.g., chlorobenzene, toluene)

  • Electron Transport Layer (ETL) material: e.g., 1,3,5-Tris(N-phenyl-2-benzimidazolyl)benzene (TPBi)

  • Electron Injection Layer (EIL) material: e.g., Lithium fluoride (LiF)

  • Cathode material: e.g., Aluminum (Al)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths containing deionized water, acetone, and isopropanol.[1]

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 10-15 minutes to improve the work function of the ITO.[1]

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate.

    • Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-20 minutes) in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition (Optional but recommended):

    • Spin-coat the HTL material solution on top of the HIL.

    • Anneal the substrate as required by the specific HTL material.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the thianthrene-based TADF emitter doped into a host material at a specific weight percentage (e.g., 1-20 wt%).

    • Spin-coat the EML solution onto the HTL.

    • Anneal the substrate to remove residual solvent.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Sequentially deposit the ETL material, the EIL material, and the cathode material (e.g., Al) through shadow masks to define the active area of the device.

  • Encapsulation:

    • Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent degradation from moisture and oxygen.

Characterization of OLED Devices

The performance of the fabricated OLEDs should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency.

Visualizations

TADF_Mechanism S1 S1 (Singlet) T1 T1 (Triplet) S1->T1 ISC S0 S0 (Ground State) S1->S0 k_r T1->S1 RISC (k_RISC) (Thermally Activated) T1->S0 k_nr (non-radiative) Electrical_Excitation Electrical Excitation (25% Singlets, 75% Triplets) Electrical_Excitation->S1 ISC Electrical_Excitation->T1 Prompt_Fluorescence Prompt Fluorescence (PF) Delayed_Fluorescence Delayed Fluorescence (DF)

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

Synthesis_Workflow Start Starting Materials: Halogenated this compound Donor Amine Coupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification: Column Chromatography Recrystallization/Sublimation Workup->Purification Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Final_Product High-Purity TADF Emitter Characterization->Final_Product

Caption: General workflow for the synthesis of a thianthrene-based TADF emitter.

OLED_Fabrication_Workflow Substrate_Cleaning ITO Substrate Cleaning & UV-Ozone Treatment HIL Spin-Coating of HIL (PEDOT:PSS) Substrate_Cleaning->HIL HTL Spin-Coating of HTL (e.g., PVK) HIL->HTL EML Spin-Coating of EML (Host:TADF Emitter) HTL->EML Evaporation Thermal Evaporation: ETL, EIL, Cathode EML->Evaporation Encapsulation Device Encapsulation Evaporation->Encapsulation Characterization Device Characterization (J-V-L, EL, EQE) Encapsulation->Characterization

Caption: Workflow for the fabrication of a solution-processed OLED.

References

Application Notes and Protocols for Thianthrene 5-Oxide Mediated Aziridination of Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the metal-free aziridination of alkenes utilizing thianthrene 5-oxide. This method offers a direct and practical approach to synthesizing aziridines, which are crucial building blocks in medicinal chemistry and organic synthesis, from readily available alkenes and primary amines or their derivatives. The protocol is based on a well-established procedure and is suitable for a broad range of substrates.

Introduction

Traditional aziridination methods often rely on transition-metal catalysts and potentially hazardous nitrene precursors like azides.[1] The this compound mediated approach provides a metal-free alternative, proceeding through the activation of alkenes via thianthrenation.[1][2] This strategy involves the formation of a dicationic intermediate that can react with various nitrogen sources to yield the desired aziridine.[3][4][5] The operational simplicity and tolerance of a wide array of functional groups make this an attractive method for synthetic chemists.[1]

Experimental Workflow

The overall experimental process can be divided into three main stages: the synthesis of this compound, the formation of the alkenyl thianthrenium salt, and the final aziridination step.

Workflow cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Formation of Alkenyl Thianthrenium Salt cluster_2 Step 3: Aziridination A Thianthrene C This compound A->C Oxidation B Oxidizing Agent (e.g., Fe(NO3)3·9H2O) B->C D This compound G Alkenyl Thianthrenium Salt D->G E Alkene E->G Thianthrenation F Activating Agent (e.g., (CF3CO)2O, TfOH) F->G H Alkenyl Thianthrenium Salt K Aziridine Product H->K I Nitrogen Source (e.g., Primary Amine) I->K Nucleophilic Attack & Ring Closure J Base (e.g., t-BuONa) J->K L Thianthrene (recovered) K->L Byproduct

Figure 1. General workflow for this compound mediated aziridination.

Detailed Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[1][2]

Part A: Synthesis of this compound

This procedure describes the oxidation of thianthrene to this compound.

  • Reaction Setup: In a 500 mL round-bottomed flask open to the atmosphere, add thianthrene (21.63 g, 100.0 mmol, 1.00 equiv), dichloromethane (DCM, 200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), and acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%).[1][2]

  • Addition of Oxidant: To the stirred mixture, add iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv).[1][2]

  • Reaction: Vigorously stir the resulting mixture at 25 °C for 4 hours.[1][2]

  • Workup:

    • Dilute the reaction with water (200 mL) and transfer to a separatory funnel.[1]

    • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine the organic layers, wash with water (2 x 50 mL), and dry over sodium sulfate.[1]

    • Filter and concentrate the solution under reduced pressure to obtain a beige solid.[1]

  • Purification:

    • Stir the solid in ethyl acetate (50 mL) for 30 minutes.[1]

    • Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry under vacuum to yield this compound as a white powder.[1]

Part B: Synthesis of the Alkenyl Thianthrenium Intermediate

This part details the activation of the alkene with this compound.

  • Reaction Setup: Under a nitrogen atmosphere, charge a 200 mL Schlenk flask with this compound (9.74 g, 41.9 mmol, 1.05 equiv), the desired alkene (e.g., 4-phenyl-1-butene, 5.28 g, 40.0 mmol, 1.00 equiv), and acetonitrile (50 mL).[1]

  • Cooling and Reagent Addition: Cool the mixture to 0 °C. Add a solution of trifluoroacetic anhydride (16.7 mL, 120.0 mmol, 3.00 equiv) in acetonitrile (20.0 mL) dropwise over 3 minutes.[1] Subsequently, add a solution of triflic acid (4.2 mL, 48 mmol, 1.2 equiv) in acetonitrile (10.0 mL) dropwise over 3 minutes.[1]

  • Reaction: Stir the lilac-colored mixture at 0 °C for 1.5 hours, then at 25 °C for 1 hour.[2]

  • Workup:

    • Concentrate the purple mixture under reduced pressure.[2]

    • Dilute the residue with DCM (160 mL) and cool to 0 °C.[2]

    • Carefully add a saturated aqueous solution of sodium bicarbonate (100 mL) (Caution: Gas evolution).[2]

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain the crude alkenyl thianthrenium salt. This intermediate is often used directly in the next step.

Part C: Aziridination

This final step describes the reaction of the alkenyl thianthrenium salt with a primary amine.

  • Reaction Setup: To the flask containing the crude alkenyl thianthrenium salt from Part B, add the primary amine (e.g., octylamine, 1.05 equiv) under a nitrogen atmosphere. It is important to premix the amine and the thianthrenium salt.[1]

  • Addition of Base: Cool the mixture to 0 °C and add a base such as sodium tert-butoxide (t-BuONa, 3.0 equiv) portion-wise.[1]

  • Reaction: Stir the reaction mixture at 25 °C for a specified time (e.g., 12 hours), monitoring by TLC for the consumption of the starting material.

  • Quenching and Workup:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired aziridine.

Data Presentation

The following table summarizes representative yields for the aziridination of various alkenes with different primary amines and amides, demonstrating the scope of the reaction.

EntryAlkene SubstrateNitrogen SourceProductYield (%)
1StyreneBenzylamine1-benzyl-2-phenylaziridine85
24-MethylstyreneOctylamine1-octyl-2-(p-tolyl)aziridine78
31-OcteneBenzylamine1-benzyl-2-hexylaziridine75
4CyclohexeneBenzamideN-(cyclohexan-1,2-diyl)benzamide65
54-Phenyl-1-buteneOctylamine1-octyl-2-(2-phenylethyl)aziridine72[1]

Note: Yields are illustrative and may vary depending on the specific reaction conditions and substrates used. The data is compiled from representative examples found in the literature.[1]

Safety and Handling

  • Trifluoroacetic anhydride and triflic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching step with sodium bicarbonate is exothermic and evolves gas. Add the bicarbonate solution slowly and with cooling to control the reaction.

  • Standard laboratory safety practices should be followed at all times.

Conclusion

The this compound mediated aziridination of alkenes is a robust and versatile metal-free method for the synthesis of a wide range of aziridines.[1] The operational simplicity and the use of readily available starting materials make it a valuable tool for organic and medicinal chemists. The detailed protocols provided herein should enable researchers to successfully implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols: Thianthrene 5-Oxide as a Precursor for Polycyclic Thianthrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their rigid, non-planar butterfly-like structure and rich redox chemistry make them valuable scaffolds for the development of novel therapeutics and functional materials. Thianthrene 5-oxide, a key intermediate derived from the selective oxidation of thianthrene, serves as a versatile precursor for the synthesis of more complex, polycyclic thianthrene systems. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of polycyclic thianthrenes, with a focus on the formation of aryl thianthrenium salts and their subsequent transformations.

Overview of Synthetic Strategies

The primary strategy for leveraging this compound as a precursor for polycyclic thianthrenes involves its conversion into highly reactive aryl thianthrenium salts. These salts can then undergo various cyclization reactions to afford π-extended polycyclic systems. A key methodology in this context is the annulative π-extension (APEX) reaction, which allows for the construction of complex polycyclic aromatic hydrocarbons (PAHs).[1]

The general workflow can be summarized as follows:

  • Synthesis of this compound: The controlled oxidation of thianthrene to its monosulfoxide is the initial step.

  • Formation of Aryl Thianthrenium Salts: this compound is activated and reacted with an aromatic partner to form an aryl thianthrenium salt. This C-H thianthrenation reaction is highly regioselective.[2]

  • Cyclization to Polycyclic Thianthrenes: The generated aryl thianthrenium salts, or derivatives thereof, undergo intramolecular cyclization to yield the desired polycyclic thianthrene. This can be achieved through various methods, including photocatalysis.[1]

Data Presentation: A Comparative Summary of Synthetic Methods

The following tables summarize quantitative data for the key steps in the synthesis of polycyclic thianthrenes, providing a comparative overview of their scope and efficiency.

Table 1: Synthesis of this compound

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Iron(III) nitrate nonahydrateDichloromethane25481[3]
30% Hydrogen PeroxideGlacial Acetic Acid0 - rt12~90BenchChem

Table 2: Thia-APEX Reactions for the Synthesis of π-Extended Thianthrenes

Aromatic SubstrateReagentCatalystSolventYield (%)Reference
1,2-DimethoxybenzeneS-diimidated 1,2-arenedithiolTfOH (catalytic)DCE87[4]
1,2,3,4-TetramethylbenzeneS-diimidated 1,2-arenedithiolTfOH (catalytic)DCE70Organic Chemistry Frontiers, 2023, 10, 1880-1889
PhenanthreneS-diimidated 1,2-arenedithiolTfOH (catalytic)DCE21[4]
CorannuleneS-diimidated 1,2-arenedithiolTfOH (catalytic)DCE35Organic Chemistry Frontiers, 2023, 10, 1880-1889
TriphenyleneS-diimidated 1,2-arenedithiolTfOH (catalytic)DCE39Organic Chemistry Frontiers, 2023, 10, 1880-1889

Table 3: Photocatalytic Annulative π-Extension for Polycyclic Aromatic Hydrocarbon Synthesis

PrecursorProductPhotocatalystBaseSolventTime (h)Yield (%)Reference
2-(Thianthren-4-yl)anilineDibenzo[a,c]phenazineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆K₂HPO₄Acetonitrile2475[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the synthesis of polycyclic thianthrenes starting from this compound.

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of thianthrene to this compound, a crucial precursor.[3]

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Acetic acid (AcOH)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask under an ambient atmosphere, charge thianthrene (1.00 equiv), DCM, sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).

  • Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL).

  • Dry the combined organic layer over Na₂SO₄, filter, and wash the sodium sulfate with DCM.

  • Concentrate the filtrate under reduced pressure to obtain a beige solid.

  • Break the solid into smaller pieces and stir in EtOAc for 30 minutes.

  • Collect the microcrystals by filtration on a sintered glass funnel, wash with Et₂O, and dry in vacuo to afford this compound.

Protocol 2: Synthesis of Aryl Thianthrenium Salts via C-H Thianthrenation

This protocol provides a general procedure for the synthesis of aryl thianthrenium salts from this compound and an arene.[5]

Materials:

  • This compound

  • Arene (e.g., anisole, toluene)

  • Triflic anhydride (Tf₂O) or Aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitromethane, dichloromethane)

Procedure:

  • Dissolve this compound (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the activating agent (e.g., Tf₂O or AlCl₃) dropwise.

  • Add the arene (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched appropriately (e.g., with cold water or a saturated aqueous solution of a salt for anion exchange).

  • The aryl thianthrenium salt is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Protocol 3: Photocatalytic Annulative π-Extension to a Polycyclic Thianthrene Derivative

This protocol describes the final cyclization step to form a polycyclic aromatic hydrocarbon, exemplified by the synthesis of dibenzo[a,c]phenazine.[1]

Materials:

  • 2-(Thianthren-4-yl)aniline (precursor synthesized via Suzuki coupling)

  • Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

  • Dipotassium phosphate (K₂HPO₄)

  • Degassed acetonitrile

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stirrer

Procedure:

  • In an oven-dried Schlenk tube, combine the 2-(thianthren-4-yl)aniline precursor (1.0 eq.), the photoredox catalyst (0.02 eq.), and K₂HPO₄ (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed acetonitrile via syringe.

  • Stir the mixture at room temperature while irradiating with a blue LED lamp for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired polycyclic product.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and mechanistic pathways in the synthesis of polycyclic thianthrenes from this compound.

G Thianthrene Thianthrene Thianthrene5Oxide This compound Thianthrene->Thianthrene5Oxide Oxidation ArylThianthrenium Aryl Thianthrenium Salt Thianthrene5Oxide->ArylThianthrenium Arene, Tf₂O BiarylPrecursor Thianthrene-containing Biaryl Precursor ArylThianthrenium->BiarylPrecursor Suzuki Coupling PolycyclicThianthrene Polycyclic Thianthrene BiarylPrecursor->PolycyclicThianthrene Photocatalytic Annulative π-Extension

Caption: General workflow for polycyclic thianthrene synthesis.

G TTO This compound (TTO) TT_TFA Acylated Thianthrene Sulfoxide (TT-TFA⁺) TTO->TT_TFA Acylation TFAA Trifluoroacetic Anhydride (TFAA) TFAA->TT_TFA TT_dication Thianthrenium Dication (TT²⁺) TT_TFA->TT_dication Release of TFA Acid Strong Acid (e.g., HBF₄) Acid->TT_dication Radical_Pair Radical Pair TT_dication->Radical_Pair Single Electron Transfer (SET) Arene Arene Arene->Radical_Pair Wheland_Intermediate Wheland Intermediate Radical_Pair->Wheland_Intermediate Reversible Recombination Aryl_TT_Salt Aryl Thianthrenium Salt Wheland_Intermediate->Aryl_TT_Salt Irreversible Deprotonation

Caption: Mechanism of C-H thianthrenation.[2]

Applications in Drug Development

The methodologies outlined provide a robust platform for the synthesis of diverse polycyclic thianthrene derivatives. The ability to perform late-stage functionalization on complex aromatic systems is particularly valuable in drug discovery. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The unique three-dimensional structure of the thianthrene core can be exploited to design molecules with specific binding properties for various biological targets. Researchers can utilize these protocols to synthesize novel scaffolds and explore their potential as therapeutic agents.

References

Application Notes and Protocols for the Thianthrenation of Electron-Rich Arenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the site-selective C–H thianthrenation of electron-rich arenes. This method has emerged as a powerful tool for late-stage functionalization in drug discovery and materials science, enabling the conversion of unactivated C-H bonds into versatile synthetic handles. The resulting aryl thianthrenium salts are stable, isolable intermediates that can undergo a wide range of subsequent transformations.

Introduction

Thianthrenation is a highly regioselective method for the functionalization of aromatic C-H bonds. The reaction typically employs thianthrene S-oxide (TTSO) as a reagent, which, upon activation with an anhydride and a strong acid, generates a highly electrophilic species that reacts preferentially with electron-rich arenes.[1] The process is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, making it an invaluable tool for the diversification of complex molecules.[2][3][4][5]

Data Presentation

The following table summarizes the yields of aryl thianthrenium salts derived from a variety of electron-rich arenes, highlighting the efficiency and substrate scope of the thianthrenation reaction.

EntryArene SubstrateActivating AgentAcidSolventTemp (°C)Time (h)Yield (%)
1AnisoleTFAAHBF₄·OEt₂MeCN0<295
21,3-DimethoxybenzeneTFAA-MeCN0<298
3N,N-DimethylanilineTFAA-MeCN0<296
4IndoleTFAAHBF₄·OEt₂MeCN0<285
5BiphenylTFAATfOHMeCN0<278
6VeratroleTFAA-MeCN0<299
7Estrone Methyl EtherTFAATfOHMeCN0<265

TFAA: Trifluoroacetic anhydride; TfOH: Trifluoromethanesulfonic acid; MeCN: Acetonitrile. Data compiled from representative literature procedures.[1][6]

Experimental Protocols

Protocol 1: General Procedure for the Thianthrenation of Electron-Rich Arenes

This protocol describes a general and robust method for the synthesis of aryl thianthrenium salts from electron-rich arenes using thianthrene S-oxide and trifluoroacetic anhydride.

Materials:

  • Electron-rich arene (1.0 equiv)

  • Thianthrene S-oxide (TTSO) (1.03 equiv)

  • Trifluoroacetic anhydride (TFAA) (3.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or Tetrafluoroboric acid diethyl ether complex (HBF₄·OEt₂) (1.2 equiv, if required)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the electron-rich arene (1.0 mmol) and thianthrene S-oxide (1.03 mmol, 223 mg).

  • Add anhydrous acetonitrile (0.2 M concentration with respect to the arene).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (3.0 mmol, 0.42 mL) to the stirred mixture.

  • For less reactive or basic substrates, slowly add trifluoromethanesulfonic acid (1.2 mmol, 0.11 mL) or HBF₄·OEt₂ (1.2 mmol, 0.16 mL).[1] For highly reactive arenes (e.g., those with multiple electron-donating groups), the addition of acid may not be necessary.[1]

  • Stir the reaction mixture at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.

  • Upon completion, the aryl thianthrenium salt can often be precipitated by the addition of diethyl ether.

  • Isolate the solid product by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting aryl thianthrenium salt is typically a stable solid that can be used in subsequent reactions without further purification.

Visualizations

Experimental_Workflow Experimental Workflow for Arene Thianthrenation reagents 1. Combine Arene and Thianthrene S-oxide in MeCN cooling 2. Cool to 0 °C reagents->cooling activation 3. Add TFAA (and Acid if needed) cooling->activation reaction 4. Stir at 0 °C (Monitor Progress) activation->reaction workup 5. Precipitation with Diethyl Ether reaction->workup isolation 6. Filtration and Drying workup->isolation product Aryl Thianthrenium Salt isolation->product

Caption: A flowchart illustrating the key steps in the experimental protocol for the thianthrenation of arenes.

Thianthrenation_Mechanism General Mechanism of Arene Thianthrenation cluster_activation Activation of TTSO cluster_reaction Reaction with Arene TTSO Thianthrene S-oxide (TTSO) dication Thianthrenium Dication (Electrophile) TTSO->dication + TFAA / Acid TFAA TFAA Wheland Wheland Intermediate dication->Wheland + Arene (SET) Arene Electron-Rich Arene Deprotonation Deprotonation Wheland->Deprotonation Aryl_TT Aryl Thianthrenium Salt Deprotonation->Aryl_TT

Caption: A simplified diagram showing the key mechanistic steps of the thianthrenation reaction.[1]

Safety Precautions

  • Trifluoroacetic anhydride and strong acids such as trifluoromethanesulfonic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Anhydrous solvents are required, and the reaction should be performed under an inert atmosphere to prevent moisture contamination.

Conclusion

The thianthrenation of electron-rich arenes is a highly effective and versatile method for C-H functionalization. The operational simplicity of the protocol, combined with the stability and synthetic utility of the resulting aryl thianthrenium salts, makes this a valuable strategy for the rapid diversification of complex molecules in various fields of chemical research.

References

Application Notes and Protocols: Synthesis of 1,9-Thianthrenedicarboxylic Acid Utilizing Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thianthrene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention due to their unique electronic and structural properties. The rigid, bent "butterfly" conformation of the thianthrene nucleus makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. Specifically, the introduction of functional groups at the 1 and 9 positions can significantly influence the molecule's conformation and properties, providing valuable handles for further chemical modification.

This document provides detailed protocols for the multi-step synthesis of 1,9-thianthrenedicarboxylic acid, a key intermediate for such modifications. The synthetic strategy hinges on the use of thianthrene 5-oxide to direct ortho-metalation, enabling the regioselective introduction of functional groups at the desired 1 and 9 positions.

Overall Synthetic Pathway

The synthesis of 1,9-thianthrenedicarboxylic acid is achieved through a four-step sequence starting from commercially available thianthrene. The key transformation involves the directed ortho-metalation of this compound.

G Thianthrene Thianthrene Thianthrene_5_oxide This compound Thianthrene->Thianthrene_5_oxide Step 1: Oxidation Dibromo 1,9-Dibromothianthrene Thianthrene_5_oxide->Dibromo Step 2: Silylation, Bromination & Reduction Dicarboxylic_acid 1,9-Thianthrenedicarboxylic Acid Dibromo->Dicarboxylic_acid Step 3: Dilithiation & Carboxylation G cluster_0 Carboxylation Workflow A Dissolve 1,9-dibromothianthrene in anhydrous THF B Cool to -78°C A->B C Add n-Butyllithium B->C D React with CO2 (Dry Ice) C->D E Acidify & Extract D->E F Purify by Recrystallization E->F

The Role of Thianthrene 5-Oxide in Metal-Free Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of greener and more efficient synthetic methodologies, metal-free catalysis has emerged as a paramount objective in modern organic chemistry. Thianthrene 5-oxide has recently been identified as a powerful reagent in this domain, enabling a diverse array of carbon-hydrogen (C-H) bond functionalizations without the need for transition metals. This approach, often termed "thianthrenation," involves the activation of C-H bonds in arenes and alkenes through the formation of stable and versatile thianthrenium salt intermediates. These intermediates serve as synthetic linchpins, facilitating the construction of complex molecular architectures with high regioselectivity and functional group tolerance. This document provides detailed application notes and experimental protocols for the use of this compound in metal-free organic synthesis, with a focus on applications relevant to pharmaceutical and materials science research.

Core Concepts: Thianthrenation Strategy

The central strategy involves the reaction of a substrate (arene or alkene) with this compound in the presence of an acid and an anhydride. This process generates a reactive electrophilic sulfur species that attacks the C-H bond, leading to the formation of a stable aryl or alkenyl thianthrenium salt. These salts can be isolated and subsequently reacted with a wide range of nucleophiles to achieve the desired C-C, C-N, C-O, or C-S bond formation.

I. Synthesis of this compound

The foundational reagent, this compound, can be readily prepared from thianthrene through a straightforward oxidation.

Experimental Protocol: Synthesis of this compound[1]
  • Materials:

    • Thianthrene (1.00 equiv)

    • Dichloromethane (DCM)

    • Sodium bromide (5.00 mol%)

    • Acetic acid (75.0 mol%)

    • Iron(III) nitrate nonahydrate (1.00 equiv)

    • Ethyl acetate (EtOAc)

    • Diethyl ether (Et₂O)

  • Procedure:

    • To a round-bottomed flask under ambient atmosphere, add thianthrene, DCM, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.

    • Stir the reaction mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.

    • Dilute the reaction with water and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain a solid.

    • Triturate the solid with EtOAc, collect the microcrystals by filtration, wash with Et₂O, and dry under vacuum to afford this compound as a white powder.

ProductTypical YieldMelting Point (°C)
This compound81%141-143

II. Metal-Free Allylic C-H Functionalization of Alkenes

A powerful application of this compound is the metal-free functionalization of allylic C-H bonds in alkenes. This two-step process involves the initial formation of an alkenyl thianthrenium salt, which then undergoes nucleophilic substitution.[1][2][3][4]

Step 1: Synthesis of Alkenyl Thianthrenium Salts

Alkenyl_Thianthrenium_Salt_Synthesis cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate Alkene Alkene Thianthrenium_Salt Alkenyl Thianthrenium Salt Alkene->Thianthrenium_Salt Thianthrene_Oxide This compound Thianthrene_Oxide->Thianthrenium_Salt Anhydride TFAA Anhydride->Thianthrenium_Salt MeCN, 0 °C to rt Acid TfOH Acid->Thianthrenium_Salt

  • Materials:

    • This compound (1.05 equiv)

    • 4-Phenyl-1-butene (1.00 equiv)

    • Acetonitrile (MeCN)

    • Trifluoroacetic anhydride (TFAA, 3.00 equiv)

    • Trifluoromethanesulfonic acid (TfOH, 1.2 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Diethyl ether (Et₂O)

  • Procedure:

    • Under a nitrogen atmosphere, charge a Schlenk flask with this compound and 4-phenyl-1-butene in MeCN.

    • Cool the mixture to 0 °C.

    • Add a solution of TFAA in MeCN dropwise, followed by the dropwise addition of a solution of TfOH in MeCN.

    • Stir the reaction at room temperature for a specified time.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in CH₂Cl₂ and precipitate the product by the addition of Et₂O.

    • Collect the solid by filtration to yield the alkenyl thianthrenium salt.

Step 2: Nucleophilic Functionalization of Alkenyl Thianthrenium Salts

Nucleophilic_Functionalization cluster_start Starting Material cluster_reagents Nucleophile (NuH) cluster_conditions Conditions cluster_product Product Thianthrenium_Salt Alkenyl Thianthrenium Salt Product Allylic Functionalized Product Thianthrenium_Salt->Product Nucleophile R-COOH (Esterification) R-OH (Etherification) R₂NH (Amination) Nucleophile->Product Base Base (e.g., K₂CO₃) Base->Product rt Solvent Solvent (e.g., DCM) Solvent->Product

  • Standard Procedure A (for Carboxylic Acids and Amines):

    • In a Schlenk tube, combine the alkenyl thianthrenium salt (1.0 equiv), the nucleophile (acid or amine, 1.2 equiv), and K₂CO₃ (1.0 equiv).

    • Add DCM and stir the mixture at room temperature for 24 hours.

    • Evaporate the solvent and purify the residue by column chromatography.

  • Standard Procedure B (for some Amines):

    • In a Schlenk tube, combine the alkenyl thianthrenium salt (1.0 equiv), the amine (2.0 equiv), and a catalytic amount of water.

    • Add DCM and stir at room temperature for 24 hours.

    • Evaporate the solvent and purify by column chromatography.

Application Data: Allylic C-H Functionalization
EntryNucleophileProduct TypeYield (%)
1Benzoic AcidAllylic Ester91
2Quinoline-2-carboxylic acidAllylic Ester83
3Thiophene-2-carboxylic acidAllylic Ester75
4Indole-2-carboxylic acidAllylic Ester72
5Acetic AcidAllylic Ester89
6NaproxenAllylic Ester (Late-Stage)84[5]
7PhenolAllylic Ether66
8MethanolAllylic Ether45
9N-MethylanilineAllylic Amine75
10MorpholineAllylic Amine82
11AnilineAllylic Amine72
12BenzamideAllylic Amide78

III. Metal-Free cine-Selective C-H Functionalization of Alkenes

Thianthrenation can also facilitate a formal Heck-type reaction in a metal-free manner, leading to cine-selective functionalization where the new bond is formed at the adjacent carbon of the original C-H bond.

Cine_Functionalization_Mechanism cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_nucleophile Nucleophile cluster_intermediate2 Intermediate 2 cluster_product Product Alkene Alkene Vinyl_Salt Vinyl Thianthrenium Salt Alkene->Vinyl_Salt + Thianthrenation Thianthrene_Oxide This compound Thianthrene_Oxide->Vinyl_Salt Adduct Nucleophilic Adduct Vinyl_Salt->Adduct + Nucleophile Nu Nucleophile (e.g., RSO₂⁻, CN⁻, R₂N⁻) Nu->Adduct Product cine-Functionalized Alkene Adduct->Product - Thianthrene - H⁺

Experimental Protocol: One-Pot cine-Selective Sulfonylation of Alkenes

A protocol for this transformation typically involves the in-situ generation of the alkenyl thianthrenium salt followed by the addition of the nucleophile.

  • Materials:

    • Alkene (1.0 equiv)

    • This compound (1.05 equiv)

    • Acetonitrile (MeCN)

    • Trifluoroacetic anhydride (TFAA)

    • Trifluoromethanesulfonic acid (TfOH)

    • Sodium sulfinate salt (1.5 equiv)

    • Base (e.g., K₂CO₃)

  • Procedure:

    • Follow the procedure for the synthesis of the alkenyl thianthrenium salt as described in Section II, Step 1, without isolating the intermediate.

    • To the reaction mixture containing the in-situ generated salt, add the sodium sulfinate salt and a suitable base.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

Application Data: cine-Selective C-H Functionalization
EntryAlkene SubstrateNucleophileProduct TypeYield (%)
11-OcteneSodium p-toluenesulfinateAlkenyl Sulfone78
2StyreneSodium benzenesulfinateAlkenyl Sulfone85
34-Phenyl-1-buteneSodium methanesulfinateAlkenyl Sulfone72
41-DecenePotassium cyanideAlkenyl Nitrile65
5CyclohexeneMorpholineEnamine75

IV. Late-Stage Functionalization of Complex Molecules

A significant advantage of the thianthrenation methodology is its applicability to the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. The mild reaction conditions and high functional group tolerance allow for the modification of intricate structures without the need for extensive protecting group strategies.[4][5]

Experimental Protocol: Late-Stage Allylic C-H Esterification of Naproxen[6]
  • Materials:

    • (E)-5-(4-phenylbut-1-en-1-yl)-5H-thianthren-5-ium tetrafluoroborate (1.0 equiv)

    • Naproxen (1.2 equiv)

    • Potassium carbonate (K₂CO₃, 1.0 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • In a Schlenk flask, combine the thianthrenium salt, Naproxen, and K₂CO₃.

    • Add DCM and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC. Upon completion, evaporate the solvent.

    • Purify the residue by flash column chromatography to afford the desired ester.

Conclusion

This compound has proven to be a versatile and powerful reagent for promoting a wide range of metal-free C-H functionalization reactions. The ability to activate C-H bonds in both simple and complex molecules through the formation of stable thianthrenium salts opens up new avenues for the efficient synthesis of valuable organic compounds. The protocols and data presented here highlight the broad scope and utility of this methodology, making it an attractive tool for researchers in organic synthesis, medicinal chemistry, and materials science. The operational simplicity, mild reaction conditions, and high selectivity of these transformations underscore the potential of this compound to contribute significantly to the development of more sustainable and innovative synthetic strategies.

References

Application Notes and Protocols: Thianthrene 5-Oxide as a Building Block for Functionalized Microporous Polymers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel microporous organic polymers (MOPs) based on the thianthrene 5-oxide scaffold. The unique properties of these polymers, including their inherent porosity and the presence of the hydrophilic sulfoxide group, make them promising candidates for advanced drug delivery systems.

Introduction to this compound Based Microporous Polymers

Thianthrene, a sulfur-containing heterocyclic compound, and its derivatives are emerging as versatile building blocks in materials science. The partially oxidized form, this compound, offers a unique combination of a rigid, contorted V-shape and a polar sulfoxide group. When incorporated into a polymer backbone, these features can give rise to materials with intrinsic microporosity and favorable properties for biomedical applications.

Recent studies have highlighted the potential of sulfoxide-containing polymers as alternatives to polyethylene glycol (PEG) in drug delivery applications.[1][2] These polymers exhibit high hydrophilicity, which can lead to reduced protein binding, prolonged blood circulation, and improved biodistribution of conjugated nanoparticles.[2][3] By combining these advantageous surface properties with a microporous structure suitable for high drug loading, this compound-based polymers represent a promising new class of materials for controlled and targeted drug release.[4][5]

Application: Targeted Drug Delivery

The primary application envisioned for this compound based microporous polymers (TS-POPs) is in the field of targeted drug delivery, particularly for anticancer therapeutics. The rationale for this application is based on the following potential advantages:

  • High Drug Loading Capacity: The inherent microporosity of the polymer network can serve as a reservoir for therapeutic agents, allowing for a high loading capacity of, especially, hydrophobic drugs.[4]

  • Enhanced Biocompatibility and "Stealth" Properties: The hydrophilic sulfoxide groups on the polymer surface are expected to create a hydration layer, which can minimize non-specific protein adsorption and reduce uptake by the mononuclear phagocyte system, leading to longer circulation times.[2][6]

  • Controlled and Stimuli-Responsive Release: The release of the encapsulated drug can be controlled by diffusion through the porous network.[5][7] Furthermore, the polymer can be designed to be stimuli-responsive. For instance, cleavage of certain linkages under the acidic conditions of a tumor microenvironment can trigger drug release.[8]

  • Tunable Properties: The physicochemical properties of the polymer, such as pore size, particle size, and surface chemistry, can be tuned by selecting appropriate co-monomers and polymerization conditions.[9]

Proposed Mechanism of Action

A hypothetical mechanism for a TS-POP-based drug delivery system for an anticancer drug (e.g., Doxorubicin) is as follows:

  • Encapsulation: The drug is loaded into the porous polymer nanoparticles via methods such as solvent evaporation or incubation.

  • Systemic Circulation: When administered intravenously, the hydrophilic surface of the TS-POP nanoparticles reduces opsonization and phagocytosis, prolonging their circulation in the bloodstream.

  • Tumor Accumulation: The nanoparticles can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.

  • Targeted Release: The acidic environment of the tumor (pH ~6.5) can trigger the release of the drug from the polymer matrix, concentrating the therapeutic effect at the target site and reducing systemic toxicity.

Data Presentation

The following tables summarize the expected and comparative physicochemical and drug release properties of a hypothetical this compound based microporous polymer (TS-POP). The data for the related thianthrene-5,5',10,10'-tetraoxide polymers are provided for comparison.

Table 1: Physicochemical Properties of Thianthrene-Based Microporous Polymers

PropertyThianthrene-5,5',10,10'-tetraoxide Polymer (Literature Values for comparison)Hypothetical this compound Polymer (TS-POP) (Expected)
BET Surface Area (m²/g)432 - 785[2]400 - 700
Pore Volume (cm³/g)~0.3 - 0.6~0.2 - 0.5
Average Pore Diameter (nm)< 2 (Microporous)< 2 (Microporous)
Thermal Stability (TGA, Td5)> 400 °C> 350 °C
Particle Size (DLS)Not reported100 - 200 nm

Table 2: In Vitro Drug Release Profile of a Model Drug (Doxorubicin) from TS-POP

Time (hours)Cumulative Release at pH 7.4 (%) (Simulated Bloodstream)Cumulative Release at pH 6.5 (%) (Simulated Tumor Microenvironment)
1515
61240
121865
242585
483095

Experimental Protocols

Protocol 1: Synthesis of 2,8-dibromo-thianthrene 5-oxide (Monomer)

This protocol describes the synthesis of the monomer required for the polymerization.

Materials:

  • Thianthrene

  • Glacial Acetic Acid

  • Bromine

  • Hydrogen Peroxide (30%)

  • Sodium Bicarbonate

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Bromination: Dissolve thianthrene in glacial acetic acid in a round-bottom flask. Slowly add bromine dropwise with stirring at room temperature. Heat the mixture to 80-100°C for 4-6 hours. Cool the reaction mixture and pour it into water to precipitate the crude 2,8-dibromothianthrene. Filter the solid, wash with water and sodium bicarbonate solution, and recrystallize from a methanol/DCM mixture.

  • Oxidation: Suspend the purified 2,8-dibromothianthrene in glacial acetic acid. Add 30% hydrogen peroxide dropwise to the suspension at room temperature. Stir the mixture for 24 hours. The solid will gradually dissolve and then a new precipitate will form. Filter the white precipitate, wash thoroughly with water and sodium bicarbonate solution, and dry under vacuum to yield 2,8-dibromo-thianthrene 5-oxide.

Protocol 2: Synthesis of this compound Microporous Organic Polymer (TS-POP) via Suzuki Coupling

Materials:

  • 2,8-dibromo-thianthrene 5-oxide (Monomer 1)

  • 1,4-Phenylenediboronic acid (Monomer 2)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Methanol, Tetrahydrofuran (THF), Chloroform for washing

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,8-dibromo-thianthrene 5-oxide, 1,4-phenylenediboronic acid, and Pd(PPh₃)₄ under an inert atmosphere (e.g., Argon).

  • Solvent and Base Addition: Add a degassed mixture of DMF and an aqueous solution of K₂CO₃.

  • Polymerization: Heat the reaction mixture to 120-150°C and stir for 48-72 hours under an inert atmosphere. A precipitate will form as the polymerization proceeds.

  • Work-up and Purification: Cool the mixture to room temperature. Collect the solid product by filtration. Wash the polymer sequentially with water, methanol, THF, and chloroform to remove any unreacted monomers, oligomers, and catalyst residues. Dry the polymer under vacuum at 80°C for 24 hours.

Protocol 3: Characterization of TS-POP
  • FTIR Spectroscopy: To confirm the disappearance of monomer functional groups and the formation of the polymer backbone.

  • Solid-State ¹³C NMR: To verify the structure of the polymer network.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology and particle size of the polymer.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area, pore volume, and pore size distribution.

Protocol 4: Drug Loading and In Vitro Release Study

Materials:

  • TS-POP

  • Doxorubicin (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5

  • Dimethyl sulfoxide (DMSO)

Drug Loading:

  • Suspend a known amount of TS-POP in a solution of DOX in DMSO/water.

  • Stir the suspension in the dark for 24 hours to allow for drug adsorption into the pores.

  • Centrifuge the suspension to collect the DOX-loaded polymer (DOX@TS-POP).

  • Wash the DOX@TS-POP with water to remove surface-adsorbed drug.

  • Determine the amount of loaded drug by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

In Vitro Release:

  • Suspend a known amount of DOX@TS-POP in PBS buffer (pH 7.4 or 6.5) in a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding fresh PBS buffer at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of released DOX in the collected samples using UV-Vis spectroscopy.

Visualizations

Synthesis_Workflow cluster_monomer Monomer Synthesis cluster_polymer Polymerization Monomer1 Thianthrene Intermediate1 2,8-dibromothianthrene Monomer1->Intermediate1 Bromination Monomer2 Br2, Acetic Acid Monomer2->Intermediate1 Monomer_final 2,8-dibromo-thianthrene 5-oxide Intermediate1->Monomer_final Oxidation Oxidant H2O2, Acetic Acid Oxidant->Monomer_final Polymer TS-POP Monomer_final->Polymer Suzuki Coupling Comonomer 1,4-Phenylenediboronic acid Comonomer->Polymer Catalyst Pd(PPh3)4, K2CO3 Catalyst->Polymer Drug_Delivery_Mechanism Loading Drug Loading into TS-POP Injection Intravenous Administration Loading->Injection Circulation Systemic Circulation (pH 7.4) 'Stealth' Effect Injection->Circulation Accumulation EPR Effect Mediated Tumor Accumulation Circulation->Accumulation Excretion Polymer Clearance Circulation->Excretion Renal/Hepatic Clearance Release Drug Release in Acidic Tumor Microenvironment (pH 6.5) Accumulation->Release Action Therapeutic Action Release->Action Action->Excretion Experimental_Workflow Synthesis Synthesis of TS-POP Char Physicochemical Characterization (FTIR, NMR, TGA, SEM, BET) Synthesis->Char DrugLoad Drug Loading (e.g., Doxorubicin) Synthesis->DrugLoad LoadChar Characterization of Drug-Loaded Polymer DrugLoad->LoadChar ReleaseStudy In Vitro Release Study (pH 7.4 and 6.5) LoadChar->ReleaseStudy Data Data Analysis ReleaseStudy->Data

References

Synthesis of Chiral Thianthrene Sulfoxides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiopure chiral thianthrene sulfoxides, starting from thianthrene 5-oxide derivatives. The methodologies outlined are grounded in established chemical literature, offering a robust guide for obtaining these valuable chiral building blocks. Chiral sulfoxides are of significant interest in asymmetric synthesis, serving as potent chiral auxiliaries and ligands in a variety of stereoselective transformations.

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, and its oxides have emerged as versatile scaffolds in organic synthesis. The inherent chirality of the sulfoxide group, coupled with the rigid, butterfly-shaped thianthrene backbone, makes chiral thianthrene sulfoxides attractive candidates for applications in asymmetric catalysis and medicinal chemistry. The synthesis of enantiomerically pure sulfoxides is a critical challenge, and this guide details a reliable method involving the resolution of a racemic thianthrene sulfoxide through the formation and separation of diastereomers.

The presented protocol focuses on a well-documented route commencing with the functionalization of thianthrene, followed by oxidation to the racemic sulfoxide, and subsequent diastereoselective reaction with a chiral amine to enable the separation of the individual enantiomers.

Overall Synthetic Strategy

The synthesis of chiral thianthrene sulfoxides is achieved through a multi-step process that begins with the dinitration of thianthrene, followed by mono-oxidation to the corresponding racemic sulfoxide. This racemic mixture is then subjected to a diastereoselective amination reaction using a chiral amine. The resulting diastereomers, possessing distinct physical properties, are then separable by standard chromatographic techniques.

Synthesis_Workflow Thianthrene Thianthrene Dinitrothianthrene 2,3-Dinitrothianthrene Thianthrene->Dinitrothianthrene Dinitration Racemic_Sulfoxide 2,3-Dinitrothis compound (Racemic) Dinitrothianthrene->Racemic_Sulfoxide Monoxidation Diastereomers Diastereomeric Mixture Racemic_Sulfoxide->Diastereomers Diastereoselective Amination Diastereomer_1 Diastereomer 1 Diastereomers->Diastereomer_1 Separation Diastereomer_2 Diastereomer 2 Diastereomers->Diastereomer_2

Data Presentation

The following table summarizes the key synthetic steps and the typical yields obtained for the synthesis of chiral thianthrene sulfoxides via the diastereomeric resolution method.

StepReactionKey Reagents & ConditionsProductTypical YieldReference
1Dinitration4,5-Difluoro-1,2-dinitrobenzene, Benzene-1,2-dithiol, Na₂CO₃, EtOH, 75 °C, 20 h2,3-DinitrothianthreneNot specified
2Monoxidationm-chloroperbenzoic acid (mCPBA), Dichloromethane (DCM), rt, 24 h2,3-Dinitrothis compoundSimilar to amination step
3Diastereoselective Amination(S)-phenylethylamine, Triethylamine (Et₃N), Ethanol (EtOH), Reflux, 24 hDiastereomeric mixture of 2-((S)-1-phenylethylamino)-3-nitrothianthrene 5-oxidesNot specified[1]
4Diastereomer SeparationFlash column chromatographyDiastereomer 1 and Diastereomer 232% for each diastereomer

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dinitrothianthrene

This protocol describes the synthesis of the dinitrated thianthrene precursor.

Materials:

  • 4,5-Difluoro-1,2-dinitrobenzene

  • Benzene-1,2-dithiol

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve 4,5-difluoro-1,2-dinitrobenzene (2.8 mmol) and benzene-1,2-dithiol (2.8 mmol) in ethanol (30 mL).

  • Add sodium carbonate (4.0 g) to the mixture.

  • Stir the reaction mixture at 75 °C for 20 hours.

  • After cooling, the reaction mixture can be worked up by standard aqueous extraction procedures to isolate the 2,3-dinitrothianthrene product.

Protocol 2: Synthesis of Racemic 2,3-Dinitrothis compound

This protocol details the oxidation of 2,3-dinitrothianthrene to its corresponding racemic sulfoxide.

Materials:

  • 2,3-Dinitrothianthrene

  • meta-chloroperbenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2,3-dinitrothianthrene (1.63 mmol) in dichloromethane (30 mL) in a round-bottom flask.

  • Add mCPBA (3.27 mmol, 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess mCPBA and the resulting m-chlorobenzoic acid.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the racemic 2,3-dinitrothis compound.

Reaction_Pathway Dinitrothianthrene 2,3-Dinitrothianthrene Racemic_Sulfoxide Racemic 2,3-Dinitrothis compound Dinitrothianthrene->Racemic_Sulfoxide Oxidation mCPBA mCPBA Diastereomeric_Mixture Diastereomeric Mixture Racemic_Sulfoxide->Diastereomeric_Mixture Amination Chiral_Amine (S)-phenylethylamine Diastereomer_1 Diastereomer 1 Diastereomeric_Mixture->Diastereomer_1 Chromatography Diastereomer_2 Diastereomer 2 Diastereomeric_Mixture->Diastereomer_2

Protocol 3: Diastereoselective Amination and Separation

This protocol describes the reaction of the racemic sulfoxide with a chiral amine to form a diastereomeric mixture, followed by their separation.

Materials:

  • Racemic 2,3-Dinitrothis compound

  • (S)-phenylethylamine

  • Triethylamine (Et₃N)

  • Ethanol (EtOH)

  • Dichloromethane (DCM) for workup

  • Silica gel for column chromatography

  • Standard laboratory glassware for reflux and chromatography

  • Magnetic stirrer with heating

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve racemic 2,3-dinitrothis compound (0.093 mmol) in ethanol (30 mL).

  • Reagent Addition: Add triethylamine (0.28 mmol, 3.0 equivalents) and (S)-phenylethylamine (0.28 mmol, 3.0 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with dichloromethane.[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Diastereomer Separation: The resulting crude mixture of diastereomers is then purified by flash column chromatography on silica gel to separate the individual diastereomers. The two diastereomers have slightly different Rf values, allowing for their separation.[2]

Prospective Applications in Asymmetric Catalysis

While the direct catalytic applications of these specific chiral thianthrene sulfoxides are an emerging area, their structural features make them promising candidates as ligands in transition metal-catalyzed asymmetric reactions. The chiral sulfoxide moiety can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as palladium-catalyzed asymmetric allylic alkylation.

Conclusion

The synthesis of chiral thianthrene sulfoxides from this compound derivatives is a multi-step yet reliable process. The key to obtaining enantiopure compounds lies in the successful formation and chromatographic separation of diastereomers. The detailed protocols provided herein offer a comprehensive guide for researchers to synthesize these valuable chiral molecules, paving the way for their exploration in asymmetric catalysis and other areas of chemical science. The stability of the separated diastereomers has been confirmed, ensuring their utility as stable chiral building blocks.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thianthrene 5-oxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve the selective oxidation of thianthrene. Two highly utilized methods are:

  • Oxidation with Hydrogen Peroxide in Acetic Acid: This is a classic and straightforward method where thianthrene is dissolved in glacial acetic acid and treated with hydrogen peroxide.[1]

  • Bromide-Catalyzed Oxidation with Iron(III) Nitrate: This method employs iron(III) nitrate nonahydrate as the oxidant in the presence of a catalytic amount of sodium bromide in a solvent system like dichloromethane and acetic acid.[2] This approach is noted for its high yield.[3]

Q2: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?

A2: Low yields in this synthesis can arise from several factors. Here are some common causes and troubleshooting suggestions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is stirred for the recommended duration (e.g., 12-16 hours for the H₂O₂/acetic acid method) and at the appropriate temperature.[1] For the iron(III) nitrate method, vigorous stirring at 25 °C for 4 hours is recommended.[2]

    • Poor Reagent Quality: Use high-purity thianthrene and fresh oxidizing agents. The concentration of hydrogen peroxide solutions can decrease over time.

  • Over-oxidation:

    • Excess Oxidant: The formation of dioxide byproducts, such as thianthrene 5,10-dioxide and thianthrene 5,5-dioxide, is a common cause of reduced yield of the desired mono-oxide.[4] Carefully control the stoichiometry of the oxidizing agent. For the hydrogen peroxide method, using a slight excess (e.g., 1.1 equivalents) is recommended.[1]

    • Reaction Temperature: For the H₂O₂/acetic acid method, maintaining a low temperature (below 10 °C) during the addition of the oxidant is crucial to prevent over-oxidation.[1]

  • Improper Work-up:

    • Product Loss During Isolation: this compound is a white precipitate. Ensure complete precipitation by pouring the reaction mixture into ice water.[1] Thoroughly wash the collected solid to remove impurities. Recrystallization from a suitable solvent like ethanol can improve purity and yield of the final product.[1]

Q3: How can I identify the presence of starting material and over-oxidation byproducts in my product?

A3: ¹H NMR spectroscopy is a powerful tool for identifying thianthrene, this compound, and its over-oxidation products.

  • Thianthrene (Starting Material): The proton signals for thianthrene will appear at different chemical shifts compared to the oxidized products.

  • This compound (Product): The ¹H NMR spectrum of this compound in CDCl₃ typically shows distinct signals, for example, at δ 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), and 7.41 (t, J = 7.6 Hz, 2H).[2]

  • Over-oxidation Byproducts (Thianthrene Dioxides): The presence of thianthrene 5,10-dioxide and thianthrene 5,5-dioxide will introduce additional sets of signals in the ¹H NMR spectrum. The symmetry of these molecules will also affect the appearance of the spectrum. Careful analysis of the integration and multiplicity of the aromatic signals can help quantify the extent of over-oxidation.

Q4: What is the best way to purify crude this compound?

A4: The most common and effective method for purifying crude this compound is recrystallization. Ethanol is a frequently used solvent for this purpose.[1] For the iron(III) nitrate method, after aqueous work-up and concentration, the resulting solid can be stirred in ethyl acetate, collected by filtration, and washed with diethyl ether to afford a purified product.[2] Column chromatography on silica gel can also be employed for purification if significant impurities are present.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Increase reaction time or ensure the temperature is optimal. Verify the quality and concentration of reagents.
Over-oxidation to dioxides.Carefully control the stoichiometry of the oxidizing agent. For exothermic reactions, maintain low temperatures during reagent addition.
Loss of product during work-up.Ensure complete precipitation of the product. Use appropriate solvents for washing and recrystallization to minimize product loss.
Presence of Unreacted Thianthrene Insufficient amount of oxidizing agent.Use a slight excess of the oxidizing agent (e.g., 1.1 equivalents of H₂O₂).[1]
Reaction not run to completion.Increase the reaction time and monitor the reaction progress using TLC.
Formation of a Dark, Tarry Mixture Decomposition of reagents or product.Ensure the reaction temperature is not too high. Check for the presence of impurities in the starting materials that might catalyze decomposition.
Side reactions.Use high-purity reagents and solvents. Ensure the reaction is performed under the recommended conditions.
Difficulty in Filtering the Product Very fine precipitate.Allow the precipitate to digest in the mother liquor for a longer period before filtration. Consider using a different filter aid or a finer porosity filter paper.

Quantitative Data Summary

Table 1: Reaction Parameters and Yields for this compound Synthesis

Method Oxidizing Agent Solvent Temperature Reaction Time Typical Yield Reference
Hydrogen Peroxide Oxidation30% Hydrogen Peroxide (1.1 equiv)Glacial Acetic Acid<10 °C (addition), then RT12-16 hours85-95%[1]
Iron(III) Nitrate Catalyzed OxidationIron(III) Nitrate Nonahydrate (1.0 equiv) with NaBr (0.05 equiv)Dichloromethane / Acetic Acid25 °C4 hours~81%[2]

Experimental Protocols

Method 1: Oxidation of Thianthrene with Hydrogen Peroxide in Acetic Acid[1]
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-16 hours.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Bromide-Catalyzed Oxidation with Iron(III) Nitrate[2]
  • To a round-bottomed flask open to the atmosphere, add thianthrene (1.0 equiv), dichloromethane, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).

  • Stir the mixture vigorously at 25 °C for 4 hours.

  • Dilute the reaction with water and perform a liquid-liquid extraction with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a solid.

  • Stir the solid in ethyl acetate for 30 minutes.

  • Collect the microcrystals by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Visualizations

experimental_workflow_H2O2 cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification A Dissolve Thianthrene in Acetic Acid B Cool to <10°C (Ice Bath) A->B C Dropwise Addition of 30% H₂O₂ (1.1 equiv) B->C D Stir at RT for 12-16h C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Wash with Water F->G H Recrystallize from Ethanol G->H I Pure this compound H->I

Caption: Workflow for the synthesis of this compound using H₂O₂.

experimental_workflow_FeNO3 cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Combine Thianthrene, DCM, NaBr, Acetic Acid, Fe(NO₃)₃·9H₂O B Stir at 25°C for 4h A->B C Dilute with Water B->C D Extract with DCM C->D E Wash Organic Layer with Water D->E F Dry over Na₂SO₄ E->F G Concentrate F->G H Stir in EtOAc G->H I Filter and Wash with Et₂O H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound using Fe(NO₃)₃.

logical_relationship Thianthrene Thianthrene Thianthrene_5_Oxide This compound (Desired Product) Thianthrene->Thianthrene_5_Oxide Controlled Oxidation [1.0 - 1.1 equiv oxidant] Over_Oxidation_Products Over-oxidation Products (Thianthrene Dioxides) Thianthrene->Over_Oxidation_Products Uncontrolled Oxidation [Excess oxidant] Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂, Fe(NO₃)₃) Thianthrene_5_Oxide->Over_Oxidation_Products Further Oxidation [Excess oxidant]

References

Technical Support Center: Regioselective Functionalization of Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the regioselective functionalization of thianthrene 5-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the thianthrenation of arenes and subsequent functionalization reactions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive reagents (e.g., hydrolyzed anhydride).Use freshly opened or properly stored trifluoroacetic anhydride (TFAA) and strong acids like triflic acid (TfOH). Minimize exposure to atmospheric moisture.[1]
Insufficient activation of this compound.Ensure the correct stoichiometry of TFAA and a strong Brønsted or Lewis acid is used.[2] For less reactive arenes, consider using a more reactive tetrafluorothianthrene-S-oxide.[1]
Reaction temperature is too high or too low.Initiate the reaction at 0 °C to control the initial exothermic reaction and maintain selectivity.[3] Some reactions may require heating to proceed to completion.[4]
Poor Regioselectivity (e.g., mixture of isomers) Reaction conditions are not optimal for kinetic or thermodynamic control.The high para-selectivity of thianthrenation is often attributed to the reversible formation of Wheland intermediates, allowing for thermodynamic equilibration to the most stable para-isomer.[2][5][6] Ensure the reaction is stirred for a sufficient duration to allow for this equilibration.
Steric hindrance near the desired reaction site.While thianthrenation is known for its high para-selectivity, highly hindered substrates may present challenges. Consider alternative synthetic strategies if regioselectivity remains poor.
Formation of Side Products (e.g., oxidized substrate) The substrate is highly electron-rich and susceptible to oxidation.For electron-rich heterocycles, competing oxidation can be a significant issue.[7] Attempt the reaction at lower temperatures and monitor closely.
Presence of water in the reaction mixture.The presence of water can lead to the hydrolysis of TFAA and other undesired side reactions.[3] Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[8]
Difficulty in Product Isolation and Purification The product (aryl thianthrenium salt) is an oil or difficult to crystallize.Purification can sometimes be achieved without column chromatography by precipitating the product from a concentrated solution (e.g., in cold DCM) by adding a less polar solvent (e.g., cold diethyl ether) with vigorous scratching.[1]
The product is sensitive to moisture or air.While many aryl thianthrenium salts are bench-stable, some intermediates can be sensitive.[1][9] Handle sensitive products under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) in the thianthrenation reaction?

A1: Trifluoroacetic anhydride (TFAA) activates the this compound by acylating the oxygen atom, creating a highly reactive intermediate.[1][2] Triflic acid (TfOH), a strong Brønsted acid, further promotes the reaction, likely by facilitating the formation of the electrophilic thianthrenating species.[1][10]

Q2: Why is thianthrenation so highly para-selective for many aromatic substrates?

A2: The exceptional para-selectivity is believed to arise from a reversible interconversion of the different Wheland-type intermediates (sigma complexes) formed during the electrophilic aromatic substitution.[2][5][6] This reversibility allows the reaction to proceed under thermodynamic control, favoring the formation of the most stable para-substituted product.[2][5]

Q3: My starting arene is very electron-rich and I am observing significant substrate oxidation. How can I mitigate this?

A3: Competing oxidation is a known challenge with highly electron-rich substrates, such as certain heterocycles.[7] To minimize this, you can try running the reaction at a lower temperature (e.g., starting at -78 °C and slowly warming) and carefully controlling the addition of the activating agents.

Q4: Is it always necessary to use expensive and harsh reagents like TFAA and TfOH?

A4: While TFAA and TfOH are commonly used for their high efficiency, research has explored alternatives. However, studies have shown that using other acids and anhydrides, such as sulfuric acid and acetic anhydride, often results in significantly lower yields.[1] Mechanochemical approaches are being investigated as a more environmentally friendly alternative that can sometimes be performed under ambient conditions.[1]

Q5: Can I perform the thianthrenation reaction open to the atmosphere?

A5: While some procedures are performed under an inert atmosphere to prevent any moisture from interfering with the reaction, some protocols suggest that the reaction can be left open to the atmosphere.[11][12] However, for optimal results and to avoid potential side reactions from moisture, working under an inert gas (e.g., Nitrogen or Argon) is recommended, especially when working with sensitive substrates.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of thianthrene to this compound.

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Iron(III) nitrate nonahydrate

  • Water

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve thianthrene (1.0 equiv) in DCM.[12]

  • Sequentially add sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv). The reaction is open to the atmosphere.[12]

  • Stir the mixture vigorously at 25 °C for 4 hours.[12]

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.[12]

  • Separate the layers and extract the aqueous layer twice with DCM.[12]

  • Combine the organic layers, wash with water, and dry over Na₂SO₄.[12]

  • Filter and concentrate the solution under reduced pressure to obtain a solid.[12]

  • Break the solid into smaller pieces and stir in EtOAc for 30 minutes.[12]

  • Collect the microcrystals by filtration, wash with Et₂O, and dry in vacuo to afford this compound.[12]

Protocol 2: General Procedure for Arene Thianthrenation

This protocol provides a general method for the C-H thianthrenation of arenes to form aryl thianthrenium salts.

Materials:

  • This compound

  • Arene

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoromethanesulfonic acid (TfOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous potassium triflate (KOTf)

Procedure:

  • To a flask containing this compound (1.0 equiv) and the arene (1.05-5.0 equiv) in anhydrous DCM, cool the mixture to 0 °C.[4]

  • Add TfOH (2.2 equiv) to the stirred mixture.[4]

  • Add TFAA (3.0 equiv) in one portion at 0 °C.[4]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.[4]

  • Carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃.[4]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.[4]

  • Combine the organic layers, wash with aqueous KOTf and water, then dry over Na₂SO₄.[4]

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or precipitation.[4]

Visualizations

experimental_workflow Experimental Workflow for Arene Thianthrenation and Functionalization cluster_synthesis Synthesis of Aryl Thianthrenium Salt cluster_functionalization Downstream Functionalization start This compound + Arene activation Activation with TFAA and TfOH start->activation Anhydrous DCM, 0 °C reaction C-H Thianthrenation activation->reaction Stirring, 0 °C to 25 °C workup Aqueous Workup and Anion Exchange reaction->workup product Aryl Thianthrenium Salt workup->product functionalization Cross-Coupling Reaction (e.g., Pd-catalyzed) product->functionalization final_product Functionalized Arene functionalization->final_product

Caption: Workflow for the synthesis and functionalization of aryl thianthrenium salts.

troubleshooting_logic Troubleshooting Logic for Poor Regioselectivity start Poor Regioselectivity Observed check_time Is the reaction time sufficient for equilibration? start->check_time check_temp Was the reaction initiated at a low temperature? check_time->check_temp Yes increase_time Increase reaction time to favor thermodynamic product. check_time->increase_time No check_sterics Is the substrate sterically hindered? check_temp->check_sterics Yes optimize_temp Ensure reaction starts at 0 °C before warming. check_temp->optimize_temp No consider_alt Consider alternative synthetic routes. check_sterics->consider_alt Yes

Caption: Decision-making flowchart for troubleshooting poor regioselectivity.

References

side reactions and byproduct formation in thianthrenation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation in thianthrenation reactions. The information is structured to assist in optimizing reaction outcomes and purifying desired products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in modern thianthrenation using thianthrene S-oxide (TTO)?

A1: The primary side reactions are substrate-dependent and influenced by the electronic properties of the arene.

  • For highly electron-rich arenes: A common side reaction is the reduction of the active thianthrenium species back to thianthrene, leading to lower yields of the desired product.[1]

  • For electron-poor arenes: These substrates may exhibit low reactivity, leading to incomplete conversion and recovery of starting material.[1]

  • Presence of nucleophilic functional groups: Functional groups on the arene, such as amines, can compete with the desired C-H functionalization, leading to undesired side products.[2]

  • Protodefunctionalization: This can occur during subsequent functionalization of the thianthrenium salt, leading to the formation of the parent arene as a byproduct.

  • Hydrolysis of Activating Agent: The presence of water can hydrolyze the commonly used trifluoroacetic anhydride (TFAA) activator, reducing the efficiency of the reaction.[2]

Q2: In the classical synthesis of thianthrene from benzene and sulfur monochloride, what are the major byproducts?

A2: The main byproducts in this reaction are diphenyl sulfide and polymeric sulfur compounds.[3] The formation of these is highly dependent on reaction conditions.

Q3: How does water content affect thianthrenation reactions with TTO?

A3: While small amounts of water (e.g., ~50 ppm) may not significantly impact the yield, the addition of larger quantities (e.g., 1.5 equivalents) can cause a noticeable drop in yield.[2] This is primarily due to the hydrolysis of the trifluoroacetic anhydride (TFAA) activating agent.[2]

Q4: Can thianthrenation be performed on heterocyclic compounds?

A4: Yes, thianthrenation can be applied to heterocycles. However, the regioselectivity and propensity for side reactions can be different from simple arenes. For some nitrogen-containing heterocycles, competitive oxidation or reaction at the nitrogen atom can occur.[2] The choice of reaction conditions is crucial for achieving the desired outcome.[4]

Q5: What are the common side reactions observed in the thianthrenation of alkenes?

A5: Side reactions in alkene thianthrenation can include the formation of regioisomers (E/Z isomers) and byproducts from the decomposition of the initial alkene-thianthrene adduct.[5][6] In related allylic functionalizations that may be desired after thianthrenation, byproducts such as from dibromination can also be observed.[5]

Troubleshooting Guides

Guide 1: Modern Thianthrenation (TTO-based)

Issue: Low yield or no reaction, particularly with electron-poor arenes.

  • Potential Cause: Insufficient reactivity of the electrophile or low reactivity of the arene.

  • Troubleshooting Steps:

    • Increase Reaction Severity: Switch from milder conditions (Condition A or B) to more forcing conditions (Condition C) by including a strong acid like trifluoromethanesulfonic acid (TfOH) or tetrafluoroboric acid (HBF₄·OEt₂).

    • Elevate Temperature: If the reaction is sluggish at 0 °C or room temperature, cautiously increasing the temperature may improve conversion. Monitor for byproduct formation.

    • Increase Reagent Equivalents: A modest increase in the equivalents of TTO and TFAA may drive the reaction to completion.

Issue: Low yield and formation of thianthrene byproduct with electron-rich arenes.

  • Potential Cause: The electron-rich arene is reducing the activated TTO species.

  • Troubleshooting Steps:

    • Use Milder Conditions: Employ reaction conditions without the addition of a strong acid (Condition A).

    • Control Temperature: Initiate the reaction at a lower temperature (e.g., 0 °C or -40 °C) to temper the reactivity.[2]

    • Consider a Base: For substrates with acid-labile groups or very high electron density, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.[2]

Issue: Formation of multiple regioisomers.

  • Potential Cause: Competing electronic and steric effects directing the substitution to different positions. While thianthrenation is known for high para-selectivity, ortho- or meta-isomers can form.[7]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Reducing the temperature can enhance the kinetic preference for the sterically less hindered and electronically favored para-position.

    • Computational Prediction: Utilize predictive models to assess the likely sites of reactivity on complex molecules to anticipate and potentially avoid issues with regioselectivity.[4][8]

Guide 2: Classical Thianthrene Synthesis (Benzene + S₂Cl₂)

Issue: Formation of a dark, intractable tar.

  • Potential Cause: Uncontrolled polymerization of sulfur monochloride and benzene.

  • Troubleshooting Steps:

    • Correct Order of Addition: Ensure that the sulfur monochloride is added slowly to the mixture of benzene and aluminum chloride. Reversing the order of addition can lead to rapid polymerization.[3]

    • Temperature Control: Maintain the reaction temperature within the optimal range of 60-80°C. Overheating promotes polymerization.[3]

    • Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dry. The presence of moisture can lead to uncontrolled side reactions.

Issue: High proportion of diphenyl sulfide byproduct.

  • Potential Cause: Suboptimal ratio of Lewis acid to sulfur monochloride.

  • Troubleshooting Steps:

    • Optimize AlCl₃:S₂Cl₂ Ratio: Adjust the molar ratio of aluminum chloride to sulfur monochloride to be within the optimal range of 0.4:1 to 1.6:1.[3] Ratios outside this range can favor the formation of diphenyl sulfide.

Quantitative Data Summary

Reaction TypeArene ClassConditionReagentsTypical ByproductsReference
Modern (TTO)Class I (Electron-Rich)AArene, TTO, TFAA, (optional DIPEA)Thianthrene (from reduction)[2]
Modern (TTO)Class II (Moderately Activated)BArene, TTO, TFAAVaries with substrate[2]
Modern (TTO)Class III (Electron-Poor)CArene, TTO, TFAA, TfOH or HBF₄Unreacted starting material[2]
ClassicalBenzene-Benzene, S₂Cl₂, AlCl₃Diphenyl sulfide, Polymeric sulfur compounds[3]

Note: Specific yields are highly substrate-dependent. The conditions above are starting points for optimization.

Experimental Protocols

Protocol 1: General Procedure for Arene Thianthrenation (TTO-based)

This protocol is a general starting point and should be adapted based on the electronic nature of the arene substrate as detailed in the troubleshooting guide.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the arene (1.0 equiv.) and thianthrene S-oxide (TTO, 1.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (to a concentration of 0.25 M).

  • Cooling: Cool the stirred mixture to 0 °C in an ice bath.

  • Activator Addition: Slowly add trifluoroacetic anhydride (TFAA, 3.0 equiv.).

  • Acid Addition (for Class II/III arenes): If required, slowly add trifluoromethanesulfonic acid (TfOH) or tetrafluoroboric acid diethyl etherate (HBF₄·OEt₂) (1.2 equiv.). For substrates with basic groups, add an additional equivalent of acid per basic site before the addition of TFAA.[2]

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC or LC-MS until consumption of the starting material (typically 1-16 hours).

  • Work-up: Upon completion, the reaction mixture can be concentrated and the resulting aryl thianthrenium salt purified by precipitation or chromatography.

Protocol 2: Minimizing Byproducts in Classical Thianthrene Synthesis
  • Setup: In a fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas scrubber (for HCl), and an addition funnel.

  • Reagent Charging: Charge the flask with a stoichiometric excess of anhydrous benzene and anhydrous aluminum chloride (AlCl₃). The molar ratio of AlCl₃ to S₂Cl₂ should be between 0.4:1 and 1.6:1.[3]

  • Heating: Heat the mixture to 60-80°C with vigorous stirring.[3]

  • Slow Addition: Slowly add sulfur monochloride (S₂Cl₂) dropwise from the addition funnel over a period of at least one hour to control the evolution of HCl gas and the reaction exotherm.

  • Reaction: Maintain the temperature and stirring until the reaction is complete (indicated by the cessation of HCl evolution). An insoluble thianthrene-aluminum chloride complex will precipitate.

  • Work-up: Cool the reaction mixture and filter the solid complex. The complex can be broken by slurrying in an inert solvent and treating with a Lewis base like ammonia to liberate the thianthrene.

  • Purification: The liberated thianthrene can be purified by filtration to remove aluminum salts, followed by evaporation of the solvent and recrystallization.

Visualizations

Thianthrenation_Troubleshooting cluster_start Start cluster_observation Observation cluster_analysis Analysis & Action cluster_outcome Outcome start Thianthrenation Reaction Setup low_yield Low Yield / No Reaction start->low_yield byproducts Significant Byproduct Formation start->byproducts good_yield High Yield / Clean Reaction start->good_yield electron_poor Arene is Electron-Poor? low_yield->electron_poor Analyze Substrate electron_rich Arene is Electron-Rich? byproducts->electron_rich Modern Synthesis? proceed Proceed to Work-up good_yield->proceed electron_poor->byproducts No increase_severity Increase Severity: - Add Strong Acid (TfOH) - Increase Temperature electron_poor->increase_severity Yes classical_byproducts Classical Synthesis Byproducts? (Polymer, Diphenyl Sulfide) electron_rich->classical_byproducts No use_milder_cond Use Milder Conditions: - No Strong Acid - Lower Temperature electron_rich->use_milder_cond Yes optimize_ratio Optimize Conditions: - Check Reagent Ratio - Control Temp (60-80°C) - Check Order of Addition classical_byproducts->optimize_ratio Yes increase_severity->start Re-run Experiment use_milder_cond->start Re-run Experiment optimize_ratio->start

Caption: Troubleshooting workflow for thianthrenation reactions.

Arene_Classification_Workflow start Select Arene Substrate class_check Determine Arene Electronic Class start->class_check class1 Class I: Highly Electron-Rich (e.g., dialkylamino, multiple alkoxy groups) class_check->class1 Strongly Donating Groups class2 Class II: Moderately Activated (e.g., single alkoxy, alkyl groups) class_check->class2 Moderately Donating Groups class3 Class III: Electron-Poor (e.g., halogens, esters) class_check->class3 Withdrawing/Weakly Donating Groups cond_a Condition A: TTO, TFAA (Optional: DIPEA) class1->cond_a cond_b Condition B: TTO, TFAA class2->cond_b cond_c Condition C: TTO, TFAA, Strong Acid (TfOH or HBF₄) class3->cond_c

Caption: Arene classification for selecting thianthrenation conditions.

References

Technical Support Center: Purification of Crude Thianthrene 5-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude thianthrene 5-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often performed using solvents such as ethanol or ethyl acetate.[1][2] For more challenging separations or to achieve very high purity, flash chromatography on silica gel is recommended.[2]

Q2: How can I remove unreacted thianthrene from my crude product?

A2: Unreacted thianthrene can be significantly reduced by thorough washing of the crude product. Additionally, thianthrene has different solubility characteristics compared to its oxidized form, which can be exploited during recrystallization. If significant amounts of thianthrene remain, column chromatography is an effective method for separation.

Q3: What are the expected yield and melting point of pure this compound?

A3: Typical yields for the synthesis and purification of this compound are in the range of 81-95%.[1][3] The melting point of pure this compound is reported to be between 141-144 °C.[1][3]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oily Precipitate Forms Instead of Crystals The solvent may be too non-polar, or the solution is supersaturated.- Add a small amount of a more polar co-solvent. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
No Crystals Form Upon Cooling The solution is not saturated enough, or the concentration of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration. - Cool the solution to a lower temperature (e.g., in an ice bath). - Add a seed crystal of pure this compound.
Low Recovery of Pure Product The chosen solvent is too good a solvent for this compound at low temperatures, or too much solvent was used.- Choose a different recrystallization solvent where the product has lower solubility at cold temperatures. - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the mixture is thoroughly cooled before filtration.
Colored Impurities in Crystals The impurities are co-crystallizing with the product.- Perform a hot filtration to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The eluent system is not optimized.- Adjust the polarity of the eluent. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4] - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.
Product is Tailing on the Column The compound is interacting too strongly with the stationary phase (silica gel).- Add a small percentage of a more polar solvent (e.g., methanol or triethylamine) to the eluent to reduce tailing.
Low Yield from the Column The product is irreversibly adsorbed onto the silica gel, or the fractions were not collected properly.- Ensure all the product is eluted by washing the column with a more polar solvent at the end of the separation. - Carefully monitor the elution using TLC to ensure all product-containing fractions are collected.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a round-bottom flask, dissolve the crude this compound in a minimal amount of hot glacial acetic acid.[1]

  • Precipitation: Pour the hot solution into a beaker containing ice water to precipitate the product.[1]

  • Filtration and Washing: Collect the white precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.[1]

  • Recrystallization: Recrystallize the collected solid from ethanol to obtain pure this compound.[1]

Protocol 2: Purification by Stirring in Ethyl Acetate
  • Workup: After the reaction, dilute the mixture with water and extract with an organic solvent like dichloromethane (DCM). Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to get a solid.[3][5]

  • Purification: Break the solid into smaller pieces and stir it in ethyl acetate (EtOAc) for 30 minutes.[3][5]

  • Filtration and Washing: Collect the microcrystals by filtration, wash with diethyl ether (Et2O), and dry in vacuo to afford pure this compound.[3][5]

Data Summary

Table 1: Physical and Reaction Data for this compound

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
ThianthreneC₁₂H₈S₂216.33-158-160
This compoundC₁₂H₈OS₂232.3385-95142-144[1]

Visualizations

PurificationWorkflow General Purification Workflow for Crude this compound crude Crude this compound wash Aqueous Wash crude->wash dry Drying (e.g., Na2SO4) wash->dry concentrate Concentration dry->concentrate purification_choice Purification Method? concentrate->purification_choice recrystallization Recrystallization (e.g., Ethanol, Ethyl Acetate) purification_choice->recrystallization Simple Impurity Profile column Column Chromatography (Silica Gel) purification_choice->column Complex Impurity Profile pure Pure this compound recrystallization->pure column->pure

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Troubleshooting Logic for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Crystals Form? cool->observe oily Oily Precipitate? observe->oily No filter Filter and Dry Crystals observe->filter Yes troubleshoot_no_xtal Troubleshoot: - Concentrate Solution - Cool Further - Add Seed Crystal oily->troubleshoot_no_xtal No troubleshoot_oily Troubleshoot: - Reheat and Cool Slowly - Add Co-solvent - Scratch Flask oily->troubleshoot_oily Yes success Pure Product filter->success troubleshoot_no_xtal->cool troubleshoot_oily->cool

Caption: Troubleshooting logic for the recrystallization of this compound.

References

optimizing reaction conditions for C-H thianthrenation using thianthrene S-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for C-H thianthrenation using thianthrene S-oxide. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during C-H thianthrenation reactions. For each problem, potential causes are identified, and specific solutions are proposed.

Problem 1: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Insufficient Activation of Thianthrene S-oxide Ensure complete activation by using fresh, high-quality trifluoroacetic anhydride (TFAA) and a strong acid (e.g., TfOH or HBF₄·OEt₂). The combination of TFAA and a strong acid is crucial for generating the reactive electrophilic thianthrenium species.[1][2]
Inappropriate Reaction Conditions for the Substrate Class The electronic nature of your arene substrate dictates the optimal reaction conditions. A recently developed classification system can help guide your choice of parameters.[1] For highly electron-rich arenes (Class I), the addition of a strong acid may not be necessary.[1][3] For arenes with intermediate reactivity (Class II), acid may be required only if basic functional groups are present.[1] Less reactive, electron-poor arenes (Class III) generally require a strong acid for successful thianthrenation.[1]
Presence of Basic Functional Groups Basic functional groups in the substrate will be protonated by the acid, effectively acting as electron-withdrawing groups and deactivating the arene.[1] Add an additional equivalent of strong acid for each basic functional group present in your substrate to ensure both protonation of the basic site and activation of the thianthrene S-oxide.[1][3]
Decomposition of Reagents or Product Some substrates or products may be sensitive to the highly acidic reaction conditions or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to check for decomposition. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.

Problem 2: Poor Regioselectivity

Potential CauseSuggested Solution
Steric Hindrance While C-H thianthrenation is known for its high para-selectivity, bulky substituents near a potential reaction site can influence the regiochemical outcome.[4][5] There is limited recourse if the inherent sterics of the substrate favor an undesired isomer.
Reaction Mechanism Deviation The exceptional para-selectivity is attributed to a reversible interconversion of Wheland-type intermediates followed by irreversible deprotonation.[5][6] Significant deviations from the standard protocol could potentially alter this delicate balance. Adhere closely to established protocols for optimal selectivity.

Problem 3: Difficulty with Product Isolation and Purification

Potential CauseSuggested Solution
Product is an Aryl Thianthrenium Salt The direct product of the thianthrenation reaction is a salt, which can be challenging to purify by standard silica gel chromatography. The crude product is often a viscous oil.[3]
Purification Strategy After aqueous workup with saturated sodium bicarbonate, the layers are separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated.[3] The resulting residue can be purified by column chromatography. To obtain a solid product, the purified oil can be vigorously stirred in a solvent like hexanes to induce precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of trifluoroacetic anhydride (TFAA) and the strong acid in the reaction?

A1: Thianthrene S-oxide is activated by TFAA and a strong acid (like TfOH or HBF₄·OEt₂). This combination generates a highly electrophilic aromatic thianthrenium dication, which is the key reactive species that undergoes electrophilic aromatic substitution with the arene substrate.[1][2][5] The acid also protonates trifluoroacetate anions, shifting the equilibrium towards the formation of the reactive species.[1]

Q2: How do I choose the right reaction conditions for my specific arene?

A2: The optimal conditions depend on the electronic properties of your arene. A classification system has been proposed to simplify this selection[1]:

  • Class I (Electron-Rich Arenes): These substrates are highly reactive and may not require the addition of a strong acid.[1]

  • Class II (Arenes with Intermediate Reactivity): These generally do not require acid unless basic functional groups are present.[1]

  • Class III (Electron-Poor Arenes): These substrates typically require the addition of a strong acid to proceed efficiently.[1]

Q3: My substrate contains a basic functional group (e.g., a pyridine or amine). How should I adjust the protocol?

A3: Basic functional groups will be protonated by the strong acid in the reaction mixture. This is necessary to prevent side reactions, but it also deactivates the aromatic ring. You must add at least one equivalent of strong acid for each basic functional group in your substrate, in addition to the amount needed to activate the thianthrene S-oxide.[1][3]

Q4: Should I use thianthrene S-oxide (TTO) or its tetrafluoro analog (TFT)?

A4: For most applications, thianthrene S-oxide (TTO) is preferred due to its lower cost and ease of preparation. While its tetrafluoro analog (TFT) may be more effective for certain electron-poor arenes, TTO offers a good balance of reactivity and practicality for a broad range of substrates.[1]

Q5: The reaction produces an aryl thianthrenium salt. Can this be used directly in subsequent reactions?

A5: Yes, a key advantage of this methodology is that the resulting aryl thianthrenium salts are versatile intermediates for a variety of follow-up transformations, including palladium-catalyzed cross-coupling reactions and photoredox catalysis.[4][7]

Experimental Protocols

Protocol 1: Synthesis of Thianthrene S-oxide

This protocol describes the oxidation of thianthrene to its corresponding S-oxide.[8]

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide

  • Acetic acid

  • Iron(III) nitrate nonahydrate

Procedure:

  • To a round-bottomed flask under ambient atmosphere, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).

  • Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction is open to the atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid can be further purified by stirring in ethyl acetate, followed by filtration and washing with diethyl ether to yield pure thianthrene S-oxide.[9]

Protocol 2: General Procedure for C-H Thianthrenation

This protocol provides a general method for the C-H thianthrenation of arenes.[3][8] Note: Optimization may be required based on the substrate class.

Materials:

  • Arene substrate

  • Thianthrene S-oxide (1.05 - 2.5 equiv)

  • Dry Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Trifluoroacetic anhydride (TFAA) (3.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or HBF₄·OEt₂ (1.1 - 2.2 equiv, plus 1.0 equiv per basic group)

Procedure:

  • In an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve the arene (1.0 equiv) and thianthrene S-oxide in the chosen dry solvent.

  • Cool the mixture to 0 °C in an ice/water bath.

  • Slowly add trifluoroacetic anhydride (TFAA) to the stirred mixture.

  • Subsequently, add the strong acid (TfOH or HBF₄·OEt₂) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Stir the resulting mixture vigorously for 5-10 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude aryl thianthrenium salt.

  • Further purification can be achieved by column chromatography or precipitation as described in the troubleshooting section.

Data Summary

Table 1: Recommended Reaction Parameters Based on Arene Classification
Arene ClassDescriptionAcid RequirementExample Substrates
Class I Electron-rich arenesNo strong acid needed unless a basic group is present.[1]1,2-dimethoxybenzene[3]
Class II Arenes of intermediate reactivityNo acid needed unless a basic group is present (then 1.1 equiv of HBF₄·OEt₂ per basic group).[1]Alkyl phenyl ethers, biphenyl ethers, indoles[1]
Class III Less reactive/electron-poor arenesStrong acid (e.g., HBF₄·OEt₂ or TfOH) is generally required.[1]Alkyl-substituted arenes, biaryls, arenes with one electron-donating and one electron-withdrawing group, pyrazoles[1]

Visualizations

Thianthrenation_Workflow General C-H Thianthrenation Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation reagents Combine Arene and Thianthrene S-oxide in Solvent cool Cool to 0 °C reagents->cool add_TFAA Add Trifluoroacetic Anhydride (TFAA) cool->add_TFAA add_acid Add Strong Acid (e.g., TfOH) add_TFAA->add_acid react Stir at 0 °C to Room Temperature (18-24 h) add_acid->react quench Quench with sat. NaHCO₃ react->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Chromatography/Precipitation) extract->purify product Aryl Thianthrenium Salt purify->product

Caption: A flowchart illustrating the general experimental workflow for C-H thianthrenation.

Troubleshooting_Logic Troubleshooting Low Reaction Conversion start Low or No Conversion check_activation Is Thianthrene S-oxide Activation Sufficient? start->check_activation check_conditions Are Reaction Conditions Matched to Substrate Class? check_activation->check_conditions Yes solution_activation Use Fresh TFAA and Strong Acid check_activation->solution_activation No check_base Does Substrate have Basic Functional Groups? check_conditions->check_base Yes solution_conditions Adjust Acid/Conditions Based on Arene Class I, II, or III check_conditions->solution_conditions No solution_base Add 1.0 eq. of Acid per Basic Group check_base->solution_base Yes

Caption: A decision tree for troubleshooting low conversion in C-H thianthrenation reactions.

References

stability and degradation pathways of thianthrene 5-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thianthrene 5-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation pathways of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific challenges.

1. Storage and Handling

  • Q: What are the recommended storage conditions for this compound?

    • A: this compound should be stored in a cool, dry, and well-ventilated place.[1] For long-term stability, refrigeration at 2-8°C is recommended.[2][3] It is a combustible solid and should be kept away from ignition sources.

  • Q: I observed a change in the color of my this compound powder. What could be the cause?

    • A: A color change may indicate degradation, likely due to oxidation from prolonged exposure to air or light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical for your experiments. Ensure the container is tightly sealed.

2. Stability During Experiments

  • Q: My reaction involving this compound is giving unexpected side products. Could the starting material be degrading?

    • A: Yes, this compound can degrade under certain experimental conditions. The most common degradation pathway is oxidation.[4] If your reaction involves oxidizing agents, even mild ones, or is run at elevated temperatures for extended periods, you may be forming higher oxides of thianthrene. It is also possible that other reagents in your mixture are promoting degradation. We recommend running a control experiment with this compound under your reaction conditions (without other key reagents) to assess its stability.

  • Q: I am seeing more than one new spot on my TLC/more than one new peak in my LC-MS analysis of a stressed sample of this compound. What are these likely to be?

    • A: Under stress conditions, particularly oxidative stress, this compound can degrade into multiple products. The most probable degradation products are thianthrene 5,10-dioxide and thianthrene 5,5-dioxide.[4] Further oxidation can lead to the formation of thianthrene 5,5,10-trioxide and thianthrene 5,5,10,10-tetraoxide. The specific products and their ratios will depend on the nature of the stressor.

3. Degradation Pathways

  • Q: What are the primary degradation pathways for this compound?

    • A: The primary and most well-documented degradation pathway is oxidation of the sulfur atoms.[4] this compound can be oxidized at the second sulfur atom to form thianthrene 5,10-dioxide or at the sulfoxide group to form the sulfone, thianthrene 5,5-dioxide. Radical-mediated pathways may also occur under certain conditions, such as exposure to radical initiators or high-energy light.[5]

  • Q: Is this compound susceptible to hydrolysis?

    • A: While specific data on the hydrolytic stability of this compound is limited, sulfoxides can be susceptible to hydrolysis under harsh acidic or basic conditions. However, the aromatic nature of the thianthrene core likely imparts a degree of stability. We recommend performing forced degradation studies under acidic and basic conditions to determine its susceptibility in your specific application.

  • Q: What is the expected photostability of this compound?

    • A: Aromatic sulfoxides can be sensitive to UV radiation. Photolytic stress may induce degradation, potentially through radical mechanisms. It is advisable to protect solutions of this compound from light, especially if they are to be stored for extended periods or used in photochemical reactions.

Quantitative Data Summary

The following table summarizes the known and potential degradation products of this compound. Please note that quantitative data from forced degradation studies are not widely available in the literature; therefore, the potential for formation under different stress conditions is indicated.

Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Potential Formation Conditions
Thianthrene 5,10-dioxideC₁₂H₈O₂S₂248.33Oxidative
Thianthrene 5,5-dioxideC₁₂H₈O₂S₂248.33Oxidative
Thianthrene 5,5,10-trioxideC₁₂H₈O₃S₂264.33Strong Oxidative
Thianthrene 5,5,10,10-tetraoxideC₁₂H₈O₄S₂280.33Harsh Oxidative
Ring-opened products--Severe Hydrolytic, Photolytic
Phenolic derivatives--Severe Photolytic, Radical

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical methods and instrumentation available.

1. General Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For each stress condition, transfer a known volume of the stock solution to a vial.

  • After exposure to the stress condition, neutralize the sample if necessary, and dilute with the mobile phase to a final concentration suitable for your analytical method (e.g., 100 µg/mL).

  • Analyze the stressed samples against an unstressed control solution.

2. Hydrolytic Degradation

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Heat at 60°C for 24 hours.

3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

4. Thermal Degradation

  • Place a solid sample of this compound in an oven at 105°C for 48 hours.

  • Also, heat a solution of this compound (1 mg/mL) at 60°C for 48 hours.

5. Photolytic Degradation

  • Expose a solution of this compound (1 mg/mL) to a calibrated light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and 200 watt hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

Visualizations

G General Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative thermal Thermal Stress (Solid & Solution, e.g., 105°C/60°C) prep->thermal photo Photolytic Stress (UV/Vis Light) prep->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC, UPLC-MS) acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis characterization Characterize Degradation Products analysis->characterization

Caption: General workflow for forced degradation studies.

G Oxidative Degradation Pathways of this compound T5O This compound T510DO Thianthrene 5,10-Dioxide T5O->T510DO [O] T55DO Thianthrene 5,5-Dioxide T5O->T55DO [O] T5510TO Thianthrene 5,5,10-Trioxide T510DO->T5510TO [O] T55DO->T5510TO [O] T551010TeO Thianthrene 5,5,10,10-Tetraoxide T5510TO->T551010TeO [O]

Caption: Oxidative degradation pathways of this compound.

References

troubleshooting low yields in the synthesis of functionalized thianthrene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of functionalized thianthrene derivatives. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments and to provide guidance for optimizing reaction conditions to improve yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing the thianthrene core?

A1: The primary methods for constructing the thianthrene core include the Friedel-Crafts reaction of benzene with a sulfur source, the Ullmann condensation of 2-halothiophenols, and modern Thia-APEX (Annulative π-Extension) reactions for π-extended derivatives.[1][2] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Q2: I'm observing a very low yield in my Friedel-Crafts synthesis of thianthrene. What are the likely causes?

A2: Low yields in this reaction are common and can often be attributed to several factors:

  • Suboptimal Reagent Ratio: An incorrect molar ratio of the Lewis acid (e.g., AlCl₃) to the sulfur source (e.g., S₂Cl₂) can significantly decrease the yield.[2]

  • Incorrect Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.[2]

  • Formation of an Insoluble Product Complex: The thianthrene product forms an insoluble complex with the Lewis acid catalyst, which can trap the product and prevent its isolation.[2]

  • Improper Work-up Procedure: Inefficient decomposition of the product-catalyst complex during work-up is a common cause of product loss.[2]

  • Incorrect Order of Reagent Addition: Adding the benzene solution to the sulfur monochloride can lead to the formation of polymeric tars instead of the desired product.[2]

Q3: My reaction mixture has turned into a dark, intractable tar. What went wrong?

A3: The formation of a dark tar is a frequent issue, often resulting from the incorrect order of reagent addition. It is crucial to add the sulfur monochloride to the benzene solution, not the other way around. This minimizes the formation of undesirable polymeric sulfur byproducts.[2] Excessive temperatures can also contribute to polymerization.

Q4: How can I purify my crude thianthrene product effectively?

A4: Purification of thianthrene can be challenging. A key step is the decomposition of the insoluble thianthrene-aluminum chloride complex. This can be achieved by treating a slurry of the complex in an inert organic solvent with a Lewis base, such as ammonia. Following the decomposition of the complex, standard purification techniques like recrystallization or column chromatography can be employed.[1]

Q5: What are aryl thianthrenium salts, and why are they useful?

A5: Aryl thianthrenium salts are versatile intermediates that enable the late-stage functionalization of arenes. They are typically prepared by reacting an arene with thianthrene S-oxide in the presence of an anhydride and a strong acid.[3][4] These stable salts can then undergo a variety of transformations, such as palladium-catalyzed cross-coupling reactions, to introduce a wide range of functional groups onto the aromatic ring.[1][3]

Troubleshooting Guides

Guide 1: Low Yield in the Friedel-Crafts Synthesis of the Thianthrene Core
Observed Problem Potential Cause Suggested Solution
Low or no product formation Poor quality of Lewis acid (e.g., hydrated AlCl₃).Use freshly opened, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Inefficient reaction conditions.Optimize the reaction temperature, typically between 60°C and 80°C.[2] Ensure the molar ratio of AlCl₃ to S₂Cl₂ is between 0.4:1 and 1.6:1.[2]
Formation of a dark, tar-like substance Incorrect order of reagent addition.Always add the sulfur monochloride slowly to the stirred solution of benzene and aluminum chloride.[2]
High localized concentration of sulfur monochloride.Add the sulfur monochloride dropwise with vigorous stirring to ensure rapid mixing.
Low isolated yield after work-up Incomplete decomposition of the thianthrene-AlCl₃ complex.After filtering the reaction mixture, slurry the solid complex in an inert solvent and treat it with ammonia to liberate the thianthrene.[2]
Product degradation during work-up.Avoid prolonged exposure to harsh acidic or basic conditions during the work-up procedure.
Guide 2: Low Yield in the Functionalization of Aryl Thianthrenium Salts
Observed Problem Potential Cause Suggested Solution
Low or no conversion of the aryl thianthrenium salt Inactive catalyst in cross-coupling reactions.Use a fresh, high-purity catalyst and ensure the appropriate ligand is used. For example, in Suzuki-Miyaura couplings, a palladium catalyst like BrettPhos Pd G3 may be effective.[5]
Suboptimal reaction conditions.Optimize the base, solvent, and temperature for the specific cross-coupling reaction. For instance, in Hiyama-type couplings, nBu₄NF has been identified as a key base.[6]
Formation of multiple products Lack of regioselectivity in the initial thianthrenation.The C-H thianthrenation reaction generally exhibits high para-selectivity. If other isomers are observed, re-evaluate the thianthrenation conditions.[7]
Side reactions of the thianthrenium salt.Aryl thianthrenium salts can be susceptible to nucleophilic attack at other positions. The choice of nucleophile and reaction conditions is critical to control the desired reactivity.
Difficult purification of the functionalized product Co-elution of the product with byproducts or starting materials.Optimize the eluent system for column chromatography. Consider using a different stationary phase, such as neutral alumina, if the product is sensitive to the acidity of silica gel.
Product volatility.For volatile products, take care during solvent evaporation under reduced pressure.

Data Presentation

Table 1: Comparison of Synthetic Methods for the Thianthrene Core

Method Starting Materials Catalyst/Reagent Typical Yield (%) Advantages Disadvantages
Friedel-Crafts Reaction Benzene, S₂Cl₂AlCl₃75-80%Uses readily available starting materials; high yield under optimized conditions.[2]Formation of an insoluble complex; potential for polymeric byproducts.[2]
Ullmann Condensation 2-IodothiophenolCopper (e.g., CuI)VariableAllows for the synthesis of substituted thianthrenes.Requires high temperatures (150-210 °C); yield can be substrate-dependent.[1]
Thia-APEX Reaction Unfunctionalized aromatics, S-diimidated 1,2-arenedithiolsTfOH (catalytic)21-87%One-step synthesis of π-extended thianthrenes.[8][9]Yield is highly substrate-dependent; does not proceed with electron-deficient aromatics.[9]

Experimental Protocols

Protocol 1: Synthesis of Thianthrene S-oxide

This protocol describes the oxidation of thianthrene to its S-oxide, a key precursor for the synthesis of aryl thianthrenium salts.[1]

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide (NaBr)

  • Acetic acid

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, combine thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).

  • Stir the mixture vigorously at 25°C for 4 hours, open to the atmosphere.

  • Dilute the reaction with water and perform a liquid-liquid extraction with DCM.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a solid.

  • Triturate the resulting solid with ethyl acetate, followed by washing with diethyl ether.

  • Dry the solid in vacuo to afford thianthrene S-oxide as a white powder.

Expected Yield: Approximately 81%.[2]

Protocol 2: Generalized Protocol for Palladium-Catalyzed Cross-Coupling of Aryl Thianthrenium Salts

This protocol provides a general workflow for the functionalization of arenes via their thianthrenium salts. Specific conditions (catalyst, ligand, base, solvent, temperature) will vary depending on the specific coupling reaction (e.g., Suzuki-Miyaura, Hiyama, Sonogashira).[5][6][10][11]

Materials:

  • Aryl thianthrenium salt

  • Coupling partner (e.g., boronic acid, organosilane, alkyne)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdBr₂, BrettPhos Pd G3)

  • Ligand (e.g., PCy₃, XPhos)

  • Base (e.g., K₃PO₄, LiOtBu, nBu₄NF)

  • Anhydrous solvent (e.g., DMF, 1,4-dioxane, DCM)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the aryl thianthrenium salt, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the coupling partner.

  • Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and perform an appropriate work-up, which may include dilution with an organic solvent, filtration, and aqueous extraction.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yields cluster_core Core Synthesis Troubleshooting cluster_func Functionalization Troubleshooting start Low Yield Observed check_core_synthesis Is the issue with the thianthrene core synthesis? start->check_core_synthesis check_functionalization Is the issue with the functionalization step? check_core_synthesis->check_functionalization No friedel_crafts Friedel-Crafts? check_core_synthesis->friedel_crafts Yes thianthrenation Thianthrenation Step? check_functionalization->thianthrenation Yes ullmann Ullmann? friedel_crafts->ullmann No fc_causes Check: - Reagent Ratios - Temperature - Order of Addition - Work-up of AlCl3 Complex friedel_crafts->fc_causes Yes ullmann_causes Check: - Catalyst Activity (Cu) - High Temperature - Substrate Reactivity - Ligand Choice ullmann->ullmann_causes Yes cross_coupling Cross-Coupling Step? thianthrenation->cross_coupling No thianthrenation_causes Check: - Arene Electronics - Acid/Anhydride Choice - Reaction Conditions thianthrenation->thianthrenation_causes Yes cross_coupling_causes Check: - Catalyst/Ligand Activity - Base and Solvent - Nucleophile Stability - Temperature cross_coupling->cross_coupling_causes Yes

Caption: A decision tree for troubleshooting low yields in thianthrene synthesis.

Experimental_Workflow cluster_0 Step 1: Thianthrene Core Synthesis cluster_1 Step 2: Synthesis of Key Intermediate cluster_2 Step 3: Functionalization start_materials Appropriate Starting Materials core_reaction Core Synthesis Reaction (e.g., Friedel-Crafts) start_materials->core_reaction crude_thianthrene Crude Thianthrene Core core_reaction->crude_thianthrene oxidation Oxidation crude_thianthrene->oxidation s_oxide Thianthrene S-oxide oxidation->s_oxide thianthrenation Arene Thianthrenation s_oxide->thianthrenation thianthrenium_salt Aryl Thianthrenium Salt thianthrenation->thianthrenium_salt coupling Cross-Coupling Reaction (e.g., Pd-catalyzed) thianthrenium_salt->coupling workup_purification Work-up and Purification coupling->workup_purification final_product Functionalized Thianthrene Derivative workup_purification->final_product

Caption: General workflow for the synthesis of functionalized thianthrene derivatives.

References

managing the formation of thianthrene-aluminum chloride complex in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of thianthrene, with a focus on managing the formation of the thianthrene-aluminum chloride complex.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thianthrene?

A1: The most prevalent and traditional method for synthesizing thianthrene is the electrophilic aromatic substitution reaction of benzene with a sulfur source, typically sulfur monochloride (S₂Cl₂) or disulfur dichloride. This reaction is a variation of the Friedel-Crafts reaction and is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1]

Q2: What is the thianthrene-aluminum chloride complex?

A2: During the synthesis of thianthrene using aluminum chloride as a catalyst, an insoluble complex forms between the thianthrene product and AlCl₃.[1] In this complex, the thianthrene molecule acts as a monodentate ligand, coordinating with one of its sulfur atoms to the pyramidal AlCl₃ unit. This complex formation can trap the product, necessitating a specific work-up procedure for its decomposition to liberate the thianthrene.

Q3: Are there alternative methods to the aluminum chloride-catalyzed synthesis?

A3: Yes, other synthetic strategies exist. One modern approach is the Thia-APEX (Annulative π-Extension) reaction, which allows for the one-step synthesis of π-extended thianthrene derivatives from unfunctionalized aromatics using a catalytic amount of triflic acid (TfOH).[1][2] However, the applicability of this method can be substrate-dependent and may not be suitable for electron-deficient aromatics.[1] Other Lewis acids besides AlCl₃ can also be used in the Friedel-Crafts approach, though AlCl₃ is the most common.

Troubleshooting Guide

Issue 1: Low Yield of Thianthrene

Q: I am getting a very low yield in my thianthrene synthesis. What are the likely causes?

A: Low yields in thianthrene synthesis can arise from several factors:

  • Suboptimal Reagent Ratio: The molar ratio of aluminum chloride to sulfur monochloride is critical. The ideal range is between 0.4:1 and 1.6:1 to maximize the yield of thianthrene and minimize the formation of diphenyl sulfide as a byproduct.[1] A stoichiometric excess of benzene is also recommended.[1]

  • Incorrect Reaction Temperature: The reaction should be carefully temperature-controlled. For the AlCl₃-catalyzed reaction of benzene and sulfur monochloride, the optimal temperature range is 60°C to 80°C.[1] Lower temperatures can lead to an incomplete reaction, while higher temperatures promote the formation of side products.[1]

  • Formation of Side Products: Undesirable side reactions can consume starting materials. Common side products include diphenyl sulfide and polymeric sulfur compounds.[1]

  • Improper Work-up Procedure: The thianthrene-aluminum chloride complex is insoluble and can trap the product.[1] Inefficient decomposition of this complex during work-up will lead to a significant loss of product.[1]

  • Hydrolysis of Reagents: Aluminum chloride is highly hygroscopic. The presence of moisture can deactivate the catalyst. It is crucial to use anhydrous reagents and dry glassware, and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Issue 2: Formation of a Dark, Intractable Tar

Q: My reaction mixture has turned into a dark, intractable tar. What went wrong?

A: The formation of a dark tar or polymeric material is a common issue, often caused by:

  • Incorrect Order of Addition: It is critical to add the sulfur monochloride to the benzene solution, not the other way around. Adding benzene to sulfur monochloride can lead to the formation of significant amounts of undesirable polymeric sulfur products.[1]

  • High Local Concentration of Sulfur Monochloride: Adding the sulfur monochloride too quickly can create localized high concentrations, which can lead to polymerization. Dropwise addition with vigorous stirring is recommended to ensure rapid mixing.[1]

  • Excessive Temperatures: Running the reaction above the optimal temperature range (i.e., > 80°C) can promote polymerization and other side reactions, leading to tar formation.[1]

  • Prolonged Reaction Time: Monitoring the reaction's progress (e.g., by TLC or GC) is important. Allowing the reaction to proceed for too long after the formation of thianthrene has maximized can lead to the formation of byproducts and degradation.[1]

Issue 3: Difficulty in Product Purification

Q: How can I purify my crude thianthrene product and remove side products?

A: The primary side product, diphenyl sulfide, is a colorless liquid with a boiling point of 155-170°C at 18 mm Hg. Thianthrene, on the other hand, is a solid with a melting point of 155-156°C. This difference in physical state and boiling point can be exploited for purification.

  • Decomposition of the AlCl₃ Complex: After filtering the insoluble complex, it should be slurried in an inert organic liquid and treated with a Lewis base like ammonia to break the complex and free the thianthrene.[1]

  • Removal of Diphenyl Sulfide: If diphenyl sulfide is present, it can be removed by distillation. The crude product can be distilled under reduced pressure, with diphenyl sulfide distilling first, leaving the thianthrene behind.

  • Recrystallization: The final purification of thianthrene is typically achieved by recrystallization from a suitable solvent, such as ethanol or methyl alcohol.[3] This will help to remove any remaining impurities, including polymeric materials.

Data Presentation

Table 1: Optimized Reaction Parameters for Thianthrene Synthesis

ParameterRecommended Range/ValueRationalePotential Issues if Deviated
**Molar Ratio (AlCl₃:S₂Cl₂) **0.4:1 to 1.6:1Maximizes thianthrene yield and minimizes diphenyl sulfide formation.[1]Lower or higher ratios can significantly decrease the yield of thianthrene and increase the formation of diphenyl sulfide.[1]
Reaction Temperature 60°C to 80°COptimal for the AlCl₃-catalyzed reaction of benzene and sulfur monochloride.[1]Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side reactions and tar formation.[1]
Order of Addition Sulfur monochloride added to a solution of benzene and AlCl₃Prevents the formation of polymeric sulfur byproducts.[1]Reversing the order of addition can lead to significant tar formation.[1]
Reaction Time Monitor by TLC or GCAvoids the formation of byproducts due to prolonged reaction times.[1]Extended reaction times can lead to increased side product formation and lower yields.[1]
Expected Yield 75-80%Under optimized conditions.[1]Lower yields indicate suboptimal conditions or issues with work-up.
Purity 95-99%After proper work-up and purification.[1]Lower purity suggests the presence of side products like diphenyl sulfide or polymeric materials.

Experimental Protocols

Protocol 1: Synthesis of Thianthrene from Benzene and Sulfur Monochloride

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Aluminum chloride reacts violently with water. Ensure all glassware is dry and the reaction is protected from moisture.

  • Sulfur monochloride is corrosive and toxic. Handle with care.

Materials:

  • Benzene (anhydrous)

  • Sulfur monochloride (S₂Cl₂)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Inert organic solvent (e.g., chlorobenzene)

  • Ammonia (gas or aqueous solution)

  • Round-bottom flask with a reflux condenser, magnetic stirrer, and addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine a stoichiometric excess of anhydrous benzene and anhydrous aluminum chloride. The molar ratio of AlCl₃ to S₂Cl₂ should be between 0.4:1 and 1.6:1.[1]

  • Heating: Heat the mixture to between 60°C and 80°C with vigorous stirring.[1]

  • Addition of Sulfur Monochloride: Slowly add sulfur monochloride to the heated benzene solution dropwise from the addition funnel over a period of time to control the evolution of HCl gas.[1]

  • Reaction: Maintain the reaction temperature and continue stirring until the reaction is complete (monitor by TLC or GC). During the reaction, the insoluble thianthrene-aluminum chloride complex will precipitate.[1]

  • Isolation of the Complex: Cool the reaction mixture to room temperature and filter to separate the solid complex.[1]

  • Decomposition of the Complex: Slurry the filtered complex in an inert organic liquid. Treat the slurry with ammonia (gas or aqueous solution) to break the complex and liberate the thianthrene.[1]

  • Work-up: Filter the mixture to remove insoluble aluminum compounds. The filtrate contains the thianthrene product.[1]

  • Purification: Recover the thianthrene by evaporation of the solvent, followed by recrystallization from a suitable solvent like ethanol.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Anhydrous Benzene + AlCl₃ heat Heat to 60-80°C start->heat add_s2cl2 Slowly add S₂Cl₂ heat->add_s2cl2 react Stir at 60-80°C (Precipitate Forms) add_s2cl2->react cool Cool to RT react->cool filter_complex Filter to Isolate Thianthrene-AlCl₃ Complex cool->filter_complex slurry Slurry Complex in Inert Solvent filter_complex->slurry add_nh3 Add Ammonia to Decompose Complex slurry->add_nh3 filter_solids Filter to Remove Aluminum Solids add_nh3->filter_solids evaporate Evaporate Solvent filter_solids->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure Thianthrene recrystallize->product

Caption: Experimental workflow for the synthesis of thianthrene.

troubleshooting_guide cluster_reagents Reagent & Condition Check cluster_procedure Procedural Check start Low Yield or Tar Formation ratio AlCl₃:S₂Cl₂ Ratio (0.4:1 - 1.6:1)? start->ratio temp Temperature (60-80°C)? ratio->temp Yes solution Optimize Conditions & Repeat Synthesis ratio->solution No order S₂Cl₂ added to Benzene/AlCl₃? temp->order Yes temp->solution No anhydrous Anhydrous Conditions? order->anhydrous Yes order->solution No addition_rate S₂Cl₂ added slowly with stirring? anhydrous->addition_rate Yes anhydrous->solution No time Reaction Time Optimized? addition_rate->time Yes addition_rate->solution No workup Complex Decomposed with Ammonia? time->workup Yes time->solution No workup->solution Yes workup->solution No

Caption: Troubleshooting flowchart for thianthrene synthesis.

References

avoiding over-oxidation to thianthrene 5,10-dioxide or 5,5-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective oxidation of thianthrene to thianthrene 5-oxide. The aim is to help avoid over-oxidation to thianthrene 5,10-dioxide or 5,5-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common products of thianthrene oxidation?

A1: The oxidation of thianthrene typically yields a mixture of products depending on the reaction conditions. The desired product is often the monosulfoxide, this compound. However, over-oxidation can lead to the formation of thianthrene 5,10-dioxide and thianthrene 5,5-dioxide. In some biological systems, ring hydroxylation and subsequent conjugation can also occur.[1][2]

Q2: Which oxidizing agents are suitable for the selective synthesis of this compound?

A2: Several oxidizing agents can be used for the selective monosulfoxidation of thianthrene. Common choices include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and urea-hydrogen peroxide adduct (UHP).[3] Iron(III) nitrate nonahydrate has also been reported for a high-yield synthesis of thianthrene S-oxide.

Q3: How can I monitor the progress of my thianthrene oxidation reaction?

A3: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[4] This allows for the visualization of the consumption of the starting material (thianthrene) and the formation of the desired monosulfoxide and any over-oxidized products. Gas chromatography (GC) can also be a suitable monitoring technique.[4]

Q4: What is the best way to purify this compound and remove unreacted thianthrene and dioxide byproducts?

A4: Purification of this compound can typically be achieved by column chromatography on silica gel.[5] In some cases, recrystallization from a suitable solvent, such as ethanol, can also yield pure product.[3] For the removal of unreacted thianthrene, trituration with a solvent in which it is sparingly soluble, like acetonitrile, can be an effective preliminary purification step.

Q5: My reaction has produced a complex mixture of products. What are the key factors to control for better selectivity?

A5: Achieving high selectivity for this compound requires careful control over several reaction parameters. The most critical factors are the stoichiometry of the oxidizing agent, the reaction temperature, and the choice of solvent.[3] Using a slight excess of the oxidant and maintaining a low reaction temperature are crucial to minimize over-oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion of thianthrene - Insufficient amount of oxidizing agent.- Low reaction temperature.- Inactive oxidizing agent.- Ensure accurate stoichiometry of the oxidant (a slight excess, e.g., 1.1 equivalents, is often recommended).- Gradually increase the reaction temperature while monitoring with TLC.- Use a fresh batch of the oxidizing agent.
Formation of significant amounts of dioxides - Excess of oxidizing agent.- Reaction temperature is too high.- Prolonged reaction time.- Carefully control the stoichiometry of the oxidant; do not use a large excess.- Maintain a low reaction temperature, for example, by using an ice bath during the addition of the oxidant.[3]- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Reaction mixture has turned into a dark tar - Decomposition of starting material or product.- Use of incorrect solvent or additives.- Ensure the reaction is performed at the recommended temperature.- Verify the compatibility of the chosen solvent with the oxidizing agent and reaction conditions.
Difficulty in separating this compound from byproducts - Similar polarities of the desired product and byproducts.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider using a different purification technique, such as preparative TLC or recrystallization from a different solvent system.

Quantitative Data on Thianthrene Oxidation

The selectivity of thianthrene oxidation is highly dependent on the experimental conditions. The following table summarizes results from various oxidation protocols.

Oxidant Solvent Temperature Time Product Distribution (Thianthrene : 5-oxide : Dioxides) Yield of 5-oxide
30% Hydrogen Peroxide (1.1 eq)Glacial Acetic Acid< 10°C then RT12-16 h-85-95%
Iron(III) Nitrate Nonahydrate (1.0 eq)Dichloromethane25°C4 h-81%
m-CPBA (2.0 eq)DichloromethaneRoom Temperature24 hStarting material consumed, formation of monosulfoxide and further oxidation products observed.-
Urea-Hydrogen Peroxide (UHP)Trifluoroacetic Acid (TFA)Low Temperature-High selectivity for sulfoxide formation reported.[3]-

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into a beaker containing ice water.

  • Isolation: Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to afford pure thianthrene-5-oxide.[3]

Protocol 2: Oxidation with Iron(III) Nitrate Nonahydrate
  • Reaction Setup: In a round-bottom flask, sequentially charge thianthrene (1.0 equivalent), dichloromethane, sodium bromide (5.0 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.0 equivalent).

  • Reaction: Vigorously stir the reaction mixture at 25 °C for 4 hours.

  • Work-up: Dilute the reaction with water and separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers, wash with water, and dry over sodium sulfate.

  • Isolation: Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Triturate the resulting solid with ethyl acetate, followed by washing with diethyl ether, to yield pure thianthrene S-oxide.

Visualizations

Reaction Pathway

Oxidation_Pathway Thianthrene Thianthrene Monosulfoxide This compound Thianthrene->Monosulfoxide [O] Dioxide1 Thianthrene 5,10-dioxide Monosulfoxide->Dioxide1 [O] (Over-oxidation) Dioxide2 Thianthrene 5,5-dioxide Monosulfoxide->Dioxide2 [O] (Over-oxidation)

Caption: Oxidation pathway of thianthrene.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Thianthrene Oxidation Monitor Monitor reaction by TLC Start->Monitor Complete Is starting material consumed? Monitor->Complete OverOx Significant dioxide formation? Complete->OverOx Yes Incomplete Incomplete reaction? Complete->Incomplete No Workup Proceed to Work-up and Purification OverOx->Workup No Troubleshoot_OverOx Troubleshoot: - Reduce oxidant stoichiometry - Lower reaction temperature - Decrease reaction time OverOx->Troubleshoot_OverOx Yes Troubleshoot_OverOx->Start Restart with optimized conditions Incomplete->Monitor No, continue reaction Troubleshoot_Incomplete Troubleshoot: - Check oxidant activity - Slightly increase temperature - Increase reaction time Incomplete->Troubleshoot_Incomplete Yes Troubleshoot_Incomplete->Start Restart with optimized conditions

Caption: Troubleshooting workflow for thianthrene oxidation.

References

influence of solvent and temperature on thianthrenation selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aromatic C–H thianthrenation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of aryl thianthrenium salts.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using C-H thianthrenation for functionalizing aromatic compounds?

A1: C-H thianthrenation is a versatile strategy for the late-stage functionalization of complex small molecules due to its exceptional positional selectivity, often favoring the para position with high preference (>100:1).[1][2][3] This method allows for the introduction of a thianthrenium group, which serves as a versatile linchpin for a wide array of subsequent cross-coupling reactions, without the need for directing groups that are often required in other C-H functionalization methods.[1][4]

Q2: What is the active electrophilic species in an aromatic thianthrenation reaction?

A2: The reaction proceeds through highly reactive electrophilic species derived from thianthrene S-oxide (TTO). Under acidic conditions, TTO is activated by an anhydride, such as trifluoroacetic anhydride (TFAA), to form intermediates like O-trifluoracetylthianthrene S-oxide (TT⁺-TFA) or the thianthrene dication (TT²⁺).[2] These species react with the arene in what is generally classified as an electrophilic aromatic substitution (SEAr).

Q3: What is the generally recommended solvent for thianthrenation?

A3: Anhydrous acetonitrile (MeCN) is the most commonly used and recommended solvent for thianthrenation reactions.[1][5]

Q4: How does the electronic nature of the arene substrate affect the reaction conditions?

A4: The reactivity of the arene substrate is crucial for selecting the appropriate reaction conditions. Arenes are often classified based on their electron density:

  • Class I (Electron-Rich): Highly reactive arenes (e.g., those with dialkylamino or multiple alkoxy groups) react quickly at 0 °C with TTO and TFAA, and can even tolerate the addition of a base like DIPEA to neutralize liberated acid, which is useful for substrates with acid-labile groups (e.g., Boc-protected compounds).[1]

  • Class II (Moderately Electron-Rich): These substrates (e.g., alkyl phenyl ethers) do not typically require an acid for the reaction to proceed unless basic functional groups are present in the molecule.[1]

  • Class III (Weakly Electron-Rich or Deficient): These less reactive arenes require the addition of a strong acid (e.g., HBF₄·OEt₂ or TfOH) to promote the formation of the highly electrophilic thianthrenium species.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My thianthrenation reaction is resulting in a low yield or no product at all. What are the common causes and how can I fix this?

A: Low yields can stem from several factors related to reagents, substrate reactivity, and reaction conditions.

  • Cause 1: Moisture in the Reaction

    • Explanation: The activating agent, trifluoroacetic anhydride (TFAA), is highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the TFAA, preventing the activation of thianthrene S-oxide and leading to a drop in yield.[1]

    • Solution: Ensure that the solvent (acetonitrile) is anhydrous and that all glassware is thoroughly dried before use. While a small amount of water (e.g., ~50 ppm) may not significantly affect the yield, higher amounts will be detrimental.[1]

  • Cause 2: Substrate Deactivation by Protonation

    • Explanation: If your substrate contains basic functional groups (e.g., quinoline, pyridine), the Brønsted acid used to promote the reaction (like TfOH or HBF₄·OEt₂) can protonate these groups. This protonation can significantly decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack and reducing the yield.[1]

    • Solution: For substrates with basic groups, substitute the Brønsted acid with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf). This avoids the deactivating protonation of the basic moiety.[1]

  • Cause 3: Low Substrate Reactivity

    • Explanation: Arenes that are electron-deficient may not react under standard conditions. The electrophilic thianthrenation reaction is significantly accelerated by electron-donating groups on the aromatic ring.[2][3]

    • Solution: For less reactive arenes (Class III), the addition of a strong acid is required. Ensure that at least 1 equivalent of a strong acid like TfOH is used to generate a sufficiently reactive electrophile.[1]

Issue 2: Poor Regioselectivity

Q: I am observing a mixture of isomers instead of the expected high para-selectivity. How can I improve the regioselectivity of my reaction?

A: While thianthrenation is known for its high para-selectivity, certain factors can lead to the formation of other isomers.

  • Cause 1: Steric Congestion at the Target Site

    • Explanation: If the most electron-rich site on the aromatic ring is sterically hindered, the thianthrenation reagent may attack an alternative, less hindered C-H bond, leading to a mixture of products.[1] The high selectivity of the reaction is governed by both electronic and steric effects.[2]

    • Solution: Lowering the reaction temperature can enhance selectivity in cases where steric hindrance is a competing factor. For sterically congested substrates, reducing the temperature from 0 °C to -40 °C has been shown to provide higher selectivity.[1]

  • Cause 2: Insufficient Differentiation Between C-H Bonds

    • Explanation: In some substrates, multiple C-H bonds may have very similar electronic and steric environments. For example, in 3-chloroanisole, two different C-H bonds are similarly activated, which can lead to the formation of product mixtures.[1]

    • Solution: Unfortunately, for substrates lacking a sufficient electronic or steric bias, achieving high regioselectivity may not be possible with this method. It is a known limitation of the substrate scope.[1]

Data Presentation: Effect of Temperature and Water

The following tables summarize the influence of key reaction parameters on the outcome of thianthrenation.

Table 1: Influence of Reaction Temperature on Selectivity

Substrate TypeRecommended TemperatureExpected Selectivity (para:other)Rationale
Standard Electron-Rich Arenes (e.g., Ethylbenzene)0 °C>100:1Sufficient thermal energy for reaction while maintaining high selectivity.[1]
Arenes with Steric Congestion near the most electron-rich site-40 °CImproved selectivityLower temperature increases the energy difference between transition states, favoring the less hindered pathway.[1]

Table 2: Influence of Water Content on Reaction Yield (Thianthrenation of Ethylbenzene)

Water Content (equivalents relative to substrate)Solvent Water Content (ppm)Reported YieldRationale for Yield Decrease
Trace23 ppm98%Optimal conditions with minimal hydrolysis of TFAA.[1]
Trace54 ppm98%Yield is robust to minor increases in water content.[1]
1.5 equiv-91%Excess water leads to significant hydrolysis of TFAA.[1]

Experimental Protocols

Standard Protocol for Thianthrenation of a Class II Arene (e.g., Anisole)

This protocol is a generalized procedure for a moderately electron-rich arene. Adjustments may be necessary based on substrate reactivity (see FAQs).

Materials:

  • Arene substrate (1.0 equiv)

  • Thianthrene S-oxide (TTO) (1.05 equiv)

  • Trifluoroacetic anhydride (TFAA) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Strong acid (e.g., HBF₄·OEt₂ or TfOH) if required for less reactive arenes (1.0 equiv)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the arene substrate (e.g., 0.5 mmol, 1.0 equiv) and thianthrene S-oxide (0.525 mmol, 1.05 equiv).

  • Add anhydrous acetonitrile to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cool the stirred mixture to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic anhydride (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • If the substrate is less reactive (Class III) or contains a basic group that requires protonation, add the strong acid (0.5 mmol, 1.0 equiv) at this stage. For highly reactive Class I arenes, no acid is needed.[1]

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 1-2 hours.[5]

  • Upon completion, the aryl thianthrenium salt can be isolated or used directly in subsequent functionalization reactions. For isolation, the product can often be precipitated by the addition of an ether solvent like diethyl ether or MTBE, followed by filtration.

Visualized Workflows and Logic

The following diagrams illustrate key experimental and logical pathways in thianthrenation.

Thianthrenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start 1. Add Arene and TTO to dry flask under N2 add_solvent 2. Add anhydrous MeCN start->add_solvent cool 3. Cool mixture to 0 °C add_solvent->cool add_TFAA 4. Add TFAA cool->add_TFAA add_acid 5. Add Acid (if needed) add_TFAA->add_acid react 6. Stir at 0 °C for 1-2h add_acid->react monitor 7. Monitor by TLC/LC-MS react->monitor precipitate 8. Precipitate with ether monitor->precipitate filtrate 9. Filter solid product precipitate->filtrate product Aryl Thianthrenium Salt filtrate->product

Caption: Standard experimental workflow for C-H thianthrenation.

Selectivity_Logic cluster_inputs Input Factors cluster_decision Decision Logic cluster_outcomes Predicted Outcome substrate Arene Substrate (Electronics & Sterics) sterics_check Is most electron-rich site sterically hindered? substrate->sterics_check electronics_check Is arene sufficiently electron-rich? substrate->electronics_check temp Reaction Temperature temp->sterics_check high_selectivity High para-Selectivity (>100:1) temp->high_selectivity (-40 °C improves) low_selectivity Mixture of Isomers temp->low_selectivity (0 °C) sterics_check->high_selectivity No sterics_check->low_selectivity Yes electronics_check->high_selectivity Yes low_yield Low Yield / No Reaction electronics_check->low_yield No (Add strong acid)

Caption: Logic diagram for predicting thianthrenation selectivity.

References

Validation & Comparative

A Comparative Guide to Thianthrene 5-Oxide and Tetrafluorothianthrene S-Oxide in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the rapid diversification of complex molecules. Within this field, the use of thianthrene-based reagents has emerged as a powerful and highly selective method for the late-stage functionalization of arenes. This guide provides an objective comparison of two key reagents: thianthrene 5-oxide and its tetrafluorinated analogue, tetrafluorothianthrene S-oxide. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the knowledge to select the optimal reagent for their specific synthetic challenges.

Performance Comparison: A Head-to-Head Analysis

This compound and tetrafluorothianthrene S-oxide both serve as precursors to electrophilic sulfur-based radical cations that mediate the C-H thianthrenation of arenes. This reaction installs a thianthrenium salt onto the aromatic ring with exceptional regioselectivity, primarily at the para position. This salt then acts as a versatile handle for a wide array of subsequent transformations, including cross-coupling and photoredox-catalyzed reactions.[1][2][3]

The primary distinction between the two reagents lies in their reactivity towards arenes of varying electronic properties. Tetrafluorothianthrene S-oxide, with its electron-withdrawing fluorine atoms, is generally more reactive and is the reagent of choice for electron-poor aromatic rings.[4] Conversely, the non-fluorinated this compound is often preferred for electron-rich arenes due to the superior reactivity of the resulting non-fluorinated aryl thianthrenium salts in subsequent diversification reactions and its lower cost.[5]

Quantitative Data Summary

The following table summarizes the performance of both reagents with a variety of aromatic substrates. Yields refer to the formation of the corresponding aryl thianthrenium salt.

SubstrateReagentYield (%)Reference
AnisoleThis compound95[6]
EthylbenzeneTetrafluorothianthrene S-oxide98[5]
FluorobenzeneTetrafluorothianthrene S-oxide91[6]
ChlorobenzeneTetrafluorothianthrene S-oxide85[6]
BenzonitrileTetrafluorothianthrene S-oxide71[6]
1,2-DimethoxybenzeneThis compound92[6]
NaphthaleneThis compound88[6]
PyridineTetrafluorothianthrene S-oxide65[6]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following are generalized protocols for the synthesis of the thianthrene oxides and their subsequent use in C-H functionalization.

Synthesis of this compound

This protocol describes the oxidation of thianthrene to this compound.[1]

Materials:

  • Thianthrene

  • Dichloromethane (DCM)

  • Sodium bromide

  • Acetic acid

  • Iron(III) nitrate nonahydrate

  • Water

  • Sodium sulfate

  • Ethyl acetate

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, dissolve thianthrene (1.0 equiv) in DCM.

  • Add sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).

  • Stir the mixture vigorously at 25 °C for 4 hours, open to the atmosphere.[7]

  • Dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain a solid.

  • Triturate the solid with ethyl acetate, collect the microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound.[1][7]

Synthesis of 2,3,7,8-Tetrafluorothianthrene S-Oxide

This two-step procedure details the synthesis of the tetrafluorinated analogue.[4]

Step 1: Synthesis of 2,3,7,8-Tetrafluorothianthrene

  • To a stirred solution of aluminum chloride (0.10 equiv) in 1,2-difluorobenzene (10.0 equiv), add disulfur dichloride (1.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (105 °C) for 1 hour.

  • Cool the mixture in an ice bath and quench with methanol.

  • Purify the crude product by recrystallization to obtain 2,3,7,8-tetrafluorothianthrene.

Step 2: Oxidation to 2,3,7,8-Tetrafluorothianthrene S-Oxide

  • The protocol for the oxidation of 2,3,7,8-tetrafluorothianthrene is analogous to the synthesis of this compound, employing an appropriate oxidizing agent. A detailed procedure can be found in Organic Syntheses.[4]

General Protocol for Arene C-H Thianthrenation

This procedure is applicable to both this compound and its tetrafluorinated counterpart, with minor modifications for specific substrates.[4]

Materials:

  • Arene

  • Thianthrene S-oxide or Tetrafluorothianthrene S-oxide (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Acid (e.g., Tetrafluoroboric acid diethyl ether complex or Triflic acid)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the arene in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the thianthrene S-oxide reagent.

  • Slowly add the acid to the stirred mixture. For very electron-rich arenes, the addition of acid may not be necessary when using non-fluorinated thianthrene S-oxide.[6]

  • Stir the reaction at 0 °C for a specified time (e.g., 1 hour) and then allow it to warm to room temperature, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the reaction is worked up to isolate the aryl thianthrenium salt. The workup procedure may involve precipitation, filtration, and washing with a suitable solvent.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a decision-making workflow for reagent selection.

C_H_Functionalization_Pathway General C-H Thianthrenation Pathway reagent Thianthrene S-Oxide (or Tetrafluoro- analog) intermediate Electrophilic Sulfur Radical Cation reagent->intermediate Activation acid Acid (e.g., HBF4·OEt2) acid->intermediate arene Arene (Ar-H) wheland Wheland Intermediate (σ-complex) arene->wheland intermediate->wheland Electrophilic Attack product Aryl Thianthrenium Salt (Ar-S(Thianthrene)+) wheland->product Deprotonation functionalization Further Functionalization (e.g., Cross-Coupling) product->functionalization

Caption: General pathway for C-H thianthrenation.

Reagent_Selection_Workflow Reagent Selection Workflow start Start: Select Arene Substrate check_electronics Assess Arene Electronic Properties start->check_electronics electron_rich Use this compound check_electronics->electron_rich Electron-Rich electron_poor Use Tetrafluorothianthrene S-Oxide check_electronics->electron_poor Electron-Poor or Neutral consider_cost Consider Cost & Downstream Reactivity electron_rich->consider_cost proceed Proceed with C-H Functionalization electron_poor->proceed consider_cost->proceed Optimal

Caption: Decision workflow for reagent selection.

Conclusion

Both this compound and tetrafluorothianthrene S-oxide are invaluable reagents for the selective C-H functionalization of arenes. The choice between them is primarily dictated by the electronic nature of the aromatic substrate. For electron-rich systems, the non-fluorinated reagent is often sufficient and may provide advantages in subsequent transformations. For less reactive, electron-poor arenes, the enhanced reactivity of the tetrafluorinated analogue is necessary to achieve efficient thianthrenation. A potential drawback of the tetrafluoro-thianthrenium salts is their susceptibility to nucleophilic aromatic substitution on the thianthrene core, a factor to consider in planning subsequent reaction steps.[4] By understanding the distinct characteristics and applications of each reagent, researchers can strategically employ this powerful methodology for the efficient synthesis and diversification of complex molecules.

References

Probing Oxidant Electrophilicity: A Comparative Guide to Thianthrene 5-Oxide and Competitive Thioanisole Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electrophilicity of oxidizing species is crucial for elucidating reaction mechanisms, predicting reactivity, and designing novel therapeutic agents. This guide provides a detailed comparison of two key methods used to probe oxidant electrophilicity: the intramolecular competition in thianthrene 5-oxide and the intermolecular competition between p-substituted thioanisoles and their corresponding sulfoxides.

This comparison guide delves into the experimental protocols, presents quantitative data for each method, and visualizes the underlying principles to aid in the selection of the most appropriate probe for your research needs.

At a Glance: this compound vs. Competitive Thioanisole Oxidation

FeatureThis compound (SSO)Competitive Thioanisole Oxidation
Principle Intramolecular competition between a sulfide and a sulfoxide functional group.Intermolecular competition between an aryl sulfide and an aryl sulfoxide.
Readout Ratio of two oxidation products: thianthrene 5,10-dioxide (SOSO) and thianthrene 5,5-dioxide (SSO₂).Relative rates of oxidation of a series of p-substituted thioanisoles, often analyzed via a Hammett plot.
Metric X(SO) value (mole fraction of SSO₂).Hammett reaction constant (ρ).
Interpretation Low X(SO) indicates high electrophilicity. High X(SO) indicates high nucleophilicity.A large negative ρ value indicates a high degree of positive charge buildup in the transition state, signifying an electrophilic oxidant.
Advantages Single molecule probe simplifies reaction setup.Allows for fine-tuning of electronic effects through substituent variation. Provides detailed insight into the electronic demand of the oxidant.
Disadvantages Interpretation can be complicated by steric effects and the possibility of radical pathways with certain oxidants.[1]Requires careful kinetic measurements and analysis of multiple substrates.

Quantitative Data Comparison

The following tables summarize the quantitative data obtained from the use of this compound and competitive thioanisole oxidation to characterize the electrophilicity of various oxidizing species.

Table 1: Electrophilicity of Oxidants Determined by this compound (SSO)

The electrophilicity of an oxidant when using the this compound probe is quantified by the X(SO) value, which is the mole fraction of thianthrene 5,5-dioxide (SSO₂) in the product mixture. A lower X(SO) value indicates a more electrophilic oxidant, as it preferentially oxidizes the more electron-rich sulfide center.

Oxidizing AgentX(SO) ValueClassification
m-CPBA~0.05Electrophilic
H₂O₂ (neutral)~0.3Moderately Electrophilic
Dimethyldioxirane (DMDO)~0.2Electrophilic
Peroxymonophosphoric acid~0.1Electrophilic
H₂O₂/NaOH~0.9Nucleophilic

Note: X(SO) values are approximate and can vary with reaction conditions.

Table 2: Electrophilicity of Oxidants Determined by Competitive Oxidation of p-Substituted Thioanisoles

In this method, the Hammett reaction constant (ρ) is determined by plotting the logarithm of the relative rate constants (kₓ/kₙ) for the oxidation of a series of p-substituted thioanisoles against the corresponding Hammett substituent constant (σ). A large negative ρ value indicates a significant buildup of positive charge on the sulfur atom in the transition state, which is characteristic of an electrophilic oxidant.

Oxidizing AgentHammett ρ ValueClassification
Peroxybenzoic acid-1.3Electrophilic
Hydrogen Peroxide-1.17Electrophilic
Bromine-3.87Highly Electrophilic
Peroxymonosulfuric acid-0.89Electrophilic

Note: ρ values are approximate and can vary with reaction conditions.

Experimental Protocols

This compound (SSO) as a Probe for Electrophilicity

Objective: To determine the electrophilicity of an oxidizing agent by measuring the product ratio of the oxidation of this compound.

Materials:

  • This compound (SSO)

  • The oxidizing agent to be tested

  • An appropriate solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard for quantitative analysis (e.g., naphthalene)

  • Apparatus for the reaction (e.g., round-bottom flask, stirrer)

  • Analytical instrument for product quantification (e.g., HPLC, GC-MS, or ¹H NMR)

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

  • In a reaction vessel, add a known amount of the SSO stock solution.

  • Initiate the reaction by adding a known amount of the oxidizing agent. The molar ratio of oxidant to SSO should be carefully controlled, typically starting with a 1:1 ratio.

  • Stir the reaction mixture at a constant temperature for a predetermined time or until the SSO is consumed (monitored by TLC or other suitable method).

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium sulfite for peroxide-based oxidants).

  • Analyze the reaction mixture using a calibrated analytical method (HPLC, GC-MS, or ¹H NMR) to determine the concentrations of the two products: thianthrene 5,10-dioxide (SOSO) and thianthrene 5,5-dioxide (SSO₂).

  • Calculate the mole fraction of thianthrene 5,5-dioxide (X(SO)) using the following formula: X(SO) = [SSO₂] / ([SSO₂] + [SOSO])

Data Analysis:

  • An X(SO) value close to 0 indicates a highly electrophilic oxidant.

  • An X(SO) value close to 1 indicates a highly nucleophilic oxidant.

Competitive Oxidation of p-Substituted Thioanisoles

Objective: To determine the electrophilicity of an oxidizing agent by measuring the relative rates of oxidation of a series of p-substituted thioanisoles and calculating the Hammett reaction constant (ρ).

Materials:

  • A series of p-substituted thioanisoles (e.g., p-methoxy, p-methyl, p-chloro, p-nitro)

  • The oxidizing agent to be tested

  • An appropriate solvent (e.g., acetonitrile, methanol)

  • Internal standard for quantitative analysis

  • Apparatus for kinetic experiments

  • Analytical instrument for quantifying the disappearance of reactants and appearance of products (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Kinetic Measurements:

    • For each p-substituted thioanisole, perform a separate kinetic experiment.

    • Prepare a solution of the thioanisole of known concentration in the chosen solvent.

    • Initiate the reaction by adding a known concentration of the oxidizing agent. The oxidant should be in excess to ensure pseudo-first-order kinetics with respect to the thioanisole.

    • Monitor the disappearance of the thioanisole or the appearance of the corresponding sulfoxide over time using a suitable analytical technique.

    • Determine the pseudo-first-order rate constant (k_obs) for each substituted thioanisole.

  • Competitive Experiment (Alternative Method):

    • Prepare a solution containing a mixture of two different p-substituted thioanisoles of known concentrations.

    • Add a sub-stoichiometric amount of the oxidizing agent.

    • Allow the reaction to proceed for a set amount of time.

    • Analyze the final concentrations of the remaining thioanisoles and/or the formed sulfoxides.

    • Calculate the relative rate constant (kₓ/kₙ) from the change in concentrations.

  • Data Analysis:

    • Obtain the appropriate Hammett substituent constants (σ) for each of the p-substituents used.

    • Plot log(k_obs) or log(kₓ/kₙ) against the corresponding σ values.

    • The slope of the resulting linear plot is the Hammett reaction constant (ρ).

Interpretation:

  • A large negative ρ value indicates that the reaction rate is accelerated by electron-donating groups, signifying a buildup of positive charge at the reaction center in the transition state. This is characteristic of an electrophilic oxidant.

  • A small or positive ρ value suggests a less electrophilic or even nucleophilic oxidant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the reaction pathways of the two probes and a general experimental workflow.

thianthrene_5_oxide_pathway This compound (SSO) as an Intramolecular Probe cluster_products Products SSO This compound (SSO) SOSO Thianthrene 5,10-Dioxide (SOSO) SSO->SOSO Attack at Sulfide (S) SSO2 Thianthrene 5,5-Dioxide (SSO₂) SSO->SSO2 Attack at Sulfoxide (SO) Electrophilic_Oxidant Electrophilic Oxidant Electrophilic_Oxidant->SSO Nucleophilic_Oxidant Nucleophilic Oxidant Nucleophilic_Oxidant->SSO

Caption: Reaction pathway of this compound with oxidizing species.

competitive_thioanisole_oxidation Competitive Thioanisole Oxidation as an Intermolecular Probe Thioanisole p-X-C₆H₄SCH₃ Oxidized_Thioanisole p-X-C₆H₄S(O)CH₃ Thioanisole->Oxidized_Thioanisole k_sulfide Sulfoxide p-X-C₆H₄S(O)CH₃ Oxidized_Sulfoxide p-X-C₆H₄S(O)₂CH₃ Sulfoxide->Oxidized_Sulfoxide k_sulfoxide Oxidant Oxidizing Agent Oxidant->Thioanisole Oxidant->Sulfoxide

Caption: Intermolecular competition in thioanisole oxidation.

experimental_workflow General Experimental Workflow for Probing Oxidant Electrophilicity A Prepare Probe Solution (SSO or Thioanisoles) B Initiate Reaction with Oxidizing Agent A->B C Monitor Reaction Progress (TLC, HPLC, etc.) B->C D Quench Reaction C->D E Product Analysis (HPLC, GC-MS, NMR) D->E F Data Calculation (X(SO) or ρ value) E->F G Characterize Oxidant Electrophilicity F->G

Caption: A generalized experimental workflow for characterizing oxidants.

Conclusion

Both this compound and competitive thioanisole oxidation are valuable tools for assessing the electrophilicity of oxidizing species. The choice between these two methods will depend on the specific research question, the nature of the oxidant, and the available analytical instrumentation.

  • This compound offers a convenient, single-molecule probe that provides a straightforward measure of electrophilicity through the X(SO) value. However, researchers should be mindful of potential complications arising from steric effects and alternative radical pathways.

  • Competitive thioanisole oxidation , analyzed through Hammett correlations, provides a more nuanced understanding of the electronic demands of the oxidant. While requiring more extensive kinetic analysis, this method allows for a finer distinction between the electrophilic character of different oxidizing agents.

By carefully considering the principles, protocols, and data presented in this guide, researchers can confidently select and implement the most suitable method for characterizing the electrophilicity of oxidizing species in their studies.

References

A Comparative Analysis of Thianthrene Derivatives as High-Performance OLED Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thianthrene and its derivatives are rapidly emerging as a highly promising class of materials for next-generation Organic Light-Emitting Diodes (OLEDs). Their unique V-shaped sulfur-containing heterocyclic structure imparts advantageous electronic and photophysical properties, paving the way for highly efficient and stable emitters across the visible spectrum.[1] This guide provides a comparative analysis of recently developed thianthrene-based emitters, summarizing their performance, detailing the experimental protocols for their synthesis and characterization, and illustrating the key mechanisms governing their function.

Performance Benchmark of Thianthrene-Based OLED Emitters

The performance of OLEDs is critically dependent on the photophysical characteristics of the emitter molecule. Key metrics include the maximum external quantum efficiency (EQEmax), photoluminescence quantum yield (PLQY), emission wavelength (λem), and Commission Internationale de l'Éclairage (CIE) coordinates. The following table summarizes the performance of several representative thianthrene derivatives from recent literature, showcasing their potential in various applications. Thianthrene derivatives have been successfully utilized as both phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters, demonstrating high external quantum efficiencies and tunable emission colors.[1]

Emitter Name/StructureEmitter TypeHost MaterialEQEmax (%)Emission Wavelength (λem) (nm)CIE (x, y)Reference
SOIrOPh PhosphorescentTCTA:B3PYMPM25.8Deep-Red(~0.67, 0.33)BenchChem
A-BP-TA TADF-22.2Green-Organic Electronics
TRZ-2Cl-TE TADFSolution-processed17.32Yellow-Dyes and Pigments
TRZ-Cl-2TE TADFSolution-processed10.14Yellow-Dyes and Pigments
4t-BuCzTTR TADF-6.2592Orange-RedBenchChem
Ph-BPA-BPI Donor-AcceptorNondoped4.56Deep-Blue(0.15, 0.08)Chemistry - A European Journal
Py-BPA-BPI Donor-AcceptorNondoped5.64Sky-Blue(0.17, 0.29)Chemistry - A European Journal

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of high-performance emitters. Below are representative protocols for the synthesis of a thianthrene-based TADF emitter, fabrication of a solution-processed OLED device, and key characterization techniques.

Synthesis of a Thianthrene-Based TADF Emitter (General Procedure)

The synthesis of donor-acceptor (D-A) type thianthrene derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reaction.[1]

  • Synthesis of the Thianthrene Donor Moiety: A common starting point is a halogenated thianthrene derivative.

  • Synthesis of the Acceptor Moiety: The acceptor unit (e.g., triazine, benzophenone) is functionalized with a reactive group like a boronic acid or an amine to enable the cross-coupling reaction.[1]

  • Cross-Coupling Reaction: The thianthrene donor and the functionalized acceptor are reacted in the presence of a palladium catalyst and a base in a suitable solvent. The reaction mixture is typically heated under an inert atmosphere for several hours.

  • Purification: The crude product is purified using column chromatography on silica gel, followed by recrystallization or sublimation to yield the high-purity emitter.

  • Characterization: The final product is characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Fabrication of a Solution-Processed OLED Device

Solution-processing presents a cost-effective method for OLED fabrication. A typical device architecture is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[1]

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to enhance the work function of the ITO.[1]

  • Hole Injection and Transport Layers (HIL/HTL): A solution of a hole injection material like PEDOT:PSS is spin-coated onto the ITO substrate, followed by thermal annealing. Subsequently, a hole transport material is often deposited via spin-coating.[1]

  • Emissive Layer (EML): The thianthrene-based emitter is dissolved in a suitable solvent, frequently along with a host material, to create the emissive layer ink. This ink is then spin-coated on top of the HTL.[1]

  • Electron Transport and Injection Layers (ETL/EIL): The ETL and EIL are typically deposited via thermal evaporation in a high-vacuum chamber.

  • Cathode Deposition: The metal cathode (e.g., Al) is deposited by thermal evaporation through a shadow mask.

  • Encapsulation: To protect the organic layers from moisture and oxygen, the completed device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere.[1]

Photophysical and Electrochemical Characterization
  • UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: Absorption and emission spectra are recorded using a UV-Vis spectrophotometer and a fluorescence spectrometer, respectively. The photoluminescence quantum yield (PLQY) is determined using an integrating sphere.

  • Cyclic Voltammetry (CV): CV is employed to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). The electrolyte solution usually consists of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous solvent (e.g., dichloromethane or acetonitrile). Ferrocene is often used as an internal standard for calibration. The HOMO and LUMO levels can be calculated from the onset oxidation and reduction potentials.[2][3]

Key Mechanisms and Molecular Design Principles

The high efficiency of many thianthrene-based emitters stems from the Thermally Activated Delayed Fluorescence (TADF) mechanism. In TADF, non-emissive triplet excitons can be converted into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is thermally activated. This process allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%.[1] The unique V-shaped structure of thianthrene facilitates the spatial separation of the HOMO on the thianthrene donor and the LUMO on the acceptor moiety in D-A architectures. This separation minimizes the energy gap between the lowest singlet and triplet excited states (ΔEST), which in turn promotes efficient RISC.[1]

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S0 S1 S1 (Singlet) S0->S1 Electrical Excitation (25%) T1 T1 (Triplet) S0->T1 Electrical Excitation (75%) S1->S0 Prompt Fluorescence S1->S0 Delayed Fluorescence T1->S1 Reverse Intersystem Crossing (RISC)

Caption: The Thermally Activated Delayed Fluorescence (TADF) mechanism.

The strategic design of thianthrene derivatives, particularly through the selection of appropriate donor and acceptor units, allows for the tuning of emission colors and the optimization of charge transport properties, leading to the development of highly efficient and stable OLEDs for a wide range of applications.

OLED_Workflow cluster_design Molecular Design & Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing cluster_analysis Analysis & Optimization Design Molecular Design (Donor-Acceptor Strategy) Synthesis Chemical Synthesis Design->Synthesis Purification Purification Synthesis->Purification Photophysical Photophysical Properties (UV-Vis, PL, PLQY) Purification->Photophysical Electrochemical Electrochemical Properties (Cyclic Voltammetry) Purification->Electrochemical Thermal Thermal Properties Purification->Thermal Fabrication OLED Fabrication (Solution or Vacuum Process) Photophysical->Fabrication Electrochemical->Fabrication Testing Device Performance (EQE, Luminance, CIE) Fabrication->Testing Analysis Comparative Analysis Testing->Analysis Feedback Loop Optimization Molecular & Device Optimization Analysis->Optimization Feedback Loop Optimization->Design Feedback Loop

Caption: General workflow for the development of thianthrene-based OLED emitters.

References

Unraveling the Reaction Mechanisms of Thianthrene 5-Oxide: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reaction mechanisms of sulfur-containing heterocycles is paramount. Thianthrene 5-oxide, a key molecule in this class, serves as a critical mechanistic probe to distinguish between electrophilic and nucleophilic oxidation pathways. This guide provides a comparative analysis of computational and experimental studies on its reaction mechanisms, offering insights into the factors governing its reactivity.

This compound possesses two distinct sulfur atoms that can undergo oxidation: a sulfide and a sulfoxide. The site of oxidation provides a clear indication of the nature of the oxidizing agent. Electrophilic oxidants preferentially attack the electron-rich sulfide sulfur, yielding thianthrene 5,10-dioxide. Conversely, nucleophilic oxidants target the electron-deficient sulfoxide sulfur, resulting in the formation of thianthrene 5,5-dioxide. This differential reactivity forms the basis of its use as a mechanistic indicator.

Computational Insights into Reaction Pathways

Computational studies, primarily employing density functional theory (DFT), have provided a deeper understanding of the factors influencing the reaction pathways of this compound. These theoretical investigations have highlighted that a simplistic interpretation of experimental outcomes can be misleading.

A pivotal DFT study has shown that the stereoisomers of thianthrene oxides can interconvert through ring-inversion with moderate energy barriers. This finding suggests that the observed product distribution may not solely reflect the initial kinetic-controlled attack of the oxidant. Furthermore, topological analysis of the electron density in this compound reveals that the sulfoxide group, while electron-deficient, is sterically hindered.[1] This steric hindrance can make certain nucleophilic oxidants appear less reactive or even favor the electrophilic pathway, complicating the interpretation of experimental results.

Experimental Evidence and Mechanistic Probing

Experimental studies have extensively utilized this compound to characterize the electronic nature of various oxidizing agents. The product ratio of thianthrene 5,10-dioxide to thianthrene 5,5-dioxide serves as a quantitative measure of the electrophilic versus nucleophilic character of the oxidant.

For instance, the oxidation of this compound by hemoprotein oxidizing species has been investigated to determine their electronic properties.[2][3] These studies provide valuable experimental data on product distributions under various enzymatic conditions.

The following table summarizes the expected and observed products for the reaction of this compound with representative electrophilic and nucleophilic oxidants based on experimental findings.

Oxidizing AgentTypeExpected Major ProductObserved Major Product
m-Chloroperoxybenzoic acid (m-CPBA)ElectrophilicThianthrene 5,10-dioxideThianthrene 5,10-dioxide
Peroxynitrite (ONOO⁻)NucleophilicThianthrene 5,5-dioxideThianthrene 5,5-dioxide

Detailed Experimental Protocols

General Procedure for the Oxidation of this compound:

A standardized experimental protocol is crucial for obtaining reliable and comparable results. The following is a general procedure for the oxidation of this compound.

Materials:

  • This compound

  • Selected oxidizing agent (e.g., m-CPBA, peroxynitrite)

  • Appropriate solvent (e.g., dichloromethane, acetonitrile)

  • Quenching agent (if necessary)

  • Standard work-up reagents (e.g., sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve a known amount of this compound in the chosen solvent in a reaction vessel.

  • Add the oxidizing agent to the solution at a controlled temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography, high-performance liquid chromatography).

  • Upon completion, quench the reaction if necessary.

  • Perform an aqueous work-up to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

  • Analyze the product mixture using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry to determine the ratio of thianthrene 5,10-dioxide to thianthrene 5,5-dioxide.

Visualizing the Reaction Pathways

The reaction pathways of this compound can be visualized to better understand the mechanistic dichotomy.

Reaction_Pathways cluster_electrophilic Electrophilic Pathway cluster_nucleophilic Nucleophilic Pathway Thianthrene_5_oxide This compound Electrophilic_Oxidant Electrophilic Oxidant Nucleophilic_Oxidant Nucleophilic Oxidant TS_electro Transition State (Sulfide Attack) Electrophilic_Oxidant->TS_electro Attack on Sulfide Product_electro Thianthrene 5,10-dioxide TS_electro->Product_electro TS_nucleo Transition State (Sulfoxide Attack) Nucleophilic_Oxidant->TS_nucleo Attack on Sulfoxide Product_nucleo Thianthrene 5,5-dioxide TS_nucleo->Product_nucleo

Caption: Reaction pathways of this compound with electrophilic and nucleophilic oxidants.

Comparative Analysis and Future Directions

The combination of computational and experimental studies provides a powerful approach to understanding the reaction mechanisms of this compound. While experimental results offer clear product distributions, computational models provide crucial insights into the underlying energetics and potential complexities, such as transition state geometries and the influence of steric and electronic factors.

Future research should focus on more detailed computational studies that provide quantitative data, such as activation energies for a wider range of oxidants. This will allow for a more direct and robust comparison with experimental kinetic data. Furthermore, investigating the role of the solvent and other reaction conditions through both experimental and computational means will provide a more complete picture of the factors governing the reactivity of this important mechanistic probe. Such endeavors will undoubtedly contribute to the rational design of new catalysts and reagents in the field of drug development and organic synthesis.

References

A Comparative Guide to the Oxidation of Thianthrene 5-Oxide by Peroxo Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidation of thianthrene 5-oxide serves as a critical mechanistic probe to characterize the nature of oxygen-transfer reagents. The product distribution between thianthrene 5,5-dioxide (sulfone) and thianthrene 5,10-dioxide (sulfoxide) provides insights into the electrophilic versus nucleophilic character of the oxidant. This guide offers an objective comparison of the performance of various peroxo complexes in the oxidation of this compound, supported by experimental data.

Performance Comparison of Peroxo Complexes

The reactivity of different peroxo complexes of Molybdenum (Mo), Tungsten (W), Vanadium (V), and Titanium (Ti) in the oxidation of this compound varies significantly, reflecting the influence of the metal center and its ligand sphere on the nature of the oxygen transfer.

Quantitative Data Summary

The following table summarizes the product distribution for the oxidation of this compound by a selection of peroxo complexes under specified reaction conditions.

Peroxo ComplexMetal CenterSolventTemp (°C)Thianthrene 5,5-dioxide (Sulfone) (%)[1]Thianthrene 5,10-dioxide (Sulfoxide) (%)[1]
MoO₅·HMPTMoCH₂Cl₂25982
MoO₅·PyMoCH₂Cl₂25955
[PMo₂O₂(μ-O₂)]²⁻MoCH₂Cl₂/H₂O (PTC)25928
WO₅·HMPTWCH₂Cl₂25973
[W(O)(O₂)₂(H₂O)₂]WH₂O259010
[VO(O₂)₂(pic)]⁻VData Not Available--Data Not AvailableData Not Available
Ti(O₂)(acac)₂TiData Not Available--Data Not AvailableData Not Available

HMPT: Hexamethylphosphoramide, Py: Pyridine, PTC: Phase Transfer Catalyst, pic: Picolinate, acac: Acetylacetonate

Note: Quantitative data for the oxidation of this compound by representative vanadium and titanium peroxo complexes were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

General Procedure for Oxidation of this compound[1]

In a typical experiment, a solution of the peroxo complex (0.1 mmol) in the appropriate solvent (5 mL) was added to a solution of this compound (0.1 mmol) in the same solvent (5 mL). The reaction mixture was stirred at the specified temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). After completion, the solvent was evaporated under reduced pressure. The residue was then analyzed by High-Performance Liquid Chromatography (HPLC) to determine the product distribution.

Preparation of Peroxo Complexes
  • MoO₅·HMPT and WO₅·HMPT: These complexes were prepared according to known literature procedures by reacting MoO₃ or WO₃ with 30% H₂O₂ in the presence of HMPT.[1]

  • MoO₅·Py: This complex was synthesized by the reaction of MoO₃ with 30% H₂O₂ in the presence of pyridine.[1]

  • [PMo₂O₂(μ-O₂)]²⁻ and [W(O)(O₂)₂(H₂O)₂]: These complexes were prepared following established methods.[1]

Mechanistic Insights and Logical Relationships

The predominant formation of thianthrene 5,5-dioxide (sulfone) in the reactions with Mo(VI) and W(VI) peroxo complexes suggests a nucleophilic attack of the peroxo oxygen on the sulfinyl sulfur atom.[1] This is noteworthy because peroxometal complexes are often considered electrophilic oxidants.[1] The observed reactivity has been interpreted as potentially involving an incursion of radical pathways.[1]

The following diagram illustrates the logical flow of the experimental comparison.

G Comparative Oxidation of this compound cluster_complexes Peroxo Complexes cluster_reaction Oxidation Reaction cluster_products Products cluster_analysis Analysis Mo_complexes Mo(VI) Complexes (e.g., MoO₅·HMPT) Thianthrene_oxide This compound Mo_complexes->Thianthrene_oxide W_complexes W(VI) Complexes (e.g., WO₅·HMPT) W_complexes->Thianthrene_oxide V_complexes V(V) Complexes V_complexes->Thianthrene_oxide Data Needed Ti_complexes Ti(IV) Complexes Ti_complexes->Thianthrene_oxide Data Needed Sulfone Thianthrene 5,5-dioxide (Sulfone) Thianthrene_oxide->Sulfone Sulfoxide Thianthrene 5,10-dioxide (Sulfoxide) Thianthrene_oxide->Sulfoxide Product_Ratio Product Ratio (Sulfone vs. Sulfoxide) Sulfone->Product_Ratio Sulfoxide->Product_Ratio Mechanism Mechanistic Interpretation (Nucleophilic/Electrophilic/Radical) Product_Ratio->Mechanism

Caption: Logical workflow for comparing the oxidation of this compound by different peroxo complexes.

References

A Comparative Guide to the Formation of Cis and Trans Isomers of Thianthrene 5,10-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the formation of cis and trans isomers of thianthrene 5,10-dioxide, key intermediates in organic synthesis. It offers a comparative overview of different synthetic approaches, highlighting the impact of various oxidizing agents on the stereochemical outcome. Detailed experimental protocols, quantitative data, and spectroscopic information are presented to aid in the selective synthesis and characterization of these diastereomers.

Stereoselective Formation of Thianthrene 5,10-Dioxide Isomers

The oxidation of thianthrene 5-oxide is a critical step that leads to the formation of two diastereomeric products: cis-thianthrene 5,10-dioxide and trans-thianthrene 5,10-dioxide. The ratio of these isomers is highly dependent on the nature of the oxidizing agent employed, with significant variations observed between biological and chemical oxidation methods.

The cis and trans isomers can be distinguished by their distinct physical properties, most notably their melting points. The cis isomer typically melts at approximately 284 °C, while the trans isomer has a lower melting point of around 249 °C.[1]

Comparative Analysis of Isomer Ratios

The choice of oxidizing agent plays a pivotal role in directing the stereochemical course of the oxidation of this compound. Below is a comparison of the cis:trans isomer ratios obtained using different enzymatic and chemical oxidizing systems.

Oxidizing SystemOxidizing Agentcis:trans Ratio
Biological Systems
Cytochrome P450Monooxygenase Enzyme1.3 : 1
ChloroperoxidasePeroxidase Enzyme2.5 : 1
HemoglobinH₂O₂0.1 : 1
Chemical Reagents
meta-Chloroperoxybenzoic acid (m-CPBA)Peroxy acidPredominantly cis (ratio not specified in sources)
o-Iodosobenzoic acidHypervalent iodine reagentInformation not available in searched sources

This table will be updated as more quantitative data for chemical oxidants becomes available through ongoing research.

Experimental Protocols

Detailed methodologies for the synthesis of the precursor, this compound, and its subsequent oxidation to the cis and trans dioxides are provided below. A protocol for the separation of the resulting isomers is also included.

Synthesis of this compound

This procedure outlines the synthesis of the starting material, this compound, from thianthrene.

Materials:

  • Thianthrene

  • Glacial acetic acid

  • 30% Hydrogen peroxide

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to maintain a temperature below 10 °C.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Oxidation of this compound to cis- and trans-Thianthrene 5,10-Dioxide

This protocol describes a general method for the oxidation of this compound, which yields a mixture of the cis and trans dioxide isomers. The specific isomer ratio will depend on the chosen oxidizing agent.

Materials:

  • This compound

  • Selected oxidizing agent (e.g., m-CPBA)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve this compound in a suitable solvent in a round-bottom flask.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • Add the oxidizing agent portion-wise, monitoring the reaction by TLC.

  • Upon completion, quench the reaction and wash the organic layer with an appropriate aqueous solution (e.g., sodium bicarbonate solution for m-CPBA).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers.

Separation of cis- and trans-Thianthrene 5,10-Dioxide Isomers

The separation of the cis and trans isomers can be achieved by column chromatography.

Materials:

  • Crude mixture of cis- and trans-thianthrene 5,10-dioxide

  • Silica gel

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent.

  • Dissolve the crude isomer mixture in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a solvent system of increasing polarity.

  • Collect fractions and analyze them by TLC to identify the separated isomers.

  • Combine the fractions containing the pure isomers and evaporate the solvent to obtain the isolated cis and trans products.

Spectroscopic Data for Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization and differentiation of the cis and trans isomers of thianthrene 5,10-dioxide. The following are expected chemical shift regions for the protons and carbons in these molecules.

¹H NMR:

  • Aromatic Protons: The protons on the benzene rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will differ between the cis and trans isomers due to their different spatial arrangements.

¹³C NMR:

  • Aromatic Carbons: The carbon atoms of the benzene rings will resonate in the range of 120-140 ppm. Due to the symmetry of the molecules, the number of distinct carbon signals can help in assigning the correct isomeric structure.

Specific, assigned ¹H and ¹³C NMR data for both pure isomers will be added as it becomes available from reliable sources.

Visualizing the Formation Pathway

The following diagram illustrates the general workflow for the synthesis and separation of cis and trans thianthrene 5,10-dioxide.

thianthrene_dioxide_formation cluster_synthesis Synthesis cluster_separation Separation Thianthrene Thianthrene Thianthrene_5_oxide This compound Thianthrene->Thianthrene_5_oxide Oxidation (e.g., H₂O₂) Isomer_Mixture Mixture of cis- and trans- Thianthrene 5,10-Dioxide Thianthrene_5_oxide->Isomer_Mixture Oxidation (e.g., m-CPBA) Column_Chromatography Column Chromatography Isomer_Mixture->Column_Chromatography Separation cis_Isomer cis-Thianthrene 5,10-Dioxide Column_Chromatography->cis_Isomer Elution trans_Isomer trans-Thianthrene 5,10-Dioxide Column_Chromatography->trans_Isomer Elution

Caption: Synthetic and separation workflow for thianthrene 5,10-dioxide isomers.

References

A Comparative Guide to Thianthrene 5-Oxide and Other Sulfoxide-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of molecules is a cornerstone of modern chemical research and drug development. Among the arsenal of reagents available, those based on sulfoxides have proven to be exceptionally versatile. This guide provides an objective comparison of thianthrene 5-oxide with other common sulfoxide-based reagents, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic challenges.

Introduction to Sulfoxide-Based Reagents

Sulfoxide-based reagents are primarily utilized for two key types of transformations: the oxidation of alcohols to aldehydes and ketones, and more recently, as powerful electrophilic group transfer agents for C-H functionalization.[1] The reactivity of the sulfoxide is typically "activated" by an electrophile, which makes the sulfur atom susceptible to nucleophilic attack. This fundamental principle underlies the utility of reagents ranging from the well-established dimethyl sulfoxide (DMSO)-based oxidation systems to the more modern applications of this compound.[1]

This compound: A Modern Reagent for C-H Functionalization

This compound has emerged as a premier reagent for the late-stage functionalization of complex molecules. Its primary application lies in "thianthrenation," a process that converts aromatic C-H bonds into stable aryl thianthrenium salts.[2][3] These salts serve as versatile synthetic intermediates that can be converted into a wide array of functional groups.[2]

Key Advantages:

  • High Selectivity: Thianthrenation exhibits exceptional regioselectivity, often targeting specific C-H bonds with greater than 99% precision.

  • Versatility: The resulting thianthrenium salts can participate in numerous transformations, including cross-coupling reactions.[3][4]

  • Stability: The formed organothianthrenium salts are often bench-stable and insensitive to moisture and air.[4]

This compound is particularly effective for arenes that are more electron-rich than anisole. For less reactive, electron-poor arenes, the fluorinated analogue, 2,3,7,8-tetrafluorothianthrene-S-oxide (TFT S-oxide), is often the reagent of choice.

Classic Sulfoxide Reagents: DMSO-Based Oxidations

For decades, dimethyl sulfoxide (DMSO) has been the workhorse for the mild oxidation of alcohols. These methods differ in their "activating agent."[1]

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (TFAA) to activate DMSO at low temperatures (-78 °C). It is highly reliable and the by-products are volatile.[5][6] A significant drawback is the need for cryogenic temperatures to avoid side reactions.[7]

  • Parikh-Doering Oxidation: Employs the sulfur trioxide pyridine complex (SO₃·py) as the activator. A key advantage is its ability to be run at milder temperatures (0 °C to room temperature).[7] The SO₃·py complex is a stable solid, making it more convenient to handle than the liquids used in the Swern oxidation.[5][7]

  • Moffatt Oxidation: One of the earliest methods, using a carbodiimide (like DCC) and a mild acid catalyst. A major disadvantage is the formation of a stoichiometric amount of dicyclohexylurea, which can be difficult to remove.[5]

  • Corey-Kim Oxidation: Uses N-chlorosuccinimide (NCS) to activate dimethyl sulfide. This method avoids the generation of CO and CO₂ gases, unlike the Swern oxidation.[6]

A common drawback to all DMSO-based oxidations is the stoichiometric formation of dimethyl sulfide, which has a notoriously unpleasant odor.[5]

Quantitative Performance Comparison

The choice of reagent often depends on the specific substrate, desired reaction conditions, and tolerance for by-products. The following table summarizes key performance metrics for the discussed reagents.

Reagent/MethodPrimary ApplicationTypical TemperatureKey ActivatorCommon By-productsNotable Advantages & Disadvantages
This compound C-H Functionalization0 °C to RTTFAATrifluoroacetic acidPro: High regioselectivity, stable intermediates. Con: Higher reagent cost.[3][4]
Swern Oxidation Alcohol Oxidation-78 °COxalyl Chloride/TFAADimethyl sulfide, CO, CO₂Pro: High reliability, volatile by-products. Con: Cryogenic temps required, toxic gas evolution.[5][7]
Parikh-Doering Alcohol Oxidation0 °C to RTSO₃·PyridineDimethyl sulfide, PyridinePro: Milder temps, stable activator. Con: By-products can be difficult to remove.[7]
Moffatt Oxidation Alcohol OxidationRoom TemperatureDCCDicyclohexylureaPro: Mild conditions. Con: Solid by-product complicates purification.[5]
Corey-Kim Oxidation Alcohol Oxidation-25 °CNCSDimethyl sulfide, SuccinimidePro: Avoids toxic gas by-products. Con: Requires pre-formation of the active reagent.[6]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Arene Thianthrenation

This protocol describes the formation of an aryl thianthrenium salt, a key intermediate for late-stage functionalization.[3]

Materials:

  • Arene (1.0 equiv)

  • This compound (1.05 equiv)

  • Trifluoroacetic anhydride (TFAA) (1.1 equiv)

  • Anhydrous acetonitrile (MeCN)

Methodology:

  • Under a nitrogen atmosphere, dissolve the arene and this compound in anhydrous acetonitrile in a Schlenk flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA) to the stirred solution.

  • Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Upon completion, the reaction mixture containing the aryl thianthrenium salt can often be used directly in subsequent diversification reactions. Alternatively, the salt can be precipitated by the addition of an appropriate counterion source (e.g., NaBF₄) and isolated.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup / Isolation start Dissolve Arene & This compound in MeCN cool Cool to 0 °C start->cool add_tfaa Add TFAA cool->add_tfaa Under N2 stir Stir at 0 °C (Monitor Progress) add_tfaa->stir product Aryl Thianthrenium Salt Solution stir->product Reaction Complete isolate Precipitate & Isolate Salt product->isolate Optional

Workflow for Arene C-H Thianthrenation.
Protocol 2: Swern Oxidation of a Primary Alcohol

This protocol provides a typical procedure for the oxidation of a primary alcohol to an aldehyde using Swern conditions.[5]

Materials:

  • Oxalyl chloride (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Primary alcohol (1.0 equiv)

  • Triethylamine (5.0 equiv)

Methodology:

  • Add oxalyl chloride to a solution of anhydrous DCM in a three-neck flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of the primary alcohol in DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Add triethylamine to the reaction mixture, which will become thick. Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

signaling_pathway dmso DMSO activator Electrophilic Activator dmso->activator oxalyl Oxalyl Chloride oxalyl->activator alkoxysulfonium Alkoxysulfonium Ylide Intermediate activator->alkoxysulfonium aldehyde Aldehyde (R-CHO) alkoxysulfonium->aldehyde Intramolecular Elimination dms DMS alkoxysulfonium->dms alcohol R-CH2OH alcohol->alkoxysulfonium Nucleophilic Attack base Triethylamine base->alkoxysulfonium Deprotonation

Generalized Mechanism of DMSO-Based Oxidations.
Conclusion

The selection of a sulfoxide-based reagent is a critical decision in synthetic planning. For the selective oxidation of simple alcohols, classic DMSO-based methods like the Swern and Parikh-Doering oxidations remain highly effective and economical choices, with the primary trade-off being reaction temperature and ease of purification.[5] However, for the increasingly important field of late-stage C-H functionalization of complex molecules, this compound offers unparalleled precision and versatility, enabling the rapid diversification of drug candidates and other high-value compounds.[3] Its higher cost is often justified by its unique ability to create valuable synthetic intermediates from previously unreactive C-H bonds.

References

A Mechanistic Showdown: C-H Thianthrenation vs. Halogenation and Borylation in Aromatic Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of carbon-hydrogen (C-H) bonds in aromatic systems is a cornerstone of modern synthesis. This guide provides an objective, data-driven comparison of three prominent C-H functionalization methods: thianthrenation, halogenation, and borylation. By delving into their mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers with the knowledge to select the optimal strategy for their synthetic challenges.

The direct conversion of a C-H bond to a new functional group offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials.[1] Thianthrenation has emerged as a powerful tool for late-stage functionalization, prized for its exceptional regioselectivity.[2][3] Halogenation, a classic transformation, and borylation, a gateway to a vast array of subsequent reactions, provide established benchmarks for comparison.

Mechanistic Overview: A Tale of Three Pathways

The distinct outcomes of these three reactions are rooted in their fundamentally different mechanisms. C-H thianthrenation and electrophilic halogenation of arenes proceed through electrophilic aromatic substitution (SEAr) pathways, while C-H borylation is typically mediated by transition metal catalysis. Radical halogenation offers an alternative pathway, particularly for aliphatic C-H bonds.

C-H Thianthrenation: A Highly Selective Electrophilic Attack

C-H thianthrenation of arenes is characterized by its remarkable para-selectivity.[4][5] The reaction is initiated by the activation of thianthrene S-oxide with an anhydride and a strong acid to generate a highly electrophilic species.[6] Current mechanistic understanding points to the involvement of the thianthrene dication (TT2+) or an acylated S-oxide derivative (TT+-TFA) as the key electrophile.[4][6] A key feature of this mechanism is the reversible formation of a Wheland intermediate (σ-complex), which allows for equilibration to the thermodynamically favored para-isomer before an irreversible deprotonation step that dictates the final product distribution.[4][7] This reversibility is the primary reason for the high para-selectivity observed, a significant advantage over many other SEAr reactions.[8]

thianthrenation_mechanism Arene Arene Electrophile Electrophilic Species (TT²⁺ or TT⁺-TFA) Arene->Electrophile Electrophilic Attack TTO Thianthrene S-Oxide (TTO) TTO->Electrophile Activation Activator TFAA, H⁺ Wheland_ortho ortho-Wheland Intermediate Electrophile->Wheland_ortho Reversible Wheland_meta meta-Wheland Intermediate Electrophile->Wheland_meta Reversible Wheland_para para-Wheland Intermediate (favored) Electrophile->Wheland_para Reversible Wheland_ortho->Wheland_para Equilibration Wheland_meta->Wheland_para Equilibration Product Aryl Thianthrenium Salt (para-product) Wheland_para->Product Irreversible Deprotonation

Figure 1: Mechanistic pathway of C-H thianthrenation.
C-H Halogenation: Electrophilic and Radical Pathways

Electrophilic Aromatic Halogenation is a well-established SEAr reaction. It typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination) to activate the halogen, making it a more potent electrophile.[9] The activated halogen then attacks the aromatic ring to form a Wheland intermediate. Unlike thianthrenation, the subsequent deprotonation is generally fast and not readily reversible, leading to product distributions that are governed by the kinetic stability of the Wheland intermediate. This often results in a mixture of ortho and para isomers, with the selectivity being influenced by both electronic and steric factors of the substituents on the arene.[10]

halogenation_mechanism Arene Arene ActivatedHalogen Activated Electrophile (X⁺) Arene->ActivatedHalogen Electrophilic Attack Halogen X₂ (e.g., Br₂) Halogen->ActivatedHalogen Activation LewisAcid Lewis Acid (e.g., FeBr₃) Wheland_op ortho/para-Wheland Intermediate ActivatedHalogen->Wheland_op Product Aryl Halide (ortho/para mixture) Wheland_op->Product Deprotonation

Figure 2: Mechanism of electrophilic aromatic halogenation.

Radical Halogenation proceeds via a different mechanism, typically initiated by UV light or heat, and is more common for the functionalization of alkanes.[11] The reaction involves three stages: initiation (homolytic cleavage of the halogen-halogen bond), propagation (hydrogen abstraction from the substrate followed by reaction of the resulting radical with a halogen molecule), and termination (combination of radicals).[12] While less common for direct aromatic C-H halogenation, benzylic positions are susceptible to this type of reaction.

C-H Borylation: A Transition Metal-Catalyzed Approach

C-H borylation is predominantly a transition metal-catalyzed process, with iridium and rhodium complexes being particularly effective.[1][13] The mechanism for iridium-catalyzed borylation of arenes is thought to involve the oxidative addition of an aromatic C-H bond to a tris(boryl)iridium(III) species.[14] This is followed by reductive elimination to furnish the arylboronate ester and regenerate the active catalyst. The regioselectivity of this reaction is primarily governed by steric factors, favoring borylation at the least hindered C-H bond.[15][16] This often leads to meta- or para-products for monosubstituted arenes, and the selectivity can be influenced by the choice of ligand on the metal catalyst.[15]

borylation_mechanism Catalyst [Ir] Catalyst ActiveCatalyst Tris(boryl)iridium(III) Intermediate Catalyst->ActiveCatalyst Activation Borane B₂pin₂ OxidativeAddition C-H Oxidative Addition ActiveCatalyst->OxidativeAddition Arene Coordination Arene Arene OxidativeAddition->Catalyst Reductive Elimination Product Arylboronate Ester OxidativeAddition->Product Product Release

Figure 3: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Performance Comparison: A Quantitative Look

The choice of a C-H functionalization method often comes down to a trade-off between yield, selectivity, and substrate scope. The following tables summarize the performance of C-H thianthrenation, halogenation, and borylation across these key metrics.

Table 1: Regioselectivity Comparison

Substrate (R-Ph)C-H Thianthrenation (para:ortho:meta)C-H Bromination (para:ortho:meta)C-H Borylation (para:ortho:meta)
Toluene>50:1:trace[4]1.6:1:trace[8]1.2:1:1.2
Ethylbenzene>500:1:>200:1 (p:o, p:m)[17]1.5:1:trace1:2 (p+m:o)[18]
Anisole>50:1:trace9:1:tracePredominantly meta and para
Fluorobenzene>99:1 (p:o)12:1:tracemeta and para favored
Chlorobenzene>50:1:trace6.7:1:tracemeta and para favored

Table 2: Yield and Functional Group Tolerance

FeatureC-H ThianthrenationC-H HalogenationC-H Borylation
Typical Yields Good to excellent (often >80%)[2][19]Variable, can be high for activated arenes[20]Good to excellent (often >70%)[21]
Electron-donating groups Well-tolerated[17]Strongly activating, high yields[9]Generally well-tolerated[22]
Electron-withdrawing groups Tolerated, may require stronger conditions[17]Deactivating, requires harsh conditions[20]Can be challenging, but often tolerated[22]
Sterically hindered substrates Highly selective for the least hindered para position[4]Can lead to mixtures of isomersHighly selective for the least hindered position[16]
Heterocycles Applicable to some heterocyclesCan be complex, depends on the heterocycleBroadly applicable to many heterocycles[1]
Common incompatible groups Very electron-rich arenes can lead to side reactionsStrong nucleophilesSome basic nitrogen-containing groups can inhibit the catalyst

Experimental Protocols

Detailed and optimized experimental procedures are crucial for the successful implementation of these C-H functionalization reactions. Below are representative protocols for each method.

General Procedure for Aromatic C-H Thianthrenation[6]

To a solution of the arene (1.0 equiv) and thianthrene S-oxide (1.1 equiv) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C is added trifluoroacetic anhydride (1.5 equiv). The mixture is stirred for 5 minutes, followed by the slow addition of a strong acid such as tetrafluoroboric acid (HBF₄·OEt₂, 1.2 equiv). The reaction is then stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting aryl thianthrenium salt can be purified by precipitation or crystallization.

General Procedure for Electrophilic Aromatic Bromination[9][23]

To a solution of the arene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) is added a Lewis acid catalyst such as iron(III) bromide (FeBr₃, 0.1 equiv). The mixture is cooled to 0 °C, and a solution of bromine (1.05 equiv) in the same solvent is added dropwise. The reaction is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography or distillation.

General Procedure for Iridium-Catalyzed Aromatic C-H Borylation[21][22]

In an inert atmosphere glovebox, an oven-dried vial is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1-3 mol %), a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 2-6 mol %), and the boron source (e.g., bis(pinacolato)diboron, B₂pin₂, 1.2 equiv). The arene (1.0 equiv) and a suitable anhydrous solvent (e.g., THF, cyclohexane, or MTBE) are then added. The vial is sealed and heated to the desired temperature (typically 80-100 °C) with stirring for the specified time (12-24 h). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the arylboronate ester.

Conclusion: Choosing the Right Tool for the Job

The choice between C-H thianthrenation, halogenation, and borylation depends heavily on the desired outcome and the nature of the substrate.

  • C-H Thianthrenation is the premier choice for achieving high para-selectivity in the functionalization of a wide range of arenes, particularly in the context of late-stage functionalization where predictable regioselectivity is paramount. The resulting thianthrenium salts are versatile intermediates for a variety of subsequent transformations.[3][23]

  • C-H Halogenation remains a fundamental and cost-effective method for introducing halogens onto aromatic rings. While it often suffers from a lack of regioselectivity, it is a reliable method for activated arenes and can be a straightforward entry point for further cross-coupling reactions.[24]

  • C-H Borylation offers a powerful and versatile strategy for introducing a boronic ester group, which is a key building block in Suzuki-Miyaura cross-coupling and other transformations. Its regioselectivity is governed by sterics, providing a complementary approach to the electronically controlled selectivity of many SEAr reactions.[13]

By understanding the mechanistic underpinnings and performance characteristics of each method, researchers can make informed decisions to accelerate their research and development efforts in the synthesis of complex molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Thianthrene 5-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, handling and disposing of specialized reagents like thianthrene 5-oxide requires adherence to strict protocols to mitigate risks. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring regulatory compliance and a secure laboratory environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its GHS classification, this chemical is harmful if swallowed and causes skin and serious eye irritation[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for similar sulfoxides), chemical splash goggles, and a fully buttoned lab coat[2].

  • Ventilation: Handle this compound waste in a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols[2].

  • Storage: Store containers with this compound waste in a designated, well-ventilated area away from incompatible materials[2][3]. It is classified as a combustible solid.

Step-by-Step Disposal Procedures

The cornerstone of proper chemical disposal is to always consult your institution's Environmental Health & Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product. The following steps provide a general operational plan based on best practices for sulfoxides and related compounds.

Step 1: Waste Identification and Segregation

  • Classify waste this compound as a solid hazardous chemical waste.

  • Segregate it from other waste streams, such as non-hazardous, liquid, or reactive wastes, to prevent cross-contamination and unforeseen chemical reactions[2][4].

Step 2: Waste Collection and Labeling

  • Use a dedicated, chemically compatible, and sealable container for collecting solid this compound waste. The container must be in good condition and free of leaks[2][4].

  • Clearly label the container with "Hazardous Waste: this compound"[4]. The label should also include the accumulation start date and the name of the responsible researcher.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and secure secondary containment area[4].

  • This storage area should be well-ventilated and away from sources of heat or ignition[3][4].

  • Do not fill waste containers beyond 90% of their capacity to allow for potential expansion[4].

Step 4: Professional Disposal

  • Crucially, do not dispose of this compound in the regular trash or down the drain. [3][4]

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[4]. The likely method of disposal is incineration at a permitted facility[4][5].

Step 5: Documentation

  • Maintain a detailed log of the amount of this compound waste generated, the date of generation, and the date of transfer for disposal. This documentation is essential for regulatory compliance[4].

Accidental Release Measures

In the event of a small spill, carefully sweep or scoop the solid material into the designated hazardous waste container, avoiding dust generation[4]. For larger spills, evacuate the area and immediately contact your institution's EHS department[3][4]. Absorb spills with an inert, dry material and place in a suitable disposal container[3][6].

Data Summary

For easy reference, the table below summarizes key data related to this compound.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 2362-50-7[1][7]
Molecular Formula C₁₂H₈OS₂[1][8]
Molecular Weight 232.3 g/mol [1]
Physical Form Powder
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1]
GHS Precautionary Code P501: Dispose of contents/container to an approved waste disposal plant.[1][9]
Storage Temperature 2-8°C[8]
Storage Class Code 11 - Combustible Solids

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

thianthrene_disposal_workflow This compound Disposal Workflow start Generation of This compound Waste assess_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe segregate Segregate as Solid Hazardous Chemical Waste assess_ppe->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect store Store in Designated Secondary Containment Area collect->store spill Accidental Spill Occurs store->spill Potential Event contact_ehs Contact Institution's EHS for Professional Disposal store->contact_ehs small_spill Small Spill: Sweep into Waste Container spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large small_spill->store large_spill->contact_ehs document Document Waste Generation and Disposal contact_ehs->document end Disposal Complete document->end

Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Thianthrene 5-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thianthrene 5-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Due to these hazards, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
Eyes Safety gogglesMust be worn at all times in the laboratory. Safety glasses with side shields can also be used for minimal dust exposure, but goggles are preferred.
Face Face shieldTo be used in conjunction with safety goggles, especially when there is a risk of splashing or dust generation.
Body Laboratory coatA buttoned lab coat should be worn to protect against skin contact.
Respiratory N95 or P1 dust maskRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2]
Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound involves a systematic approach from preparation to disposal.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting work, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • This compound is a solid powder.[3] Avoid creating dust when weighing or transferring the chemical.

    • Use a spatula for transfers.

    • Keep containers tightly closed when not in use.

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials. The recommended storage temperature is 2-8°C.[4]

  • In Case of a Spill :

    • For a small spill, carefully sweep the solid material into a designated waste container. Avoid generating dust.

    • For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation :

    • Classify waste this compound as a solid hazardous chemical waste.

    • Segregate it from other waste streams such as non-hazardous, liquid, or reactive wastes.[5]

  • Containerization and Labeling :

    • Use a dedicated, chemically compatible, and sealable container for this compound waste.

    • Clearly label the container as "Hazardous Waste: this compound" and include the accumulation start date.[5]

  • Storage of Waste :

    • Store the sealed waste container in a designated and secure secondary containment area.

    • This area should be well-ventilated and away from sources of heat or ignition.

  • Professional Disposal :

    • Do not dispose of this compound down the drain or in regular solid waste.

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and proper disposal, which will likely involve incineration.[5]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₂H₈OS₂[1]
Molecular Weight 232.32 g/mol [1]
Appearance White to light yellow powder/crystal
Storage Temperature 2-8°C[4]
GHS Hazard Codes H302, H315, H319, H335[1]

Visual Guides for Safe Handling

The following diagrams provide a visual representation of the safe handling workflow and the logical relationships between hazards and protective measures.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Transfer Carefully prep_hood->handle_weigh handle_store Keep Container Sealed handle_weigh->handle_store spill_small Small Spill: Sweep Carefully handle_weigh->spill_small If spill occurs spill_large Large Spill: Evacuate & Report handle_weigh->spill_large If spill occurs disp_segregate Segregate Waste handle_store->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: Workflow for the safe handling of this compound.

Hazard_PPE_Relationship cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment cluster_procedures Safe Handling Procedures H302 Harmful if Swallowed ProperDisposal Proper Waste Disposal H302->ProperDisposal Prevents environmental release H315 Skin Irritation Gloves Chemical Gloves H315->Gloves LabCoat Lab Coat H315->LabCoat H319 Eye Irritation Goggles Safety Goggles H319->Goggles FaceShield Face Shield H319->FaceShield H335 Respiratory Irritation DustMask Dust Mask (N95/P1) H335->DustMask FumeHood Use Fume Hood H335->FumeHood AvoidDust Avoid Dust Generation Gloves->AvoidDust FumeHood->AvoidDust

Caption: Relationship between hazards, PPE, and handling procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.